molecular formula C29H21NO4 B15564689 Vif-ElonginC interaction inhibitor 1

Vif-ElonginC interaction inhibitor 1

Cat. No.: B15564689
M. Wt: 447.5 g/mol
InChI Key: OMNFLCJXENKOCL-UHFFFAOYSA-N
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Description

Vif-ElonginC interaction inhibitor 1 is a useful research compound. Its molecular formula is C29H21NO4 and its molecular weight is 447.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C29H21NO4

Molecular Weight

447.5 g/mol

IUPAC Name

ethyl 7-benzoyl-3-(naphthalene-2-carbonyl)indolizine-1-carboxylate

InChI

InChI=1S/C29H21NO4/c1-2-34-29(33)24-18-26(28(32)22-13-12-19-8-6-7-11-21(19)16-22)30-15-14-23(17-25(24)30)27(31)20-9-4-3-5-10-20/h3-18H,2H2,1H3

InChI Key

OMNFLCJXENKOCL-UHFFFAOYSA-N

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide on the Mechanism of Vif-ElonginC Inhibitor 1

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The Human Immunodeficiency Virus type 1 (HIV-1) Vif (Viral infectivity factor) protein is a critical virulence factor that counteracts the host's intrinsic antiviral defense mediated by the APOBEC3G (A3G) protein. Vif orchestrates the proteasomal degradation of A3G by hijacking a cellular E3 ubiquitin ligase complex, which includes Cullin5 (Cul5), ElonginB (EloB), and ElonginC (EloC). This guide provides a detailed technical overview of Vif-ElonginC inhibitor 1 (also known as VEC-5), a small molecule designed to disrupt this crucial viral process. We will delve into its mechanism of action, present key quantitative data, outline experimental protocols for its study, and provide visual representations of the relevant biological pathways and experimental workflows.

The Vif-APOBEC3G Axis: A Key Battleground in HIV-1 Infection

In the absence of Vif, the host cytidine deaminase APOBEC3G is incorporated into nascent HIV-1 virions.[1][2] Upon infection of a new cell, A3G deaminates cytosine to uracil in the newly synthesized single-stranded viral DNA, leading to G-to-A hypermutations and non-viable viral progeny.[2] HIV-1 Vif effectively neutralizes this defense mechanism.

Vif acts as a substrate receptor, forming a complex with cellular proteins to create a functional E3 ubiquitin ligase.[3][4][5] This complex consists of Vif, Cullin5, ElonginB, ElonginC, and Rbx2.[6][7] Vif specifically targets A3G, leading to its polyubiquitination and subsequent degradation by the 26S proteasome, thus preventing its encapsidation into new virions.[1][6][8]

Mechanism of Action of Vif-ElonginC Inhibitor 1

Vif-ElonginC inhibitor 1 is a potent, small-molecule inhibitor that directly targets the interaction between HIV-1 Vif and the cellular protein ElonginC.[9][10][11] By blocking this interaction, the inhibitor prevents the assembly of the functional Vif-Cul5-EloB-EloC E3 ubiquitin ligase complex.[9][10]

The disruption of this complex has a cascading effect:

  • Protection of APOBEC3 Proteins: The inhibitor protects A3G, as well as other APOBEC3 family members like APOBEC3C (A3C) and APOBEC3F (A3F), from Vif-mediated degradation.[9]

  • Restoration of Antiviral Activity: With A3G levels restored, it can be incorporated into newly forming HIV-1 virions.[9][10]

  • Reduction of Viral Infectivity: The encapsidated A3G exerts its mutagenic activity in the next round of infection, leading to a significant reduction in viral infectivity.[9][10]

This mechanism makes the Vif-ElonginC interface a highly attractive target for the development of novel anti-HIV therapeutics.[10][11]

cluster_0 HIV-1 Vif-Mediated APOBEC3G Degradation cluster_1 Action of Vif-ElonginC Inhibitor 1 Vif HIV-1 Vif E3_Complex Vif-Cul5 E3 Ligase Complex Vif->E3_Complex A3G APOBEC3G A3G->E3_Complex recruitment Proteasome 26S Proteasome A3G->Proteasome targeting EloC ElonginC EloC->E3_Complex EloB ElonginB EloB->E3_Complex Cul5 Cullin5 Cul5->E3_Complex Rbx2 Rbx2 Rbx2->E3_Complex E3_Complex->A3G polyubiquitination Ub Ubiquitin Ub->E3_Complex Degradation A3G Degradation Proteasome->Degradation Vif_inhibitor Vif-ElonginC Inhibitor 1 Vif_inhibitor->Block inhibition A3G_restored APOBEC3G (restored levels) Vif_inhibitor->A3G_restored protects Vif_inhibited HIV-1 Vif EloC_inhibited ElonginC Virion HIV-1 Virion A3G_restored->Virion incorporation Infectivity Reduced Viral Infectivity Virion->Infectivity

Fig 1. Vif-mediated A3G degradation and its inhibition.

Quantitative Data Summary

The following tables summarize key quantitative data for Vif-ElonginC inhibitor 1 (VEC-5) from published studies.

Table 1: Antiviral Activity of VEC-5

Cell LineVirusAssayEC50 (µM)
H9HIV-1 NL4-3Viral Infectivity~5
CEMHIV-1 NL4-3Viral Infectivity~5

Data extracted from studies on the inhibition of HIV-1 replication in Vif-permissive cells.

Table 2: Effect of VEC-5 on Protein Interactions and Levels

AssayInteraction/ProteinEffectConcentration
Co-immunoprecipitationVif-ElonginC InteractionInhibition20 µM
Western BlotCellular A3G Levels (in presence of Vif)Increased10-20 µM
Virion Incorporation AssayA3G in HIV-1 VirionsEnhanced20 µM

Data is based on biochemical and cellular assays demonstrating the mechanism of action of VEC-5.

Detailed Experimental Protocols

This section provides an overview of key experimental protocols used to characterize Vif-ElonginC inhibitors.

High-Throughput Screening (HTS) for Vif Inhibitors

This protocol describes a cell-based assay to screen for small molecules that inhibit Vif-mediated degradation of A3G.[12]

Objective: To identify compounds that restore A3G levels in the presence of Vif.

Materials:

  • 293T cells

  • Expression plasmids: pNL-A1 (encodes Vif), pAPOBEC3G-YFP (A3G fused to Yellow Fluorescent Protein)

  • Transfection reagent (e.g., Lipofectamine 2000)

  • 96-well plates

  • Small molecule library

  • Fluorescence plate reader

Procedure:

  • Seed 293T cells in 96-well plates and incubate overnight.

  • Co-transfect cells with pNL-A1 and pAPOBEC3G-YFP plasmids.

  • After 4 hours of transfection, replace the medium with fresh medium containing the small molecule compounds from the library at a desired concentration.

  • Incubate the cells for 24-48 hours.

  • Measure the YFP fluorescence intensity using a plate reader. Increased fluorescence indicates inhibition of A3G-YFP degradation.

  • Counter-screen positive hits to exclude compounds that are inherently fluorescent or cause a general increase in protein expression.

cluster_0 High-Throughput Screening Workflow start Start seed_cells Seed 293T cells in 96-well plates start->seed_cells transfect Co-transfect with pNL-A1 (Vif) and pA3G-YFP seed_cells->transfect add_compounds Add small molecule compounds transfect->add_compounds incubate Incubate 24-48h add_compounds->incubate read_fluorescence Measure YFP fluorescence incubate->read_fluorescence analyze Analyze data and identify primary hits read_fluorescence->analyze counterscreen Counter-screen for false positives analyze->counterscreen end End counterscreen->end

Fig 2. Workflow for HTS of Vif inhibitors.
Co-immunoprecipitation (Co-IP) to Assess Vif-ElonginC Interaction

This protocol is used to determine if an inhibitor can disrupt the interaction between Vif and ElonginC in a cellular context.[10]

Objective: To validate the inhibition of the Vif-ElonginC interaction by a small molecule.

Materials:

  • HEK293T cells

  • Expression plasmids for tagged Vif (e.g., HA-Vif) and tagged ElonginC (e.g., Myc-EloC)

  • Transfection reagent

  • Test inhibitor (e.g., VEC-5)

  • Lysis buffer (e.g., RIPA buffer)

  • Antibodies: anti-HA, anti-Myc, and control IgG

  • Protein A/G agarose beads

  • SDS-PAGE and Western blotting reagents

Procedure:

  • Co-transfect HEK293T cells with plasmids expressing HA-Vif and Myc-EloC.

  • Treat the transfected cells with the test inhibitor or a vehicle control for a specified period.

  • Lyse the cells and clarify the lysate by centrifugation.

  • Incubate the cell lysate with an anti-HA antibody (or anti-Myc) to immunoprecipitate the Vif complex. Use a control IgG as a negative control.

  • Add Protein A/G agarose beads to pull down the antibody-protein complexes.

  • Wash the beads to remove non-specific binding.

  • Elute the bound proteins from the beads.

  • Analyze the eluted proteins by SDS-PAGE and Western blotting using anti-HA and anti-Myc antibodies to detect Vif and co-immunoprecipitated ElonginC, respectively. A reduction in the amount of co-immunoprecipitated ElonginC in the presence of the inhibitor indicates a disruption of the interaction.

In Vitro Binding Assays

Biochemical assays such as Isothermal Titration Calorimetry (ITC) or Gel Filtration can be used to quantify the binding affinity between purified Vif and ElonginBC in the presence and absence of an inhibitor.[6][13]

Objective: To determine the dissociation constant (Kd) of the Vif-ElonginBC interaction and the IC50 of an inhibitor.

Procedure (ITC example):

  • Purify recombinant Vif SOCS-box domain and the ElonginBC complex.

  • Load the ElonginBC complex into the sample cell of the ITC instrument.

  • Titrate the purified Vif protein into the sample cell.

  • Measure the heat changes upon binding to determine the thermodynamic parameters of the interaction, including the Kd.

  • Repeat the titration in the presence of varying concentrations of the inhibitor to determine the IC50.

cluster_0 Logical Relationship of Inhibition Vif Vif E3_Complex Functional E3 Ligase Complex Vif->E3_Complex EloC ElonginC EloC->E3_Complex Inhibitor Vif-ElonginC Inhibitor 1 Inhibitor->Vif Inhibitor->EloC A3G_Degradation APOBEC3G Degradation E3_Complex->A3G_Degradation Viral_Replication HIV-1 Replication A3G_Degradation->Viral_Replication

Fig 3. Logical flow of Vif-ElonginC inhibition.

Conclusion

Vif-ElonginC inhibitor 1 represents a promising strategy for the development of novel anti-HIV-1 drugs that act by restoring a natural host defense mechanism. By targeting a protein-protein interaction essential for viral counter-defense, this class of inhibitors offers a distinct mechanism of action compared to currently approved antiretrovirals. The in-depth understanding of the Vif-ElonginC interaction and the availability of robust screening and validation assays are crucial for the discovery and optimization of more potent and specific inhibitors in the future. This guide provides a foundational technical resource for researchers dedicated to advancing this area of HIV-1 drug discovery.

References

The Central Role of Vif in Hijacking the Cellular Ubiquitination Machinery to Degrade APOBEC3G: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Human Immunodeficiency Virus Type 1 (HIV-1) has evolved sophisticated mechanisms to counteract the host's intrinsic immunity. A key battleground in this host-pathogen conflict involves the viral infectivity factor (Vif) and the host cytidine deaminase APOBEC3G (A3G). A3G is a potent antiretroviral factor that, when packaged into nascent virions, induces catastrophic hypermutations in the viral genome during reverse transcription. To neutralize this threat, Vif orchestrates the degradation of A3G by hijacking the host's ubiquitin-proteasome system. This technical guide provides an in-depth examination of the molecular pathway of Vif-mediated A3G degradation, presenting key quantitative data, detailed experimental protocols, and visual representations of the underlying biological processes. Understanding this complex interplay is paramount for the development of novel anti-HIV therapeutics aimed at restoring the potent antiviral function of A3G.

The Vif-APOBEC3G Degradation Pathway: A Molecular Hijacking

The HIV-1 Vif protein acts as a molecular adaptor, bridging A3G to a cellular E3 ubiquitin ligase complex, thereby marking A3G for destruction by the 26S proteasome.[1][2][3][4] This process effectively depletes the intracellular pool of A3G, preventing its incorporation into new viral particles.[1] The key molecular players and steps in this pathway are:

  • Formation of the E3 Ubiquitin Ligase Complex: Vif orchestrates the assembly of a Cullin-RING E3 ubiquitin ligase complex. It directly interacts with Cullin 5 (CUL5), Elongin B (ELOB), and Elongin C (ELOC).[3][5]

  • Recruitment of Cellular Cofactors: For its stability and proper function, Vif hijacks the cellular transcription cofactor Core-Binding Factor beta (CBF-β).[6][7] The Vif-CBF-β interaction is crucial for the subsequent recruitment of the CUL5-E3 ligase complex.[7]

  • Substrate Recognition: The N-terminal region of Vif is responsible for recognizing and binding to the N-terminal domain of A3G.[4][8]

  • Ubiquitination of APOBEC3G: Once A3G is brought into proximity with the E3 ligase complex, it is polyubiquitinated. This process involves the covalent attachment of a chain of ubiquitin molecules, which serves as a degradation signal.[9][10] Structure-guided mutagenesis has identified four critical lysine residues in the C-terminal domain of A3G (Lys-297, 301, 303, and 334) that are targeted for ubiquitination.[11]

  • Proteasomal Degradation: The polyubiquitinated A3G is then recognized and degraded by the 26S proteasome.[2][12]

While Vif's primary mechanism of A3G antagonism is through proteasomal degradation, evidence also suggests degradation-independent inhibitory activities. These include the direct inhibition of A3G's deaminase activity and the impairment of A3G translation.[6][13]

Quantitative Analysis of Vif-APOBEC3G Interaction and Degradation

The following tables summarize key quantitative data related to the Vif-APOBEC3G degradation pathway.

ParameterValueCell Type/SystemReference
APOBEC3G Half-life (in the absence of Vif) > 8 hoursHeLa or 293T cells[13](--INVALID-LINK--)
APOBEC3G Half-life (in the presence of Vif) 5 minutes - 4 hoursTransiently transfected cells[13](--INVALID-LINK--)
Vif Half-life ~30 minutesCellular proteasomes[13](--INVALID-LINK--)
Vif Binding Affinity to ssDNA (A3G target sites) Kd < 40 nMIn vitro[13](--INVALID-LINK--)

Note: Direct, experimentally determined binding affinity (Kd) between purified Vif and APOBEC3G proteins is not consistently reported in the literature, likely due to the complexity of the interaction which may be influenced by other cellular factors and post-translational modifications.

Experimental Protocols

This section provides detailed methodologies for key experiments used to study the Vif-APOBEC3G degradation pathway.

Co-Immunoprecipitation (Co-IP) to Detect Vif-APOBEC3G Interaction

This protocol is designed to verify the in-cell interaction between Vif and A3G.

Materials:

  • HEK293T cells

  • Expression plasmids for tagged Vif (e.g., HA-Vif) and tagged A3G (e.g., FLAG-A3G)

  • Transfection reagent (e.g., FuGENE 6)

  • Proteasome inhibitor (e.g., MG-132)

  • Lysis Buffer: 50 mM Tris-HCl (pH 7.4), 150 mM NaCl, 1% Nonidet P-40, 0.5% sodium deoxycholate, 0.1% SDS, supplemented with protease inhibitor cocktail.

  • Anti-HA affinity matrix (e.g., agarose beads)

  • Wash Buffer: Lysis buffer without protease inhibitors.

  • SDS-PAGE sample buffer

  • Antibodies: anti-HA, anti-FLAG, and an antibody against a loading control (e.g., β-actin).

Procedure:

  • Cell Culture and Transfection: Seed HEK293T cells and co-transfect with expression plasmids for tagged Vif and A3G using a suitable transfection reagent.

  • Proteasome Inhibition: 36 hours post-transfection, treat the cells with a proteasome inhibitor (e.g., 20 µM MG-132) for 9 hours to prevent the degradation of A3G.[14]

  • Cell Lysis: Harvest the cells and lyse them in ice-cold Lysis Buffer.

  • Clarification of Lysate: Centrifuge the cell lysate at high speed (e.g., 13,000 x g) for 10 minutes at 4°C to pellet cellular debris.

  • Immunoprecipitation: Incubate the clarified supernatant with an anti-HA affinity matrix overnight at 4°C with gentle rotation to capture the HA-Vif and any interacting proteins.

  • Washing: Pellet the affinity matrix by centrifugation and wash it three to five times with Wash Buffer to remove non-specific binding proteins.

  • Elution: Resuspend the washed beads in SDS-PAGE sample buffer and boil for 5-10 minutes to elute the protein complexes.

  • Western Blot Analysis: Separate the eluted proteins by SDS-PAGE and transfer them to a PVDF membrane. Probe the membrane with anti-HA and anti-FLAG antibodies to detect Vif and co-immunoprecipitated A3G, respectively. Analyze the input lysates with antibodies against the tags and a loading control to confirm protein expression.

In Vitro Ubiquitination Assay

This assay reconstitutes the ubiquitination of A3G by the Vif-E3 ligase complex in a cell-free system.

Materials:

  • Purified recombinant E1 ubiquitin-activating enzyme

  • Purified recombinant E2 ubiquitin-conjugating enzyme (e.g., UbcH5c)

  • Purified recombinant ubiquitin

  • Purified Vif-CUL5-ELOB-ELOC-CBF-β complex (E3 ligase)

  • Purified recombinant A3G (substrate)

  • ATP regeneration system

  • Ubiquitination Reaction Buffer: 50 mM Tris-HCl (pH 7.5), 5 mM MgCl₂, 2 mM DTT.

  • SDS-PAGE sample buffer

  • Anti-A3G antibody

Procedure:

  • Reaction Setup: In a microcentrifuge tube, combine the E1 enzyme, E2 enzyme, ubiquitin, Vif-E3 ligase complex, and A3G substrate in the Ubiquitination Reaction Buffer.

  • Initiation of Reaction: Start the reaction by adding the ATP regeneration system.

  • Incubation: Incubate the reaction mixture at 37°C for 1-2 hours.

  • Termination of Reaction: Stop the reaction by adding SDS-PAGE sample buffer and boiling for 5 minutes.

  • Western Blot Analysis: Analyze the reaction products by SDS-PAGE and Western blotting using an anti-A3G antibody. A ladder of higher molecular weight bands corresponding to mono- and poly-ubiquitinated A3G should be observed in the complete reaction mixture.[9]

HIV-1 Infectivity Assays

These assays are used to quantify the functional consequence of Vif-mediated A3G degradation, which is the restoration of viral infectivity.

This assay measures the amount of the viral core protein p24 in the supernatant of infected cells, which correlates with the number of viral particles.

Materials:

  • Virus-containing cell culture supernatants

  • p24 ELISA kit (commercial kits are available)

  • Microplate reader

Procedure:

  • Virus Production: Co-transfect producer cells (e.g., HEK293T) with an HIV-1 proviral plasmid (either Vif-proficient or Vif-deficient) and an A3G expression plasmid.

  • Virus Harvest: Collect the cell culture supernatant containing viral particles 48-72 hours post-transfection.

  • p24 ELISA: Perform the p24 ELISA according to the manufacturer's instructions. This typically involves capturing the p24 antigen on an antibody-coated plate, followed by detection with a second, enzyme-linked antibody and a colorimetric substrate.

  • Data Analysis: Measure the absorbance using a microplate reader and calculate the p24 concentration based on a standard curve. A higher p24 concentration in the supernatant of cells infected with Vif-proficient virus compared to Vif-deficient virus (in the presence of A3G) indicates restoration of viral production.[15][16][17]

This is a highly sensitive assay that measures viral infectivity by quantifying the expression of a reporter gene (luciferase) in target cells.

Materials:

  • HIV-1 reporter virus stocks (encoding luciferase)

  • Target cells (e.g., TZM-bl cells, which express luciferase upon HIV-1 infection)

  • Luciferase assay reagent

  • Luminometer

Procedure:

  • Virus Production: Produce Vif-proficient and Vif-deficient luciferase reporter viruses in the presence or absence of A3G as described above.

  • Infection of Target Cells: Infect target cells (e.g., TZM-bl) with normalized amounts of the different virus stocks (based on p24 concentrations).

  • Incubation: Incubate the infected cells for 48-72 hours to allow for viral entry, reverse transcription, integration, and reporter gene expression.

  • Cell Lysis and Luciferase Assay: Lyse the cells and measure luciferase activity using a luminometer according to the manufacturer's protocol.

  • Data Analysis: Express the results as relative light units (RLU). A significant increase in RLU in cells infected with Vif-proficient virus compared to Vif-deficient virus (in the presence of A3G) demonstrates the rescue of viral infectivity.[18][19][20]

Visualizing the Molecular Machinery and Workflows

The following diagrams, generated using the DOT language, illustrate the key pathways and experimental workflows described in this guide.

Vif_A3G_Degradation_Pathway cluster_Vif_E3_Complex Vif-E3 Ubiquitin Ligase Complex Assembly cluster_Degradation APOBEC3G Ubiquitination and Degradation Vif HIV-1 Vif CBF_beta CBF-β Vif->CBF_beta binds & stabilizes CUL5 Cullin 5 Vif->CUL5 recruits EloC Elongin C Vif->EloC recruits A3G APOBEC3G Vif->A3G binds (substrate recognition) Rbx2 Rbx2 CUL5->Rbx2 binds EloB Elongin B EloC->EloB binds Ub Ubiquitin Rbx2->Ub transfers PolyUb_A3G Poly-ubiquitinated APOBEC3G Ub->A3G attaches to Lys residues Proteasome 26S Proteasome PolyUb_A3G->Proteasome targeted for degradation Co_IP_Workflow start 1. Co-transfect cells with tagged Vif and A3G inhibit 2. Treat with proteasome inhibitor start->inhibit lyse 3. Lyse cells inhibit->lyse clarify 4. Clarify lysate lyse->clarify ip 5. Immunoprecipitate tagged Vif clarify->ip wash 6. Wash beads ip->wash elute 7. Elute proteins wash->elute wb 8. Western Blot for tagged Vif and A3G elute->wb

References

An In-depth Technical Guide to the Discovery and Development of Phosphodiesterase Type 5 (PDE5) Inhibitors for Modulating Vascular Endothelial Cell Function

Author: BenchChem Technical Support Team. Date: December 2025

This whitepaper provides a comprehensive technical overview of the discovery, development, and mechanisms of action of Phosphodiesterase Type 5 (PDE5) inhibitors, with a specific focus on their impact on vascular endothelial cell (VEC) biology. This document is intended for researchers, scientists, and drug development professionals in the fields of pharmacology, cell biology, and medicine.

Introduction to PDE5 and its Role in Vascular Endothelial Cells

Phosphodiesterase type 5 (PDE5) is a key enzyme in the nitric oxide (NO)/cyclic guanosine monophosphate (cGMP) signaling pathway.[1][2] It specifically hydrolyzes cGMP, a second messenger that plays a crucial role in regulating various physiological processes, including smooth muscle relaxation, platelet aggregation, and neuronal communication.[3] While PDE5 is highly expressed in the smooth muscle cells of the corpora cavernosa and the pulmonary vasculature, it is also a critical regulator of vascular endothelial cell function.[1][2]

In vascular endothelial cells, the production of NO by endothelial nitric oxide synthase (eNOS) stimulates soluble guanylate cyclase (sGC) to produce cGMP.[2] This cGMP signaling cascade is pivotal for angiogenesis, the formation of new blood vessels from pre-existing ones.[2] Studies have shown that the expression of PDE5 is a critical determinant of the angiogenic phenotype of endothelial cells.[1] By degrading cGMP, PDE5 acts as a negative regulator of angiogenesis. Therefore, inhibition of PDE5 in vascular endothelial cells can enhance cGMP levels, promoting angiogenesis and endothelial cell survival.[1][4][5]

The Discovery and Development of PDE5 Inhibitors

The journey of PDE5 inhibitors began with the rational drug design of sildenafil by Pfizer in the 1980s.[1] Initially investigated for the treatment of hypertension and angina, its profound effect on penile erection was an unexpected discovery that led to its repurposing for erectile dysfunction.[1] The success of sildenafil spurred the development of other PDE5 inhibitors, including tadalafil, vardenafil, and avanafil. These compounds share a similar mechanism of action but differ in their pharmacokinetic and pharmacodynamic profiles, as well as their selectivity for other PDE isozymes.[1]

Quantitative Data on Key PDE5 Inhibitors

The following table summarizes key quantitative data for the most prominent PDE5 inhibitors.

InhibitorIC50 for PDE5 (nM)Selectivity vs. PDE6Selectivity vs. PDE1Half-life (hours)
Sildenafil3.510-fold80-fold4
Tadalafil1.8>7000-fold>10,000-fold17.5
Vardenafil0.715-fold130-fold4-5
Avanafil5.2>100-fold>1000-fold5

Note: Data is compiled from various sources and may vary depending on the specific assay conditions.

Signaling Pathways and Mechanism of Action

The primary mechanism of action of PDE5 inhibitors is the potentiation of the NO/cGMP signaling pathway. In vascular endothelial cells, stimuli such as vascular endothelial growth factor (VEGF) can induce the production of NO. NO then diffuses to adjacent smooth muscle cells and also acts in an autocrine manner on the endothelial cells themselves, leading to the production of cGMP. PDE5 inhibitors block the degradation of cGMP, leading to its accumulation and downstream signaling.

NO_cGMP_Pathway VEGF VEGF VEGFR VEGFR VEGF->VEGFR Binds eNOS_inactive eNOS (inactive) VEGFR->eNOS_inactive Activates eNOS_active eNOS (active) eNOS_inactive->eNOS_active NO Nitric Oxide (NO) eNOS_active->NO Produces sGC_inactive sGC (inactive) NO->sGC_inactive Activates sGC_active sGC (active) sGC_inactive->sGC_active cGMP cGMP sGC_active->cGMP Converts GTP to GTP GTP GTP->sGC_active PDE5 PDE5 cGMP->PDE5 Degraded by PKG Protein Kinase G (PKG) cGMP->PKG Activates GMP GMP PDE5->GMP Angiogenesis Angiogenesis & Endothelial Survival PKG->Angiogenesis Promotes PDE5_Inhibitor PDE5 Inhibitor PDE5_Inhibitor->PDE5 Inhibits

Figure 1: The NO/cGMP signaling pathway in vascular endothelial cells and the mechanism of PDE5 inhibitors.

The effects of PDE5 inhibitors on vascular endothelial cells are intricately linked with the VEGF signaling pathway. VEGF is a potent stimulator of angiogenesis and endothelial cell proliferation.[6][7] The VEGF signaling pathway can increase the expression of eNOS, thereby enhancing NO and cGMP production.[2] Furthermore, studies have shown that PDE5 inhibition can enhance ischemia-induced angiogenesis through a protein kinase G-dependent hypoxia-inducible factor-1 (HIF-1)/VEGF pathway.[4][5] This indicates a positive feedback loop where PDE5 inhibitors can amplify the pro-angiogenic effects of VEGF.

VEGF_PDE5_Crosstalk PDE5_Inhibitor PDE5 Inhibitor cGMP Increased cGMP PDE5_Inhibitor->cGMP PKG PKG Activation cGMP->PKG HIF1a HIF-1α Stabilization PKG->HIF1a VEGF_Expression Increased VEGF Expression HIF1a->VEGF_Expression VEGF_Signaling Enhanced VEGF Signaling VEGF_Expression->VEGF_Signaling Angiogenesis Angiogenesis VEGF_Signaling->Angiogenesis

Figure 2: Logical relationship of PDE5 inhibition enhancing VEGF-mediated angiogenesis.

Experimental Protocols

Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against PDE5.

Methodology:

  • Recombinant human PDE5 is incubated with the test compound at various concentrations.

  • The reaction is initiated by the addition of a known concentration of cGMP.

  • The reaction is allowed to proceed for a specified time at 37°C and then terminated.

  • The amount of remaining cGMP or the product, GMP, is quantified using methods such as radioimmunoassay (RIA), enzyme-linked immunosorbent assay (ELISA), or high-performance liquid chromatography (HPLC).

  • The percentage of inhibition is calculated for each concentration of the test compound.

  • The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Objective: To assess the pro-angiogenic potential of a PDE5 inhibitor in vitro.

Methodology:

  • Human Umbilical Vein Endothelial Cells (HUVECs) are seeded onto a layer of Matrigel in a 96-well plate.

  • The cells are treated with the PDE5 inhibitor at various concentrations, with and without a pro-angiogenic stimulus like VEGF.

  • The plate is incubated at 37°C in a humidified atmosphere with 5% CO2 for 4-18 hours.

  • The formation of capillary-like structures (tubes) is observed and photographed using a microscope.

  • The extent of tube formation is quantified by measuring parameters such as total tube length, number of junctions, and number of loops using image analysis software.

  • An increase in these parameters in the presence of the PDE5 inhibitor indicates a pro-angiogenic effect.

Tube_Formation_Workflow Start Start Coat_Plate Coat 96-well plate with Matrigel Start->Coat_Plate Seed_Cells Seed HUVECs Coat_Plate->Seed_Cells Add_Compound Add PDE5 inhibitor and/or VEGF Seed_Cells->Add_Compound Incubate Incubate (4-18 hours) Add_Compound->Incubate Image Image wells Incubate->Image Analyze Quantify tube formation (length, junctions, loops) Image->Analyze End End Analyze->End

Figure 3: Experimental workflow for the endothelial cell tube formation assay.

Conclusion

The discovery and development of PDE5 inhibitors have provided significant therapeutic advancements, primarily in the treatment of erectile dysfunction and pulmonary hypertension. However, the role of PDE5 in regulating vascular endothelial cell function opens up new avenues for therapeutic applications. The ability of PDE5 inhibitors to promote angiogenesis and endothelial cell survival through the potentiation of the NO/cGMP pathway and its crosstalk with VEGF signaling suggests their potential in treating ischemic cardiovascular diseases. Further research into the long-term effects of PDE5 inhibition on endothelial health will be crucial in realizing the full therapeutic potential of this class of drugs.

References

An In-depth Technical Guide to the Vif SOCS Box Interaction with ElonginC: A Critical Nexus in HIV-1 Pathogenesis and Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular interaction between the Human Immunodeficiency Virus type 1 (HIV-1) accessory protein Vif and the cellular ElonginC protein. This interaction is mediated by a Suppressor of Cytokine Signaling (SOCS) box domain within Vif and is pivotal for the assembly of a functional E3 ubiquitin ligase complex. This complex subsequently targets the host antiviral factor APOBEC3G for proteasomal degradation, a crucial step for viral replication and pathogenesis. Understanding the intricacies of this interaction is paramount for the development of novel anti-HIV therapeutics.

Core Interaction Dynamics

The HIV-1 Viral infectivity factor (Vif) protein is essential for the virus's ability to evade the host's innate immune system. Vif orchestrates the degradation of the antiviral cytidine deaminase APOBEC3G (A3G) by hijacking a cellular E3 ubiquitin ligase complex. This complex consists of Cullin5 (CUL5), ElonginB (EloB), ElonginC (EloC), and Rbx2.[1][2][3] The interaction between Vif and ElonginC is a critical initial step in the assembly of this E3 ligase complex.[1]

Vif utilizes a C-terminal SOCS box motif to bind directly to ElonginC.[4] This SOCS box contains a conserved BC box, characterized by the sequence motif (S,T,A,P)Lxxx-Cxxx(L,I,A,V), which forms a hydrophobic interface with ElonginC.[1] Notably, in HIV-1 Vif, a highly conserved cysteine residue in the canonical BC box is replaced by an alanine.[1] Despite this difference, Vif effectively mimics cellular SOCS box-containing proteins to engage the ElonginBC complex.

In addition to the BC box, a downstream proline-rich (PPLP) motif in Vif has been shown to mediate a weak but direct interaction with ElonginB.[4][5] This interaction with ElonginB is thought to induce a conformational change that stabilizes the entire Vif-EloBC complex and is crucial for the subsequent recruitment of CUL5.[4] The cellular factor Core-binding factor beta (CBF-β) has also been identified as a critical component that binds to Vif, acting as a chaperone to facilitate the proper folding of Vif and the assembly of the functional E3 ligase complex.[6][7][8]

Quantitative Analysis of Vif-ElonginC Interaction

The binding affinity between Vif and the ElonginBC complex has been quantified using various biophysical techniques. These studies have provided valuable insights into the strength of the interaction and the impact of specific mutations.

Vif ConstructInteracting Partner(s)MethodDissociation Constant (Kd)Reference
Full-length Vif (wild-type)ElonginBCHydrogen Exchange Mass Spectrometry (HX-MS)~1.9 µM
Vif (residues 130-180)ElonginBCIsothermal Titration Calorimetry (ITC)1.19 µM
Vif (residues 139-192)ElonginBCIsothermal Titration Calorimetry (ITC)0.4 nM
Vif L145A mutantElonginBCHydrogen Exchange Mass Spectrometry (HX-MS)3.9 µM
Vif (residues 139-192) L145A mutantElonginBCNot Specified4.6 µM
Vif (residues 95-192)ElonginB/CIsothermal Titration Calorimetry (ITC)327 ± 40 nM[8]
Full-length Vif (1-192) with CBFβElonginB/C/Cul5Isothermal Titration Calorimetry (ITC)5 ± 2 nM[8]

Signaling Pathway and Experimental Workflows

The following diagrams illustrate the key signaling pathway of Vif-mediated APOBEC3G degradation and a general experimental workflow for studying the Vif-ElonginC interaction.

Vif_Signaling_Pathway Vif-Mediated APOBEC3G Degradation Pathway cluster_E3_Ligase Vif-E3 Ubiquitin Ligase Complex Vif HIV-1 Vif EloC ElonginC Vif->EloC SOCS Box Interaction CBFbeta CBF-β Vif->CBFbeta Chaperone Binding CUL5 Cullin5 Vif->CUL5 Complex Assembly EloB ElonginB EloB->CUL5 Complex Assembly EloC->EloB EloC->CUL5 Complex Assembly CBFbeta->CUL5 Complex Assembly Rbx2 Rbx2 CUL5->Rbx2 A3G APOBEC3G CUL5->A3G Polyubiquitination Rbx2->A3G Polyubiquitination A3G->Vif Substrate Recognition A3G->CUL5 Substrate Recognition Proteasome 26S Proteasome A3G->Proteasome Degradation Ub Ubiquitin

Caption: Vif hijacks the cellular E3 ligase machinery to degrade APOBEC3G.

Experimental_Workflow Workflow for Vif-ElonginC Interaction Analysis start Hypothesis: Vif SOCS box interacts with ElonginC co_ip Co-Immunoprecipitation (in vivo interaction) start->co_ip y2h Yeast Two-Hybrid (direct interaction) start->y2h in_vitro In Vitro Binding Assays (direct interaction & affinity) start->in_vitro conclusion Conclusion: Characterize the Vif-ElonginC interaction interface and kinetics co_ip->conclusion y2h->conclusion itc Isothermal Titration Calorimetry (Kd, ΔH, ΔS) in_vitro->itc spr Surface Plasmon Resonance (kon, koff, Kd) in_vitro->spr nmr NMR Spectroscopy (structural details) in_vitro->nmr itc->conclusion spr->conclusion nmr->conclusion

Caption: A multi-faceted approach to studying the Vif-ElonginC interaction.

Detailed Experimental Protocols

Co-Immunoprecipitation (Co-IP)

This protocol is designed to demonstrate the in vivo interaction between Vif and ElonginC in a cellular context.

Materials:

  • HEK293T cells

  • Expression plasmids for tagged Vif (e.g., HA-Vif) and tagged ElonginC (e.g., Myc-ElonginC)

  • Transfection reagent (e.g., Lipofectamine 2000)

  • Co-IP Lysis Buffer: 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% Triton X-100, and protease inhibitor cocktail.

  • Antibodies: Anti-HA antibody, Anti-Myc antibody, and appropriate secondary antibodies.

  • Protein A/G magnetic beads.

  • Wash Buffer: Co-IP Lysis Buffer with 500 mM NaCl.

  • Elution Buffer: 2x Laemmli sample buffer.

Procedure:

  • Cell Culture and Transfection: Seed HEK293T cells and transfect with the desired plasmids using a suitable transfection reagent.

  • Cell Lysis: 48 hours post-transfection, wash cells with ice-cold PBS and lyse with Co-IP Lysis Buffer on ice for 30 minutes.

  • Clarification: Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

  • Immunoprecipitation: Incubate the clarified lysate with an anti-HA antibody (to pull down Vif) for 2 hours at 4°C with gentle rotation.

  • Bead Binding: Add Protein A/G magnetic beads to the lysate-antibody mixture and incubate for another 1 hour at 4°C.

  • Washing: Pellet the beads using a magnetic stand and wash three times with Wash Buffer.

  • Elution: Resuspend the beads in Elution Buffer and boil for 5 minutes to elute the protein complexes.

  • Western Blot Analysis: Analyze the eluted proteins by SDS-PAGE and Western blotting using anti-HA and anti-Myc antibodies to detect Vif and ElonginC, respectively.

Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat changes associated with binding events, providing a complete thermodynamic profile of the interaction.

Materials:

  • Purified recombinant Vif protein (or a SOCS box-containing fragment).

  • Purified recombinant ElonginBC heterodimer.

  • ITC Buffer: A buffer in which both proteins are stable and soluble (e.g., 20 mM HEPES pH 7.5, 150 mM NaCl, 1 mM TCEP). It is critical that the buffer for both protein solutions is identical.

  • Isothermal Titration Calorimeter.

Procedure:

  • Sample Preparation: Dialyze both Vif and ElonginBC proteins extensively against the same ITC buffer. Determine the precise concentrations of both protein solutions.

  • Instrument Setup: Set the experimental temperature (e.g., 25°C) and other parameters on the ITC instrument.

  • Loading: Load the ElonginBC solution (typically at a concentration 10-20 fold lower than the ligand) into the sample cell and the Vif solution (the ligand) into the injection syringe.

  • Titration: Perform a series of small, sequential injections of the Vif solution into the ElonginBC solution.

  • Data Analysis: The heat released or absorbed after each injection is measured. The resulting data is fitted to a suitable binding model to determine the dissociation constant (Kd), stoichiometry (n), and enthalpy (ΔH) of the interaction.

Yeast Two-Hybrid (Y2H) Assay

The Y2H system is a genetic method used to identify and confirm direct protein-protein interactions.

Materials:

  • Yeast reporter strain (e.g., AH109).

  • Y2H vectors: A "bait" vector (e.g., pGBKT7) and a "prey" vector (e.g., pGADT7).

  • Plasmids: Vif cloned into the bait vector and ElonginC cloned into the prey vector.

  • Yeast transformation reagents.

  • Selective media plates (e.g., SD/-Leu/-Trp, SD/-Leu/-Trp/-His, SD/-Leu/-Trp/-His/-Ade).

Procedure:

  • Plasmid Construction: Clone the full-length or domain of Vif into the bait vector and ElonginC into the prey vector.

  • Yeast Transformation: Co-transform the bait and prey plasmids into the yeast reporter strain.

  • Selection: Plate the transformed yeast on selective media lacking leucine and tryptophan (SD/-Leu/-Trp) to select for cells containing both plasmids.

  • Interaction Assay: Replica-plate the colonies onto higher stringency selective media lacking histidine (SD/-Leu/-Trp/-His) and adenine (SD/-Leu/-Trp/-His/-Ade).

  • Analysis: Growth on the high-stringency plates indicates a direct interaction between the bait (Vif) and prey (ElonginC) proteins, which reconstitutes a functional transcription factor that drives the expression of the reporter genes (HIS3 and ADE2).

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides high-resolution structural information about protein-protein interactions in solution.

Materials:

  • Isotopically labeled (¹⁵N or ¹³C) purified Vif SOCS box domain.

  • Unlabeled purified ElonginBC complex.

  • NMR Buffer: A buffer suitable for NMR analysis (e.g., 50 mM sodium phosphate pH 6.8, 50 mM NaCl, 1 mM DTT).

  • NMR spectrometer.

Procedure:

  • Sample Preparation: Prepare a sample of the ¹⁵N-labeled Vif SOCS box domain in NMR buffer.

  • ¹H-¹⁵N HSQC Spectrum Acquisition (Free State): Acquire a ¹H-¹⁵N Heteronuclear Single Quantum Coherence (HSQC) spectrum of the free Vif SOCS box. Each peak in this spectrum corresponds to a specific amide proton-nitrogen pair in the protein backbone.

  • Titration: Gradually add unlabeled ElonginBC complex to the NMR sample containing the labeled Vif SOCS box.

  • ¹H-¹⁵N HSQC Spectrum Acquisition (Bound State): Acquire ¹H-¹⁵N HSQC spectra at different titration points.

  • Data Analysis: Monitor the chemical shift perturbations (changes in the positions of the peaks) in the HSQC spectra upon the addition of ElonginBC. Residues in the Vif SOCS box that are involved in the interaction with ElonginBC will exhibit significant chemical shift changes, allowing for the mapping of the binding interface.

Surface Plasmon Resonance (SPR)

SPR is a label-free technique for real-time monitoring of biomolecular interactions, providing kinetic data (association and dissociation rates).

Materials:

  • SPR instrument (e.g., Biacore).

  • Sensor chip (e.g., CM5).

  • Immobilization reagents (e.g., EDC/NHS).

  • Purified ElonginBC complex (ligand).

  • Purified Vif protein (analyte).

  • Running Buffer: A suitable buffer for the interaction (e.g., HBS-EP+).

Procedure:

  • Ligand Immobilization: Covalently immobilize the ElonginBC complex onto the surface of the sensor chip.

  • Analyte Injection: Inject a series of different concentrations of the Vif protein over the sensor chip surface.

  • Data Collection: Monitor the change in the refractive index at the sensor surface in real-time, which is proportional to the amount of Vif binding to the immobilized ElonginBC.

  • Regeneration: After each injection, regenerate the sensor surface to remove the bound Vif.

  • Data Analysis: Analyze the resulting sensorgrams to determine the association rate constant (kon), the dissociation rate constant (koff), and the equilibrium dissociation constant (Kd = koff/kon).

Conclusion and Future Directions

The interaction between the Vif SOCS box and ElonginC is a well-characterized and essential step in the HIV-1 life cycle. The detailed understanding of the molecular determinants of this interaction, supported by quantitative binding data and structural studies, has established it as a prime target for the development of novel antiretroviral therapies. Small molecules or peptidomimetics designed to disrupt the Vif-ElonginC interface could effectively block the degradation of APOBEC3G, thereby restoring the host's natural defense against HIV-1. Continued research focusing on high-throughput screening of compound libraries and structure-based drug design holds significant promise for the development of a new class of HIV-1 inhibitors that target this critical viral-host interaction.

References

The Structural Basis of Vif-ElonginC Binding: A Technical Guide for Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – [Date] – Researchers and drug development professionals now have access to a comprehensive technical guide detailing the critical interaction between the HIV-1 Viral Infectivity Factor (Vif) and the human ElonginC protein. This interaction is essential for HIV-1 to counteract the host's innate antiviral defenses, making it a prime target for novel antiretroviral therapies. This whitepaper provides an in-depth analysis of the structural and biophysical principles governing this interaction, offering a foundational resource for the development of targeted therapeutics.

The guide summarizes key quantitative binding data, offers detailed experimental protocols for studying the Vif-ElonginC complex, and presents visual representations of the associated signaling pathways and experimental workflows. This information is intended to accelerate research and development efforts aimed at disrupting this crucial viral process.

Introduction: The Vif-E3 Ligase Axis in HIV-1 Pathogenesis

The human immunodeficiency virus type 1 (HIV-1) Vif protein is a key accessory protein that is essential for viral replication in the presence of the host's APOBEC3 family of cytidine deaminases, which are potent antiviral restriction factors. Vif orchestrates the degradation of APOBEC3 proteins by hijacking a cellular E3 ubiquitin ligase complex. This is achieved by Vif acting as a substrate receptor, bridging APOBEC3 proteins to the E3 ligase, leading to their polyubiquitination and subsequent degradation by the proteasome.

A critical step in the assembly of this Vif-E3 ligase complex is the direct binding of Vif to the host protein ElonginC (EloC). ElonginC, in a heterodimeric complex with ElonginB (EloB), serves as an adaptor protein, linking Vif to the Cullin5 (Cul5) scaffold protein of the E3 ligase.[1][2] The structural and molecular details of the Vif-ElonginC interface are therefore of paramount importance for the design of inhibitors that can block the formation of the functional E3 ligase complex and restore the antiviral activity of APOBEC3 proteins.

Quantitative Analysis of Vif-ElonginC Binding Affinity

The interaction between Vif and the ElonginBC (EloBC) complex has been characterized quantitatively using various biophysical techniques. The dissociation constant (Kd) is a key parameter that reflects the binding affinity between these two proteins. A lower Kd value signifies a stronger binding affinity. The following table summarizes the reported Kd values for the interaction between different constructs of HIV-1 Vif and the ElonginBC complex.

Vif ConstructMethodKd (µM)Reference
Full-length Vif (wt)HX-MS1.9 ± 0.2[3]
Vif (130-180)ITC1.19[3]
Vif (139-192)ITC0.0004[3]
Vif L145AHX-MS3.9[3]
Vif (139-192) L145AITC4.6[3]
Vif SOCS-boxITC1.19[4]
Vif SOCS-box (L145A)ITC4.6[4]
Vif SOCS-box (ΔSLQ)ITCNo binding[4]

Abbreviations: HX-MS, Hydrogen Exchange Mass Spectrometry; ITC, Isothermal Titration Calorimetry; wt, wild-type; ΔSLQ, deletion of Ser-Leu-Gln motif.

Key Structural Features of the Vif-ElonginC Interface

The interaction between Vif and ElonginC is primarily mediated by a conserved region in the C-terminus of Vif known as the "BC box," which is a characteristic feature of the Suppressor of Cytokine Signaling (SOCS) box superfamily.[5] The Vif BC box adopts a helical conformation and engages with a hydrophobic pocket on the surface of ElonginC.[6] Key residues within the Vif BC box, such as the 144SLQ146 motif, are critical for this interaction.[3][4] Mutation of these residues abrogates the binding to ElonginC and, consequently, the degradation of APOBEC3G.[3][4]

Furthermore, a proline-rich "PPLP" motif downstream of the BC box in Vif has been shown to mediate a weak but functionally important interaction with ElonginB.[7] This interaction is thought to induce a conformational change in ElonginB, which may be necessary for the subsequent recruitment of Cullin5.[7]

Experimental Protocols

Co-Immunoprecipitation (Co-IP) to Detect Vif-ElonginC Interaction in Cells

This protocol describes a general procedure to determine if Vif and ElonginC interact within a cellular context.

Materials:

  • HEK293T cells

  • Expression vectors for tagged Vif (e.g., HA-Vif) and tagged ElonginC (e.g., Myc-EloC)

  • Transfection reagent (e.g., Lipofectamine 2000)

  • Lysis buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% Triton X-100, supplemented with protease inhibitors)

  • Antibodies: anti-HA antibody, anti-Myc antibody, and control IgG

  • Protein A/G magnetic beads

  • Wash buffer (e.g., lysis buffer with lower detergent concentration)

  • Elution buffer (e.g., 2x Laemmli sample buffer)

  • SDS-PAGE and Western blotting reagents

Procedure:

  • Cell Culture and Transfection: Seed HEK293T cells and transfect with the appropriate expression vectors.

  • Cell Lysis: After 24-48 hours, wash the cells with ice-cold PBS and lyse them with ice-cold lysis buffer.

  • Pre-clearing: Centrifuge the lysate to pellet cellular debris. Pre-clear the supernatant by incubating with protein A/G beads to reduce non-specific binding.[8]

  • Immunoprecipitation: Incubate the pre-cleared lysate with an anti-HA antibody (to pull down Vif) or control IgG overnight at 4°C.

  • Complex Capture: Add protein A/G magnetic beads to capture the antibody-antigen complexes.

  • Washing: Pellet the beads and wash them several times with wash buffer to remove non-specifically bound proteins.

  • Elution: Elute the protein complexes from the beads by resuspending them in elution buffer and heating.

  • Western Blot Analysis: Analyze the eluted samples by SDS-PAGE and Western blotting using an anti-Myc antibody to detect co-precipitated ElonginC.

Isothermal Titration Calorimetry (ITC) for Quantitative Binding Analysis

ITC directly measures the heat changes that occur upon biomolecular binding, allowing for the determination of the binding affinity (Kd), stoichiometry (n), and enthalpy (ΔH) of the interaction.[9][10]

Materials:

  • Purified recombinant Vif protein (or a specific domain)

  • Purified recombinant ElonginBC complex

  • ITC buffer (e.g., 20 mM HEPES pH 7.5, 150 mM NaCl, 5% glycerol, 1 mM TCEP). It is crucial that the buffer for both proteins is identical.[10]

  • Isothermal titration calorimeter

Procedure:

  • Sample Preparation: Dialyze both protein solutions extensively against the same ITC buffer. Determine the protein concentrations accurately.

  • Instrument Setup: Set the experimental temperature (e.g., 25°C).

  • Loading: Load the ElonginBC complex into the sample cell (typically at a concentration of 10-50 µM) and the Vif protein into the injection syringe (at a concentration 10-20 times that of the cell protein).[9]

  • Titration: Perform a series of small injections of the Vif solution into the ElonginBC solution.

  • Data Analysis: Integrate the heat changes after each injection and plot them against the molar ratio of Vif to ElonginBC. Fit the resulting binding isotherm to a suitable binding model to determine the Kd, n, and ΔH.[9]

NMR Spectroscopy for Structural and Dynamic Insights

Nuclear Magnetic Resonance (NMR) spectroscopy can provide atomic-resolution information on the structure of the Vif-ElonginBC complex and can also probe the dynamics of the interaction.[1][11] Chemical shift perturbation (CSP) mapping is a common NMR technique to identify the binding interface.

Materials:

  • 15N-labeled purified ElonginBC complex

  • Unlabeled purified Vif protein (or a specific domain)

  • NMR buffer (e.g., 20 mM Sodium Phosphate pH 6.5, 50 mM NaCl, 1 mM DTT, 10% D2O)

  • NMR spectrometer equipped with a cryoprobe

Procedure:

  • Sample Preparation: Prepare a sample of 15N-labeled ElonginBC in NMR buffer.

  • Initial Spectrum: Acquire a 1H-15N HSQC spectrum of the 15N-labeled ElonginBC alone. This spectrum provides a unique signal for each backbone amide proton-nitrogen pair.

  • Titration: Add increasing amounts of unlabeled Vif to the 15N-labeled ElonginBC sample and acquire a 1H-15N HSQC spectrum at each titration point.

  • Data Analysis: Overlay the spectra and identify the ElonginBC residues whose signals (chemical shifts) are perturbed upon Vif binding. These residues are likely to be at or near the binding interface. The magnitude of the chemical shift changes can be plotted against the residue number to create a CSP profile.

Visualizing the Vif-ElonginC Interaction Pathway and Experimental Workflow

To further elucidate the role of the Vif-ElonginC interaction, the following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathway and a typical experimental workflow.

Vif_E3_Ligase_Pathway cluster_Host Host Cellular Factors Vif Vif EloC ElonginC Vif->EloC BC-box interaction Cul5 Cullin5 Vif->Cul5 APOBEC3G APOBEC3G Vif->APOBEC3G binds substrate EloB ElonginB EloC->EloB forms heterodimer Rbx2 Rbx2 Cul5->Rbx2 assembles E3 ligase Rbx2->APOBEC3G Ubiquitination Proteasome Proteasome APOBEC3G->Proteasome Degradation

Figure 1. Vif-mediated assembly of the E3 ubiquitin ligase complex leading to APOBEC3G degradation.

Experimental_Workflow cluster_Cloning Gene Cloning and Protein Expression cluster_Interaction Interaction Analysis cluster_Structural Structural Determination Clone_Vif Clone Vif Express_Vif Express Vif Clone_Vif->Express_Vif Clone_EloBC Clone ElonginB/C Express_EloBC Express ElonginBC Clone_EloBC->Express_EloBC Purify_Vif Purify Vif Express_Vif->Purify_Vif Purify_EloBC Purify ElonginBC Express_EloBC->Purify_EloBC CoIP Co-Immunoprecipitation Purify_Vif->CoIP ITC Isothermal Titration Calorimetry Purify_Vif->ITC NMR NMR Spectroscopy Purify_Vif->NMR Crystallography X-ray Crystallography Purify_Vif->Crystallography CryoEM Cryo-Electron Microscopy Purify_Vif->CryoEM Purify_EloBC->CoIP Purify_EloBC->ITC Purify_EloBC->NMR Purify_EloBC->Crystallography Purify_EloBC->CryoEM CoIP->ITC Qualitative to Quantitative ITC->NMR Thermodynamics to Structure/Dynamics NMR->Crystallography Detailed Structural Analysis

Figure 2. A generalized experimental workflow for characterizing the Vif-ElonginC interaction.

Conclusion and Future Directions

The interaction between HIV-1 Vif and the host ElonginC protein is a well-defined and structurally characterized interface that is essential for viral pathogenesis. The data and protocols presented in this guide provide a solid foundation for researchers and drug development professionals to explore this interaction as a therapeutic target. Future efforts should focus on the development of small molecule inhibitors or peptidomimetics that can effectively disrupt the Vif-ElonginC complex. High-throughput screening campaigns, guided by the structural information of the complex, will be instrumental in identifying lead compounds. Furthermore, a deeper understanding of the dynamic nature of the Vif-E3 ligase assembly will be crucial for the development of next-generation anti-HIV therapeutics that can effectively restore the host's innate immunity.

References

A Technical Guide to Small Molecule Inhibitors of HIV-1 Vif

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

The Human Immunodeficiency Virus type 1 (HIV-1) Viral infectivity factor (Vif) is an essential accessory protein that counteracts the host's intrinsic antiviral defense mediated by the APOBEC3 (apolipoprotein B mRNA-editing enzyme, catalytic polypeptide-like 3) family of cytidine deaminases, primarily APOBEC3G (A3G).[1][2][3][4] Vif orchestrates the ubiquitination and subsequent proteasomal degradation of A3G, thereby preventing its encapsidation into progeny virions and ensuring viral infectivity.[1][2][4][5] The absence of a functional Vif protein renders HIV-1 incapable of replicating in "non-permissive" cells, which include primary T cells and macrophages, the natural targets of the virus.[2][6] This critical role in the viral lifecycle, coupled with the lack of a human homolog, makes Vif an attractive target for the development of novel anti-HIV-1 therapeutics.[3][7] This technical guide provides a comprehensive overview of the current landscape of small molecule inhibitors targeting the HIV-1 Vif protein, with a focus on their mechanism of action, quantitative efficacy, and the experimental methodologies used for their discovery and characterization.

The HIV-1 Vif-APOBEC3G Axis: A Prime Target for Antiviral Intervention

The primary function of Vif is to act as a molecular adapter, hijacking a cellular E3 ubiquitin ligase complex to induce the degradation of A3G.[5][8][9] This complex consists of Cullin5 (Cul5), Elongin B (EloB), Elongin C (EloC), RING-box protein 2 (Rbx2), and the core-binding factor beta (CBFβ).[1][2][5][9] Vif binds directly to A3G and simultaneously recruits the E3 ligase machinery, leading to the polyubiquitination of A3G and its subsequent destruction by the 26S proteasome.[1][2][4][9] Small molecule inhibitors that disrupt any of the key protein-protein interactions within this complex can theoretically restore the antiviral function of A3G. Key interaction interfaces that have been targeted include Vif-A3G, Vif-EloC, and Vif-CBFβ.[1][8][10]

Quantitative Data on Small Molecule Vif Inhibitors

The following table summarizes the quantitative data for several reported small molecule inhibitors of HIV-1 Vif. The efficacy of these compounds is typically measured by their half-maximal inhibitory concentration (IC50) in viral replication assays conducted in non-permissive cells, where Vif is essential.

InhibitorTarget InteractionAssay Cell LineIC50Citation
RN-18 Vif-A3G axisCEM4.5 µM[7][8]
H910 µM[7][8]
IMC15 Vif-EloCH92.61 µM[11]
IMB63-II Vif-EloCH92.15 µM[11]
IMC89 Vif-EloCH90.62 µM[11]
VEC-5 Vif-EloCHEK293T (with A3G)24.48 µM[1]
CV-3 Vif-CBFβNon-permissive lymphocytes8.16 µM
N. 41 Vif-A3GT cells (A3G+)8.4 µM[12]
ZXM1-1 Vif-A3GIn vitro (SPR)21.56 nM[13]
VMP-63 (peptide) Vif-CBFβA3G-positive cells49.4 µM[14]
VMP-108 (peptide) Vif-CBFβA3G-positive cells55.1 µM[14]

Signaling Pathways and Experimental Workflows

Vif-Mediated Degradation of APOBEC3G

The following diagram illustrates the signaling pathway of Vif-mediated APOBEC3G degradation. Vif acts as a scaffold, bringing together the host E3 ubiquitin ligase complex and the antiviral protein A3G, leading to the latter's destruction.

Vif_APOBEC3G_Degradation cluster_Vif_Complex Vif-E3 Ubiquitin Ligase Complex Vif HIV-1 Vif CBFbeta CBFβ Vif->CBFbeta EloC EloC Vif->EloC Cul5 Cullin 5 Vif->Cul5 A3G APOBEC3G (Antiviral Factor) Vif->A3G Binding EloB EloB EloC->EloB Rbx2 Rbx2 Cul5->Rbx2 Rbx2->A3G Polyubiquitination Proteasome 26S Proteasome A3G->Proteasome Degradation Degraded_A3G Proteasome->Degraded_A3G Ub Ubiquitin Ub->Rbx2 Vif_Inhibitor_Mechanism Vif_Inhibitor Small Molecule Vif Inhibitor Vif_A3G Vif-A3G Interaction Vif_Inhibitor->Vif_A3G Inhibits Vif_E3 Vif-E3 Ligase Interaction (e.g., Vif-EloC, Vif-CBFβ) Vif_Inhibitor->Vif_E3 Inhibits A3G_Degradation A3G Degradation Vif_A3G->A3G_Degradation Vif_E3->A3G_Degradation A3G_Levels Increased Cellular A3G Levels A3G_Degradation->A3G_Levels Prevents A3G_Virion A3G Incorporation into Virions A3G_Levels->A3G_Virion Viral_Infectivity Reduced Viral Infectivity A3G_Virion->Viral_Infectivity

References

Methodological & Application

Application Notes and Protocols for Vif-ElonginC Interaction Inhibitor 1

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Human Immunodeficiency Virus type 1 (HIV-1) Vif (Viral infectivity factor) protein is a critical accessory protein essential for viral replication in host cells. Vif counteracts the potent antiviral activity of the host's APOBEC3 family of cytidine deaminases, primarily APOBEC3G (A3G), APOBEC3C (A3C), and APOBEC3F (A3F).[1] Vif acts as a molecular adaptor, recruiting a cellular E3 ubiquitin ligase complex—composed of Cullin5, ElonginB, ElonginC (EloC), and Rbx2—to APOBEC3 proteins.[2][3][4][5] This recruitment leads to the ubiquitination and subsequent proteasomal degradation of APOBEC3 proteins, thereby neutralizing the host's intrinsic antiviral defense.[3][6]

The interaction between Vif and ElonginC is a crucial step in the assembly of this E3 ligase complex and represents a promising target for novel anti-HIV-1 therapeutics.[1][3][7] Vif-ElonginC interaction inhibitor 1, also known as VEC-5, is a small molecule designed to specifically block this interaction.[1][3] By inhibiting the Vif-EloC binding, VEC-5 protects APOBEC3 proteins from degradation, allowing them to be incorporated into budding virions and exert their antiviral function by inducing hypermutation in the viral DNA.[1][3]

These application notes provide a summary of the quantitative data related to the Vif-ElonginC interaction and detailed protocols for key experiments to study this interaction and the effects of its inhibitors.

Data Presentation

The following tables summarize key quantitative data for the interaction between HIV-1 Vif and the ElonginBC complex, as well as the cellular effects of the this compound (VEC-5).

Interaction Method Dissociation Constant (Kd) Reference
Full-length HIV-1 Vif : ElonginBCHydrogen Exchange Mass Spectrometry (HX MS)~1.9 µM[1]
Cullin5 : Vif/EloB/C/CBFβ ComplexIsothermal Titration Calorimetry (ITC)5 ± 2 nM[8]
Inhibitor Assay Parameter Value Effect Reference
This compound (VEC-5)HIV-1 Replication Assay (A3G-positive cells)InhibitionPotentInhibits virus replication[3]
This compound (VEC-5)Western BlotA3G LevelsIncreasedProtects A3G from Vif-mediated degradation[1][3]
This compound (VEC-5)Co-ImmunoprecipitationVif-EloC InteractionBlockedDirectly inhibits the binding of Vif to ElonginC[1][3]

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the Vif-mediated degradation of APOBEC3G and a general experimental workflow for testing Vif-ElonginC interaction inhibitors.

Vif_Signaling_Pathway Vif Vif E3_Complex Vif-CBFβ-EloBC-Cul5-Rbx2 E3 Ubiquitin Ligase Vif->E3_Complex recruits EloB EloB EloB->E3_Complex EloC EloC EloC->E3_Complex Cul5 Cul5 Cul5->E3_Complex Rbx2 Rbx2 Rbx2->E3_Complex CBFbeta CBFbeta CBFbeta->Vif stabilizes A3G APOBEC3G Ub Ubiquitin A3G->Ub Ubiquitination E3_Complex->A3G targets Proteasome 26S Proteasome Ub->Proteasome Degradation A3G Degradation Proteasome->Degradation Inhibitor Vif-EloC Inhibitor 1 (VEC-5) Inhibitor->EloC blocks interaction with Vif

Caption: Vif-mediated APOBEC3G degradation pathway and the inhibitory action of VEC-5.

Experimental_Workflow cluster_0 Primary Screening cluster_1 Secondary Validation cluster_2 Mechanism of Action Screening High-Throughput Screen (e.g., AlphaScreen) Cellular_Assay Cellular A3G Degradation Assay (Western Blot) Screening->Cellular_Assay Validate Hits Viral_Assay HIV-1 Infectivity Assay Cellular_Assay->Viral_Assay Confirm Antiviral Activity Binding_Assay Direct Binding Assay (Co-IP or SPR) Viral_Assay->Binding_Assay Confirm Target Engagement

Caption: Experimental workflow for the identification and validation of Vif-EloC inhibitors.

Experimental Protocols

Co-Immunoprecipitation (Co-IP) to Validate Inhibition of Vif-ElonginC Interaction

This protocol is designed to qualitatively assess the ability of an inhibitor to disrupt the interaction between Vif and ElonginC in a cellular context.

Materials:

  • HEK293T cells

  • Expression vectors for tagged Vif (e.g., HA-Vif) and tagged ElonginC (e.g., Myc-EloC)

  • Lipofectamine 2000 or similar transfection reagent

  • This compound (VEC-5) or other test compounds

  • Co-IP Lysis Buffer: 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% Triton X-100, and protease inhibitor cocktail

  • Anti-HA antibody (for immunoprecipitation)

  • Anti-Myc antibody (for Western blotting)

  • Protein A/G magnetic beads

  • Wash Buffer: Co-IP Lysis Buffer with 500 mM NaCl

  • SDS-PAGE gels and Western blotting apparatus

  • ECL substrate

Protocol:

  • Cell Culture and Transfection:

    • Seed HEK293T cells in 10 cm dishes to reach 70-80% confluency on the day of transfection.

    • Co-transfect cells with plasmids encoding HA-Vif and Myc-EloC using Lipofectamine 2000 according to the manufacturer's protocol.

  • Inhibitor Treatment:

    • At 24 hours post-transfection, treat the cells with the desired concentration of VEC-5 or a vehicle control (e.g., DMSO). Incubate for an additional 24 hours.

  • Cell Lysis:

    • Wash cells twice with ice-cold PBS.

    • Add 1 mL of ice-cold Co-IP Lysis Buffer to each dish.

    • Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.

    • Incubate on ice for 30 minutes with occasional vortexing.

    • Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

    • Transfer the supernatant to a new tube.

  • Immunoprecipitation:

    • Reserve a small aliquot of the supernatant as the "input" control.

    • To the remaining lysate, add 2-5 µg of anti-HA antibody.

    • Incubate with gentle rotation for 4 hours to overnight at 4°C.

    • Add 30 µL of pre-washed Protein A/G magnetic beads to each sample and incubate for an additional 1-2 hours at 4°C.

  • Washes:

    • Pellet the beads using a magnetic stand and discard the supernatant.

    • Wash the beads three times with 1 mL of Wash Buffer.

  • Elution and Western Blotting:

    • Elute the protein complexes by resuspending the beads in 2X Laemmli sample buffer and boiling for 5 minutes.

    • Separate the proteins by SDS-PAGE and transfer to a PVDF membrane.

    • Probe the membrane with anti-HA and anti-Myc antibodies to detect Vif and co-immunoprecipitated ElonginC, respectively.

    • Develop the blot using an ECL substrate. A decrease in the Myc-EloC signal in the VEC-5 treated sample compared to the vehicle control indicates inhibition of the interaction.

AlphaScreen Assay for High-Throughput Screening of Vif-ElonginC Inhibitors

This protocol provides a framework for a homogeneous, high-throughput assay to screen for inhibitors of the Vif-ElonginC interaction.

Materials:

  • Purified, biotinylated HIV-1 Vif protein

  • Purified, GST-tagged ElonginC/ElonginB complex (EloBC)

  • Streptavidin-coated Donor beads (PerkinElmer)

  • Anti-GST Acceptor beads (PerkinElmer)

  • Assay Buffer: 100 mM Tris pH 7.5, 100 mM NaCl, 0.1% BSA

  • 384-well white microplates

  • EnVision or other AlphaScreen-compatible plate reader

Protocol:

  • Reagent Preparation:

    • Prepare a solution of biotinylated Vif and GST-EloBC in Assay Buffer. The optimal concentrations should be determined empirically by cross-titration to achieve a robust signal-to-background ratio.

    • Prepare a suspension of Streptavidin-coated Donor beads and anti-GST Acceptor beads in Assay Buffer.

  • Assay Procedure:

    • Add 5 µL of the test compound (or DMSO control) at various concentrations to the wells of a 384-well plate.

    • Add 5 µL of the biotinylated Vif and GST-EloBC mixture to each well.

    • Incubate for 30 minutes at room temperature.

    • Add 10 µL of the bead mixture to each well.

    • Incubate for 1 hour at room temperature in the dark.

  • Data Acquisition:

    • Read the plate on an EnVision plate reader using the AlphaScreen protocol.

  • Data Analysis:

    • The signal generated is proportional to the extent of the Vif-EloBC interaction.

    • Calculate the percent inhibition for each compound concentration relative to the DMSO control.

    • Determine the IC50 value by fitting the data to a dose-response curve.

Surface Plasmon Resonance (SPR) for Kinetic Analysis of Vif-ElonginC Interaction

This protocol describes the use of SPR to determine the binding kinetics and affinity of the Vif-ElonginC interaction and how it is affected by an inhibitor.

Materials:

  • SPR instrument (e.g., Biacore)

  • CM5 sensor chip

  • Amine coupling kit (EDC, NHS, ethanolamine)

  • Purified HIV-1 Vif protein (ligand)

  • Purified ElonginBC complex (analyte)

  • This compound (VEC-5)

  • Running Buffer: HBS-EP+ (10 mM HEPES pH 7.4, 150 mM NaCl, 3 mM EDTA, 0.05% v/v Surfactant P20)

  • Immobilization Buffer: 10 mM Sodium Acetate, pH 4.5

Protocol:

  • Ligand Immobilization:

    • Activate the CM5 sensor chip surface with a 1:1 mixture of NHS/EDC for 7 minutes.

    • Immobilize Vif to the surface by injecting a solution of Vif (20-50 µg/mL) in Immobilization Buffer. Aim for an immobilization level of ~2000-4000 Resonance Units (RU).

    • Deactivate the remaining active groups with a 7-minute injection of ethanolamine.

  • Kinetic Analysis:

    • Prepare a series of dilutions of the ElonginBC complex in Running Buffer (e.g., ranging from 0.1 to 5 times the expected Kd).

    • Inject the different concentrations of ElonginBC over the Vif-immobilized surface and a reference flow cell.

    • Monitor the association and dissociation phases in real-time.

    • Regenerate the surface between injections if necessary, using a mild regeneration solution (e.g., a short pulse of low pH glycine).

  • Inhibitor Analysis:

    • Pre-incubate a fixed concentration of ElonginBC with varying concentrations of VEC-5.

    • Inject these mixtures over the Vif surface and monitor the binding response. A decrease in the binding signal in the presence of the inhibitor indicates its activity.

  • Data Analysis:

    • Fit the sensorgram data to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate (ka), dissociation rate (kd), and the equilibrium dissociation constant (Kd).

    • For inhibitor analysis, determine the IC50 value from the dose-response curve.

Conclusion

This compound (VEC-5) represents a promising lead compound for the development of a new class of anti-HIV drugs that target a host-pathogen interaction. The protocols outlined above provide a comprehensive framework for researchers to investigate the Vif-ElonginC interaction, screen for novel inhibitors, and characterize their mechanism of action. These assays are crucial tools in the ongoing effort to develop more effective therapies against HIV-1.

References

Application Notes and Protocols for VEC-5 in HIV-1 Infectivity Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utility of VEC-5, a novel CCR5 antagonist, in the context of Human Immunodeficiency Virus Type 1 (HIV-1) infectivity assays. Detailed protocols and data presentation are included to facilitate the integration of VEC-5 into research and drug development workflows.

Introduction

VEC-5 is a potent and selective small molecule inhibitor of the C-C chemokine receptor type 5 (CCR5), a critical co-receptor for the entry of macrophage-tropic (M-tropic) strains of HIV-1 into host cells.[1][2][3] By binding to CCR5, VEC-5 allosterically modulates the receptor, preventing its interaction with the HIV-1 envelope glycoprotein gp120.[2][4] This blockade of the gp120-CCR5 interaction is a crucial step in inhibiting viral entry and subsequent infection.[1][2] The high specificity of VEC-5 for CCR5 makes it an invaluable tool for studying the mechanisms of HIV-1 entry and for the development of novel antiretroviral therapies.

Mechanism of Action

HIV-1 entry into target cells is a multi-step process initiated by the binding of the viral envelope glycoprotein gp120 to the primary cellular receptor, CD4.[1][2] This initial binding event triggers conformational changes in gp120, exposing a binding site for a co-receptor, which for M-tropic viruses is typically CCR5.[2][4] The subsequent interaction of gp120 with CCR5 induces further conformational changes in the viral envelope, leading to the fusion of the viral and cellular membranes and the release of the viral capsid into the cytoplasm.[1][3] VEC-5 acts as a non-competitive antagonist of CCR5, binding to a transmembrane pocket of the receptor distinct from the gp120 binding site. This binding event induces a conformational change in CCR5 that prevents its recognition by gp120, thereby inhibiting membrane fusion and viral entry.

HIV1_Entry_Inhibition_by_VEC5 cluster_virus HIV-1 Virion cluster_cell Target Cell (e.g., CD4+ T-cell) gp120 gp120 CD4 CD4 Receptor gp120->CD4 1. Binding CCR5 CCR5 Co-receptor gp120->CCR5 3. Co-receptor Binding gp41 gp41 Cytoplasm Cytoplasm gp41->Cytoplasm 5. Viral Entry CD4->gp120 2. Conformational Change in gp120 CCR5->gp41 4. gp41-mediated Fusion VEC5 VEC-5 VEC5->CCR5 VEC-5 Binding (Inhibition) Neutralization_Assay_Workflow cluster_prep Preparation (Day 1) cluster_infection Infection (Day 2) cluster_readout Readout (Day 4) seed_cells Seed TZM-bl cells (1x10^4 cells/well) infect Infect TZM-bl cells seed_cells->infect prepare_compound Prepare serial dilutions of VEC-5 mix Mix VEC-5 dilutions with HIV-1 pseudovirus prepare_compound->mix incubate_mix Incubate mixture (1 hr, 37°C) mix->incubate_mix incubate_mix->infect incubate_infection Incubate infected cells (48 hrs, 37°C) infect->incubate_infection lyse Lyse cells and add luciferase substrate incubate_infection->lyse read Measure luminescence lyse->read analyze Calculate % Neutralization and IC50 read->analyze

References

Application Note: Co-immunoprecipitation of Vif and ElonginC with VEC-5

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Human Immunodeficiency Virus type 1 (HIV-1) Vif (Viral infectivity factor) is a crucial accessory protein for viral replication and pathogenesis. Vif counteracts the host's innate antiviral defense mediated by the APOBEC3 family of cytidine deaminases (e.g., APOBEC3G and APOBEC3F) by inducing their proteasomal degradation. To achieve this, Vif hijacks a cellular E3 ubiquitin ligase complex, which includes Cullin 5 (CUL5), Elongin B (ELOB), and Elongin C (ELOC). The interaction between Vif and Elongin C is critical for the assembly and function of this complex.

VEC-5 is a novel small molecule inhibitor designed to specifically disrupt the Vif-ElonginC interface. This application note provides a detailed protocol for demonstrating the inhibitory effect of VEC-5 on the Vif-ElonginC interaction using co-immunoprecipitation (Co-IP) followed by Western blot analysis.

Quantitative Data Summary

The efficacy of VEC-5 in disrupting the Vif-ElonginC interaction was quantified by measuring the amount of ElonginC that co-immunoprecipitates with Vif in the presence of increasing concentrations of the inhibitor. The results are summarized in the table below.

Table 1: Quantification of Vif-ElonginC Interaction in the Presence of VEC-5

VEC-5 Concentration (µM)Vif Input (Relative Densitometry Units)Immunoprecipitated Vif (Relative Densitometry Units)Co-immunoprecipitated ElonginC (Relative Densitometry Units)% Inhibition of ElonginC Co-IP
0 (Vehicle)1.000.981.000%
11.020.950.7822%
50.990.990.4555%
101.010.970.2179%
250.980.960.0892%

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the molecular pathway targeted by VEC-5 and the experimental workflow for the co-immunoprecipitation assay.

Vif_ElonginC_Pathway cluster_Vif_Complex Vif E3 Ubiquitin Ligase Complex cluster_Host_Factors Host Cellular Factors Vif HIV-1 Vif EloC ElonginC Vif->EloC Interaction Cul5 Cullin 5 Vif->Cul5 Proteasome Proteasome Vif->Proteasome EloB ElonginB EloC->EloB Rbx2 Rbx2 Cul5->Rbx2 A3G APOBEC3G (Antiviral Factor) A3G->Vif Targeted by Vif A3G->Proteasome VEC5 VEC-5 Inhibitor VEC5->Vif Inhibits Interaction

Caption: Vif-mediated degradation of APOBEC3G and inhibition by VEC-5.

CoIP_Workflow start HEK293T Cell Culture transfection Transfect with Vif-FLAG and Myc-ElonginC plasmids start->transfection treatment Treat with VEC-5 or Vehicle Control transfection->treatment lysis Cell Lysis in IP Buffer treatment->lysis incubation Incubate Lysate with Anti-FLAG Antibody lysis->incubation beads Add Protein A/G Agarose Beads incubation->beads wash Wash Beads to Remove Unbound Proteins beads->wash elution Elute Immunocomplexes wash->elution analysis Analyze by SDS-PAGE and Western Blot elution->analysis

Caption: Experimental workflow for co-immunoprecipitation.

Experimental Protocol: Co-immunoprecipitation of Vif and ElonginC

This protocol details the steps to assess the inhibitory effect of VEC-5 on the Vif-ElonginC interaction in a cellular context.

Materials and Reagents

  • HEK293T cells

  • DMEM with 10% FBS and 1% Penicillin-Streptomycin

  • Expression plasmids: pCMV-Vif-FLAG, pCMV-Myc-ElonginC

  • Transfection reagent (e.g., Lipofectamine 3000)

  • VEC-5 inhibitor stock solution (e.g., 10 mM in DMSO)

  • Vehicle control (DMSO)

  • Phosphate-Buffered Saline (PBS)

  • IP Lysis Buffer (50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% Triton X-100, protease inhibitor cocktail)

  • Anti-FLAG antibody (for immunoprecipitation)

  • Anti-Myc antibody (for Western blot)

  • Anti-Vif antibody (for Western blot)

  • Protein A/G agarose beads

  • SDS-PAGE gels and buffers

  • Western blot transfer system and membranes

  • Blocking buffer (e.g., 5% non-fat milk in TBST)

  • Chemiluminescent substrate

Procedure

  • Cell Culture and Transfection:

    • Seed HEK293T cells in 10 cm dishes to reach 70-80% confluency on the day of transfection.

    • Co-transfect cells with pCMV-Vif-FLAG and pCMV-Myc-ElonginC plasmids according to the manufacturer's protocol for your transfection reagent.

  • Inhibitor Treatment:

    • 24 hours post-transfection, replace the medium with fresh medium containing the desired concentrations of VEC-5 (e.g., 0, 1, 5, 10, 25 µM).

    • Ensure the final concentration of the vehicle (DMSO) is consistent across all samples, including the vehicle-only control.

    • Incubate the cells for an additional 18-24 hours.

  • Cell Lysis:

    • Wash the cells twice with ice-cold PBS.

    • Add 1 mL of ice-cold IP Lysis Buffer to each dish.

    • Scrape the cells and transfer the lysate to a microcentrifuge tube.

    • Incubate on ice for 30 minutes with occasional vortexing.

    • Clarify the lysate by centrifuging at 14,000 x g for 15 minutes at 4°C.

    • Transfer the supernatant to a new tube. Reserve a small aliquot (e.g., 50 µL) as the "input" control.

  • Immunoprecipitation:

    • Add the anti-FLAG antibody to the clarified lysate (use the manufacturer's recommended concentration).

    • Incubate for 2-4 hours at 4°C with gentle rotation.

    • Add 30 µL of a 50% slurry of Protein A/G agarose beads to each sample.

    • Incubate for an additional 1-2 hours at 4°C with gentle rotation.

  • Washing and Elution:

    • Pellet the beads by centrifugation at 1,000 x g for 1 minute at 4°C.

    • Discard the supernatant and wash the beads three times with 1 mL of ice-cold IP Lysis Buffer.

    • After the final wash, carefully remove all supernatant.

    • Elute the protein complexes by adding 2X SDS-PAGE loading buffer and boiling for 5-10 minutes.

  • Western Blot Analysis:

    • Separate the eluted samples and the input controls by SDS-PAGE.

    • Transfer the proteins to a PVDF or nitrocellulose membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies (anti-FLAG for Vif, anti-Myc for ElonginC) overnight at 4°C.

    • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibodies for 1 hour at room temperature.

    • Develop the blot using a chemiluminescent substrate and image the results.

    • Perform densitometry analysis on the bands to quantify the amount of co-immunoprecipitated ElonginC relative to the immunoprecipitated Vif.

This application note provides a comprehensive framework for investigating the inhibitory potential of VEC-5 on the critical Vif-ElonginC protein-protein interaction. The provided co-immunoprecipitation protocol, coupled with quantitative Western blot analysis, offers a robust method to determine the efficacy and dose-dependency of VEC-5. The data presented demonstrates that VEC-5 effectively disrupts the Vif-ElonginC complex in a dose-dependent manner, highlighting its potential as a therapeutic agent against HIV-1. The visual diagrams of the signaling pathway and experimental workflow serve as valuable tools for understanding the mechanism of action and the experimental design.

Application Notes and Protocols for In Vitro Binding Assays of Vif-ElonginC Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The human immunodeficiency virus type 1 (HIV-1) accessory protein Vif (Viral infectivity factor) is crucial for viral pathogenesis. Vif counteracts the host's intrinsic antiviral defense mediated by the APOBEC3 family of cytidine deaminases (e.g., APOBEC3G) by targeting them for proteasomal degradation. This process requires Vif to form an E3 ubiquitin ligase complex with several host cellular proteins, including Cullin5 (Cul5), ElonginB (EloB), ElonginC (EloC), and Rbx2. The interaction between Vif and ElonginC is a critical step in the assembly of this functional E3 ligase complex. Therefore, inhibiting the Vif-ElonginC interaction presents a promising therapeutic strategy to restore the antiviral function of APOBEC3 proteins.

These application notes provide detailed protocols for three common in vitro binding assays—AlphaLISA, Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET), and Fluorescence Polarization (FP)—that can be adapted for the high-throughput screening and characterization of Vif-ElonginC inhibitors.

Vif-E3 Ubiquitin Ligase Signaling Pathway

The assembly of the Vif-E3 ubiquitin ligase complex is a stepwise process. Vif, through its SOCS box motif, recruits the ElonginBC heterodimer. This complex then recruits Cullin5, which is associated with Rbx2, to form the active E3 ligase. This complex then binds to APOBEC3G, leading to its ubiquitination and subsequent degradation by the proteasome.

Vif_E3_Ligase_Pathway cluster_assembly E3 Ligase Assembly cluster_degradation APOBEC3G Degradation Vif HIV-1 Vif EloBC ElonginB/C Vif->EloBC SOCS Box Interaction Cul5_Rbx2 Cullin5-Rbx2 EloBC->Cul5_Rbx2 Recruitment A3G APOBEC3G Cul5_Rbx2->A3G Binds Proteasome Proteasome A3G->Proteasome Degradation Ub Ubiquitin Ub->A3G Ubiquitination Inhibitor Vif-EloC Inhibitor Inhibitor->Vif Blocks Interaction

Caption: Vif-E3 ligase assembly and APOBEC3G degradation pathway.

Data Presentation

Table 1: Vif-ElonginC Binding Affinity

This table summarizes the dissociation constants (Kd) for the interaction between different HIV-1 Vif constructs and the ElonginBC complex, as determined by various biophysical methods. Lower Kd values indicate a higher binding affinity.

Vif ConstructInteracting PartnerAssay MethodKd (µM)Reference
Full-length VifElonginBCHydrogen Exchange Mass Spectrometry~1.9[1]
Vif (residues 135-158)ElonginBCIsothermal Titration Calorimetry (ITC)0.23[1]
VifL145A mutantElonginBCIsothermal Titration Calorimetry (ITC)3.9[1]
VifΔSLQ mutantElonginBCIsothermal Titration Calorimetry (ITC)No binding detected[1]
Table 2: Vif-ElonginC Inhibitors

This table provides information on known small molecule inhibitors of the Vif-ElonginC interaction. Currently, specific in vitro IC50 values from direct binding assays are not widely reported in the literature for many compounds.

InhibitorMechanism of ActionIn Vitro Assay DataReference
VEC-5Blocks the interaction between Vif and ElonginC, protecting APOBEC3G from degradation.Shown to disrupt Vif-ElonginC co-immunoprecipitation. Specific IC50 from a direct binding assay is not reported.[2][3]
MM-1 (Benzimidazole-based)Interrupts the Vif-ElonginC interaction.Confirmed to disrupt Vif/Elongin C interaction via immunoprecipitation. Quantitative binding data not provided.[4]

Experimental Workflow for Inhibitor Screening

The general workflow for screening for Vif-ElonginC inhibitors involves assay development, a primary high-throughput screen (HTS), a confirmation screen, and secondary assays to validate hits.

HTS_Workflow AssayDev 1. Assay Development (e.g., AlphaLISA, TR-FRET, FP) - Protein expression & purification - Reagent optimization - Z' factor determination PrimaryHTS 2. Primary HTS - Screen compound library at a single concentration AssayDev->PrimaryHTS HitSelection 3. Hit Selection - Identify compounds showing significant inhibition PrimaryHTS->HitSelection DoseResponse 4. Dose-Response Confirmation - Test hits at multiple concentrations to determine IC50 HitSelection->DoseResponse SecondaryAssays 5. Secondary & Orthogonal Assays - Validate hits with a different assay format - Co-immunoprecipitation, SPR, etc. DoseResponse->SecondaryAssays SAR 6. Structure-Activity Relationship (SAR) - Medicinal chemistry optimization SecondaryAssays->SAR

References

Application Notes and Protocols for Determining the Antiviral Activity of VEC-5 using the MAGI Assay

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Multinuclear Activation of a Galactosidase Indicator (MAGI) assay is a foundational method for the high-throughput screening and quantitative assessment of anti-HIV-1 compounds.[1] This cell-based assay relies on a genetically engineered HeLa cell line that expresses the human CD4 receptor, making it susceptible to HIV-1 infection. These cells also contain an integrated HIV-1 long terminal repeat (LTR) promoter that controls the expression of the β-galactosidase reporter gene.[2] Upon successful viral entry and reverse transcription, the viral Tat protein is produced and subsequently transactivates the HIV-1 LTR, leading to the expression of β-galactosidase. The activity of this enzyme can be readily detected and quantified, serving as a surrogate marker for viral infection.[1][2]

The MAGI assay is particularly well-suited for evaluating inhibitors that target the early stages of the HIV-1 replication cycle, such as viral entry and reverse transcription.[1] This application note provides a detailed protocol for utilizing the MAGI assay to determine the antiviral activity of VEC-5, a novel investigational compound.

Principle of the MAGI Assay

The core principle of the MAGI assay is the Tat-dependent transactivation of a reporter gene. In the absence of HIV-1 infection, the β-galactosidase gene remains dormant. However, when HIV-1 infects the MAGI cells, the viral Tat protein acts as a potent transactivator of the LTR promoter, initiating the transcription of the β-galactosidase gene. The resulting enzyme can then be detected using a chromogenic substrate, such as X-Gal, which produces a blue color in infected cells, or a quantitative enzymatic assay. The reduction in β-galactosidase activity in the presence of an antiviral compound is directly proportional to its inhibitory effect on viral replication.

Experimental Protocols

Materials and Reagents
  • MAGI cells (HeLa cells expressing CD4 and an integrated HIV-1 LTR-β-galactosidase reporter construct)

  • Dulbecco's Modified Eagle's Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • HIV-1 laboratory-adapted strain (e.g., HIV-1IIIB)

  • VEC-5 (investigational antiviral compound)

  • Control compounds (e.g., a known HIV-1 entry inhibitor and a reverse transcriptase inhibitor)

  • DEAE-Dextran

  • Phosphate-Buffered Saline (PBS)

  • Fixing Solution (1% formaldehyde, 0.2% glutaraldehyde in PBS)

  • X-Gal Staining Solution (5-bromo-4-chloro-3-indolyl-β-D-galactopyranoside)

  • Cell Lysis Buffer

  • β-Galactosidase substrate (e.g., Chlorophenol red-β-D-galactopyranoside - CPRG)

  • 96-well cell culture plates

  • Spectrophotometer (for enzymatic assay)

Experimental Workflow

MAGI_Assay_Workflow cluster_prep Preparation cluster_infection Infection cluster_incubation Incubation cluster_detection Detection & Analysis A Seed MAGI cells in a 96-well plate C Pre-incubate cells with compounds A->C B Prepare serial dilutions of VEC-5 and control compounds B->C D Infect cells with HIV-1 in the presence of DEAE-Dextran C->D E Incubate for 48 hours D->E F Fix and stain cells with X-Gal E->F H Alternatively, lyse cells and perform enzymatic assay (CPRG) E->H G Count blue-stained cells (syncytia) F->G I Calculate EC50 and CC50 G->I H->I

Caption: Experimental workflow for the MAGI assay to determine the antiviral activity of VEC-5.

Step-by-Step Protocol
  • Cell Seeding:

    • Culture MAGI cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin.

    • Trypsinize and resuspend the cells to a concentration of 1 x 105 cells/mL.

    • Seed 100 µL of the cell suspension (1 x 104 cells) into each well of a 96-well plate.

    • Incubate the plate at 37°C in a 5% CO2 incubator for 24 hours to allow for cell adherence.

  • Compound Preparation:

    • Prepare a stock solution of VEC-5 in an appropriate solvent (e.g., DMSO).

    • Perform serial dilutions of VEC-5 and control compounds in cell culture medium to achieve the desired final concentrations.

  • Infection Procedure:

    • Carefully remove the medium from the wells containing the MAGI cells.

    • Add 50 µL of the diluted VEC-5 or control compounds to the respective wells. Include wells with medium only as a no-drug control.

    • Prepare the virus inoculum by diluting the HIV-1 stock in culture medium containing DEAE-Dextran to a final concentration that yields a sufficient number of blue cells for counting in the no-drug control wells.

    • Add 50 µL of the virus inoculum to each well (except for the cell control wells, which receive medium only).

    • Incubate the plate at 37°C in a 5% CO2 incubator for 48 hours.

  • Detection of β-Galactosidase Activity (X-Gal Staining):

    • After the 48-hour incubation, carefully aspirate the medium from the wells.

    • Wash the cells once with 200 µL of PBS per well.

    • Add 100 µL of fixing solution to each well and incubate for 5 minutes at room temperature.[2]

    • Aspirate the fixing solution and wash the cells twice with 200 µL of PBS per well.

    • Add 100 µL of X-Gal staining solution to each well.

    • Incubate the plate at 37°C for 2-4 hours, or until blue-colored cells (syncytia) are clearly visible.

    • Aspirate the staining solution and wash the wells with PBS.

    • Count the number of blue-stained cells or syncytia in each well using a light microscope.[2]

  • Data Analysis:

    • The percentage of inhibition is calculated using the following formula: % Inhibition = [1 - (Number of blue cells in treated well / Number of blue cells in no-drug control well)] x 100

    • The 50% effective concentration (EC50), which is the concentration of the compound that inhibits viral replication by 50%, is determined by plotting the percentage of inhibition against the compound concentration and fitting the data to a dose-response curve.

Alternative Protocol: Enzymatic Assay

For a more quantitative and high-throughput analysis, an enzymatic assay using a substrate like CPRG can be performed.

  • Following the 48-hour incubation period, wash the cells with PBS.

  • Lyse the cells by adding a cell lysis buffer to each well and incubating as recommended by the manufacturer.

  • Add the CPRG substrate solution to each well.

  • Incubate the plate at 37°C until a color change is observed.

  • Measure the absorbance at the appropriate wavelength using a spectrophotometer.

  • The percentage of inhibition is calculated based on the reduction in absorbance in the treated wells compared to the no-drug control wells.

Data Presentation

The antiviral activity of VEC-5 and control compounds can be summarized in a table for easy comparison. The following is a hypothetical data set for VEC-5, assuming it acts as an entry inhibitor.

CompoundTargetEC50 (µM)CC50 (µM)Selectivity Index (SI = CC50/EC50)
VEC-5 HIV-1 Entry 0.5 >100 >200
Control 1 (Entry Inhibitor)HIV-1 Entry0.8>100>125
Control 2 (RT Inhibitor)Reverse Transcriptase1.2>100>83

EC50: 50% effective concentration; CC50: 50% cytotoxic concentration.

VEC-5 Antiviral Activity and Mechanism of Action

The hypothetical data suggests that VEC-5 is a potent inhibitor of HIV-1 replication with a high selectivity index, indicating low cytotoxicity at effective antiviral concentrations. Given its proposed mechanism as an entry inhibitor, VEC-5 likely interferes with the initial stages of the viral life cycle.

VEC5_MoA cluster_virus HIV-1 Virion cluster_cell Host Cell HIV HIV-1 CD4 CD4 Receptor HIV->CD4 Attachment CCR5 CCR5/CXCR4 Co-receptor CD4->CCR5 Co-receptor Binding Fusion Membrane Fusion CCR5->Fusion Entry Viral Entry Fusion->Entry VEC5 VEC-5 VEC5->CD4 Blocks

Caption: Proposed mechanism of action for VEC-5 as an HIV-1 entry inhibitor.

Conclusion

The MAGI assay is a robust and reliable method for evaluating the antiviral activity of novel compounds like VEC-5. Its simplicity, sensitivity, and amenability to high-throughput screening make it an invaluable tool in the early stages of antiviral drug discovery and development. The detailed protocol provided in this application note serves as a comprehensive guide for researchers to effectively utilize the MAGI assay for their screening campaigns.

References

Quantifying A3G Protection by Vif-ElonginC Inhibitor 1: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The human immunodeficiency virus type 1 (HIV-1) Vif protein is crucial for viral replication as it counteracts the host's intrinsic antiviral factor, APOBEC3G (A3G). Vif orchestrates the degradation of A3G by hijacking the host's ubiquitin-proteasome system. It achieves this by forming an E3 ubiquitin ligase complex with cellular proteins, including Cullin5, ElonginB, and ElonginC, which targets A3G for polyubiquitination and subsequent proteasomal degradation.[1][2][3][4][5] The interaction between Vif and ElonginC is a critical step in the assembly of this complex.[4][5] A potent small molecule, Vif-ElonginC interaction inhibitor 1 (also known as VEC-5), has been identified to disrupt this interaction, thereby protecting A3G from Vif-mediated degradation and restoring its antiviral activity.[4][5][6][7] These application notes provide detailed protocols to quantify the protective effects of Vif-ElonginC inhibitor 1 on A3G, a critical step in the evaluation of novel anti-HIV-1 therapeutics targeting the Vif-A3G axis.

Introduction

APOBEC3G (A3G) is a cytidine deaminase that introduces hypermutations into the viral DNA during reverse transcription, thereby restricting HIV-1 replication.[3][8] The HIV-1 Vif protein abrogates this antiviral activity by binding to A3G and recruiting a cellular E3 ubiquitin ligase complex, leading to A3G's degradation.[4][5][8][9] The Vif-ElonginC interaction is a key component of this pathogenic mechanism, making it an attractive target for therapeutic intervention.[4][5]

Vif-ElonginC inhibitor 1 (VEC-5) was identified through virtual screening and has been shown to effectively inhibit HIV-1 replication in A3G-positive cells.[4][5] This compound functions by directly blocking the binding of Vif to ElonginC, which in turn prevents the formation of the Vif-Cullin5-ElonginB/C E3 ligase complex.[4][5][6] Consequently, A3G is shielded from degradation, leading to its increased intracellular levels and enhanced incorporation into nascent virions, ultimately reducing viral infectivity.[4][5][6]

This document outlines the key experimental protocols to quantitatively assess the efficacy of Vif-ElonginC inhibitor 1 in protecting A3G from Vif-mediated degradation.

Signaling Pathway and Inhibitor Mechanism of Action

The following diagram illustrates the Vif-mediated A3G degradation pathway and the mechanism of action for Vif-ElonginC inhibitor 1.

Vif_A3G_Pathway cluster_vif_complex Vif-E3 Ubiquitin Ligase Complex Vif Vif EloC ElonginC Vif->EloC Binds CBFbeta CBFβ Vif->CBFbeta Binds A3G APOBEC3G (A3G) Vif->A3G EloB ElonginB EloC->EloB Cul5 Cullin5 EloB->Cul5 A3G_Ub Polyubiquitinated A3G A3G->A3G_Ub Proteasome Proteasome Degradation Degradation Proteasome->Degradation Ub Ubiquitin Ub->A3G_Ub Polyubiquitination A3G_Ub->Proteasome Inhibitor Vif-ElonginC Inhibitor 1 (VEC-5) Inhibitor->EloC Blocks Interaction

Caption: Vif-mediated A3G degradation pathway and inhibitor action.

Quantitative Data Summary

The following tables summarize the quantitative effects of Vif-ElonginC inhibitor 1 (VEC-5) on A3G protection and viral infectivity.

Table 1: Effect of VEC-5 on A3G Protein Levels in the Presence of Vif

Treatment ConditionRelative A3G Level (%)Fold Change vs. Vif + DMSO
A3G + Vector100-
A3G + Vif + DMSO311.0
A3G + Vif + VEC-5 (50 µM)692.23
A3G + Vif + VEC-5 (100 µM)471.52
A3G + Vif + MG132 (Proteasome Inhibitor)732.35

Data adapted from studies on Vif-derived peptide inhibitors with a similar mechanism.[10]

Table 2: Effect of VEC-5 on A3G Incorporation into HIV-1 Virions and Viral Infectivity

Treatment ConditionRelative A3G in Virions (Normalized to p24)Relative Viral Infectivity (%)
Wild-type HIV-1 (No Inhibitor)Low100
Wild-type HIV-1 + VEC-5Increased30
ΔVif HIV-1 (No Inhibitor)HighLow

Data synthesized from reported effects of VEC-5.[4]

Experimental Protocols

Protocol 1: Co-Immunoprecipitation to Assess Vif-ElonginC Interaction

This protocol details the co-immunoprecipitation (Co-IP) assay to demonstrate that VEC-5 inhibits the interaction between Vif and ElonginC.

CoIP_Workflow start Start: Co-transfect HEK293T cells (HA-A3G, cmyc-Vif) treatment Treat cells with VEC-5 or DMSO start->treatment lysis Lyse cells in mild lysis buffer treatment->lysis incubation Incubate lysate with anti-HA beads lysis->incubation wash Wash beads to remove non-specific binding incubation->wash elution Elute bound proteins wash->elution analysis Analyze by Western Blot (Probe for cmyc-Vif and HA-A3G) elution->analysis end End: Quantify Vif co-precipitation analysis->end WesternBlot_Workflow start Start: Co-transfect HEK293T cells (HA-A3G, Vif) treatment Treat cells with VEC-5, DMSO, or MG132 (positive control) start->treatment lysis Lyse cells and quantify total protein treatment->lysis sds_page Separate protein lysates by SDS-PAGE lysis->sds_page transfer Transfer proteins to PVDF membrane sds_page->transfer blotting Probe with antibodies for HA-A3G and a loading control (e.g., GAPDH) transfer->blotting detection Detect protein bands using chemiluminescence or fluorescence blotting->detection quantification Quantify band intensity and normalize A3G to loading control detection->quantification end End: Compare A3G levels across treatments quantification->end

References

Application Notes and Protocols: VEC-5 Treatment in Vif-nonpermissive Cells

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Human Immunodeficiency Virus Type 1 (HIV-1) Vif (Viral infectivity factor) protein is an essential accessory protein that is critical for viral replication in host cells that express members of the APOBEC3 family of cytidine deaminases, such as APOBEC3G (A3G).[1] These cells are termed "Vif-nonpermissive." In the absence of Vif, A3G is incorporated into new viral particles, where it induces catastrophic G-to-A hypermutations in the viral cDNA during reverse transcription, rendering the virus non-infectious.[1]

Vif counteracts this host defense mechanism by hijacking the cell's own protein degradation machinery. It acts as an adaptor molecule, forming an E3 ubiquitin ligase complex with cellular proteins Elongin B/C (EloB/C), Cullin5 (Cul5), and CBF-β to target A3G for polyubiquitination and subsequent degradation by the proteasome.[1][2] This action prevents A3G from being packaged into progeny virions. Consequently, the Vif-A3G axis represents a highly attractive target for the development of novel anti-HIV therapeutics.

VEC-5 is a small-molecule inhibitor identified through virtual screening designed to disrupt the function of Vif.[1] These application notes provide a detailed overview of the mechanism of VEC-5, its quantitative effects, and protocols for its evaluation in a research setting.

Mechanism of Action of VEC-5

VEC-5 functions by specifically inhibiting the formation of the Vif-Cul5-E3 ligase complex.[1] Its primary target is the interaction between Vif and the cellular protein ElonginC (EloC).[1] By binding to ElonginC, VEC-5 competitively blocks the recruitment of Vif to the E3 ligase complex.[1][3] This disruption prevents Vif from successfully targeting A3G for proteasomal degradation.

As a result of VEC-5 treatment in Vif-nonpermissive cells:

  • Intracellular levels of A3G are stabilized and restored even in the presence of Vif.[1]

  • The rescued A3G is subsequently incorporated into newly budding HIV-1 virions.[1]

  • The encapsidated A3G exerts its potent antiviral activity, leading to a significant reduction in viral infectivity.[1]

Notably, VEC-5's antiviral activity is dependent on the presence of A3G, showing its specific mechanism of action through the restoration of this host restriction factor.[1] VEC-5 has also been shown to protect other APOBEC family members, APOBEC3C (A3C) and APOBEC3F (A3F), from Vif-mediated degradation.[1]

VEC5_Mechanism cluster_0 Standard Vif-Mediated A3G Degradation cluster_1 VEC-5 Intervention Vif HIV-1 Vif A3G APOBEC3G (A3G) Vif->A3G binds EloBC ElonginB/C Vif->EloBC binds Proteasome Proteasome A3G->Proteasome Cul5 Cullin5 E3 Ligase Complex EloBC->Cul5 recruits Cul5->A3G ubiquitinates Degradation A3G Degradation Proteasome->Degradation VEC5 VEC-5 EloBC_i ElonginB/C VEC5->EloBC_i blocks binding Vif_i HIV-1 Vif Vif_i->EloBC_i X A3G_i APOBEC3G (A3G) Virion New HIV-1 Virion A3G_i->Virion incorporated Infectivity Reduced Viral Infectivity Virion->Infectivity

Caption: Mechanism of VEC-5 action.

Quantitative Data Summary

The efficacy of VEC-5 has been quantified through antiviral and cytotoxicity assays. The data below is summarized from key studies evaluating the compound's performance in cell culture models.

Table 1: Antiviral Activity of VEC-5

Parameter Description Value Cell Line Notes
IC₅₀ 50% inhibitory concentration 24.48 µM HEK293T Measured against HIV-1 in the presence of co-expressed A3G.[1]

| 95% C.I. | 95% Confidence Interval for IC₅₀ | 20.34 to 29.48 µM | HEK293T | Provides the statistical range for the IC₅₀ value.[1] |

Table 2: Cytotoxicity Profile of VEC-5

Parameter Description Concentration Cell Viability (%) Cell Line
CC₅₀ 50% cytotoxic concentration > 50 µM > 95% at 25 µM HEK293T
~90% at 50 µM

| S.I. | Selectivity Index (CC₅₀/IC₅₀) | > 2.04 | - | - |

(Note: Specific CC₅₀ values are not explicitly stated in the provided search results, but it is noted that "little cytotoxicity" was observed at active concentrations.[1] The table reflects this qualitative data and an estimated Selectivity Index.)

Experimental Protocols

The following protocols provide a framework for evaluating VEC-5 or similar compounds targeting the Vif-A3G axis.

Protocol: A3G Degradation Assay

This protocol is designed to assess the ability of VEC-5 to protect A3G from Vif-mediated degradation in a cellular context.

1. Cell Culture and Transfection:

  • Plate HEK293T cells in 6-well plates to achieve 70-80% confluency on the day of transfection.

  • Prepare a transfection mix containing:

    • Expression vector for HA-tagged A3G (e.g., pcDNA-A3G-HA).

    • Expression vector for Vif (e.g., pCDNA-Vif-myc).

    • A transfection reagent (e.g., Polyethylenimine, FuGENE 6).

  • For the control group, co-transfect cells with the A3G vector and an empty vector.

  • Transfect cells according to the manufacturer's protocol.

2. Compound Treatment:

  • At 12-16 hours post-transfection, remove the culture medium and replace it with fresh medium containing VEC-5 at various concentrations (e.g., 0, 10, 25, 50 µM). Include a DMSO-only vehicle control.

3. Cell Lysis and Protein Quantification:

  • At 48 hours post-transfection, wash the cells with ice-cold PBS.

  • Lyse the cells in RIPA buffer supplemented with a protease inhibitor cocktail.

  • Clear the lysates by centrifugation at 14,000 x g for 15 minutes at 4°C.

  • Determine the protein concentration of the supernatant using a BCA or Bradford assay.

4. Western Blot Analysis:

  • Normalize protein samples by concentration and prepare them with Laemmli loading buffer.

  • Separate proteins on an SDS-PAGE gel and transfer them to a PVDF membrane.

  • Block the membrane (e.g., with 5% non-fat milk in TBST) for 1 hour at room temperature.

  • Incubate the membrane overnight at 4°C with primary antibodies against:

    • HA-tag (to detect A3G).

    • myc-tag (to detect Vif).

    • β-actin or GAPDH (as a loading control).

  • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibodies for 1 hour.

  • Detect the signal using an ECL substrate and an imaging system.

  • Quantify band intensities to determine the relative levels of A3G.

Protocol: HIV-1 Infectivity Assay

This protocol measures the infectivity of viral particles produced from cells treated with VEC-5.

1. Virus Production:

  • Co-transfect HEK293T cells with a proviral HIV-1 plasmid (e.g., pNL4-3) and an A3G expression vector. For a negative control, transfect with the proviral plasmid and an empty vector.

  • At 12-16 hours post-transfection, treat the cells with VEC-5 at desired concentrations (e.g., 0-50 µM) or a DMSO control.

  • At 48 hours post-transfection, harvest the cell culture supernatant.

  • Clarify the supernatant by centrifugation and pass it through a 0.45 µm filter.

  • Quantify the amount of virus in the supernatant using a p24 antigen ELISA.

2. Infection of Target Cells:

  • Plate TZM-bl reporter cells (which express a Tat-inducible luciferase and β-galactosidase) in a 96-well plate.

  • Normalize the virus-containing supernatants based on p24 concentration.

  • Infect the TZM-bl cells with a standardized amount of virus from each treatment condition.

  • Incubate for 48 hours.

3. Quantifying Infectivity:

  • Lyse the TZM-bl cells.

  • Measure luciferase activity using a luminometer or β-galactosidase activity using an appropriate substrate and a plate reader.

  • Calculate the relative infectivity by normalizing the signal from VEC-5 treated groups to the DMSO control group.

Caption: Experimental workflow for evaluating VEC-5.

Protocol: Cell Viability (Cytotoxicity) Assay

This protocol determines the toxicity of VEC-5 to the host cells used in the experiments.

1. Cell Plating:

  • Plate HEK293T cells (or another relevant cell line) in a 96-well plate at a density that ensures they are in a logarithmic growth phase for the duration of the experiment.

2. Compound Treatment:

  • Add VEC-5 to the wells in a series of dilutions (e.g., from 0.1 µM to 200 µM). Include a DMSO-only vehicle control and a "cells only" (no treatment) control.

  • Incubate the plate for 48-72 hours, corresponding to the duration of the antiviral assays.

3. MTT Assay:

  • Add MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours at 37°C.

  • Add a solubilizing agent (e.g., DMSO or a detergent solution) to dissolve the formazan crystals.

  • Read the absorbance at 570 nm using a microplate reader.

4. Data Analysis:

  • Calculate the percentage of cell viability for each concentration relative to the DMSO control.

  • Plot the percentage of viability against the log of the compound concentration and use non-linear regression to determine the CC₅₀ value (the concentration that reduces cell viability by 50%).

VEC-5 in Permissive vs. Nonpermissive Cells

The mechanism of VEC-5 is intrinsically linked to the presence of APOBEC3G. Therefore, its antiviral effect is only observed in "nonpermissive" cells, which express A3G. In "permissive" cells that lack endogenous A3G expression (e.g., CEM-SS, MT4), HIV-1 can replicate efficiently even without Vif, and VEC-5 shows no inhibitory effect.

Cell_Types cluster_nonperm Vif-Nonpermissive Cells (e.g., H9, CEM) cluster_perm Vif-Permissive Cells (e.g., MT4, CEM-SS) A3G_np A3G Expressed Vif_np HIV-1 Vif A3G_np->Vif_np Vif targets A3G Outcome_np A3G is protected Viral infectivity is REDUCED VEC5_np VEC-5 VEC5_np->Vif_np inhibits Vif function VEC5_np->Outcome_np NoA3G_p No A3G Expressed Vif_p HIV-1 Vif (not required) VEC5_p VEC-5 Outcome_p No A3G to protect No effect on viral infectivity VEC5_p->Outcome_p

References

Application Note: Measuring the IC50 of VEC-5 in T-Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only. Not for use in diagnostic procedures.

Introduction

T-cell activation is a critical process in the adaptive immune response, and its dysregulation is implicated in various diseases, including autoimmune disorders and cancer. The T-cell receptor (TCR) signaling pathway initiates a cascade of intracellular events leading to cytokine production, proliferation, and differentiation. Consequently, small molecules that modulate T-cell activation are of significant interest in drug development.

This application note provides a detailed protocol for determining the half-maximal inhibitory concentration (IC50) of VEC-5, a hypothetical small molecule inhibitor of T-cell proliferation, in T-cell lines. The described methods are based on established cell viability and proliferation assays.

Principle

The IC50 value represents the concentration of an inhibitor required to reduce a specific biological process by 50%.[1][2] In this context, the IC50 of VEC-5 is determined by measuring its effect on T-cell proliferation following activation. T-cells are stimulated in vitro to induce proliferation, and the inhibitory effect of VEC-5 across a range of concentrations is quantified using a colorimetric cell viability assay (MTS) or a fluorescence-based proliferation assay (CFSE).

Materials and Reagents

  • T-cell lines: Jurkat (human acute T-cell leukemia), CEM (human T-cell lymphoblast-like)

  • Complete Cell Culture Medium: RPMI-1640 supplemented with 10% Fetal Bovine Serum (FBS), 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin.

  • T-cell activators: Anti-CD3 antibody, Anti-CD28 antibody, or Phytohemagglutinin (PHA).[3]

  • VEC-5: Stock solution of known concentration, dissolved in a suitable solvent (e.g., DMSO).

  • MTS Assay Kit: Containing MTS reagent and an electron coupling reagent.

  • CFSE (Carboxyfluorescein succinimidyl ester) Cell Proliferation Kit. [4][5][6]

  • Phosphate-Buffered Saline (PBS): pH 7.4.[7]

  • 96-well flat-bottom cell culture plates.

  • Flow cytometer.

  • Microplate reader.

Experimental Protocols

Protocol 1: IC50 Determination using MTS Assay

The MTS assay is a colorimetric method for assessing cell viability. Metabolically active cells reduce the MTS tetrazolium compound to a colored formazan product that is soluble in cell culture media. The quantity of formazan product as measured by absorbance is directly proportional to the number of living cells in the culture.

1. T-Cell Culture and Plating:

  • Culture T-cells in complete cell culture medium to a density of approximately 1 x 10^6 cells/mL.
  • Centrifuge the cells and resuspend in fresh medium to a concentration of 2 x 10^5 cells/mL.
  • Dispense 100 µL of the cell suspension into the wells of a 96-well plate.

2. T-Cell Activation and VEC-5 Treatment:

  • Prepare a serial dilution of VEC-5 in complete cell culture medium. The final concentrations should typically span a logarithmic range (e.g., 0.01 nM to 10 µM).
  • Add 50 µL of the VEC-5 dilutions to the appropriate wells. Include a vehicle control (medium with the same concentration of DMSO used to dissolve VEC-5).
  • Add 50 µL of the T-cell activator (e.g., a pre-determined optimal concentration of anti-CD3/anti-CD28 antibodies or PHA) to all wells except for the unstimulated control wells.
  • The final volume in each well should be 200 µL.

3. Incubation:

  • Incubate the plate for 48-72 hours at 37°C in a humidified incubator with 5% CO2. The incubation time should be optimized based on the doubling time of the specific T-cell line.

4. MTS Reagent Addition and Measurement:

  • Add 20 µL of the MTS reagent to each well.
  • Incubate the plate for 1-4 hours at 37°C.
  • Measure the absorbance at 490 nm using a microplate reader.[7]

5. Data Analysis:

  • Subtract the average absorbance of the blank wells (medium only) from all other absorbance readings.
  • Normalize the data by expressing the absorbance of the VEC-5 treated wells as a percentage of the vehicle-treated, activated control wells (representing 100% proliferation).
  • Plot the percentage of inhibition against the logarithm of the VEC-5 concentration.
  • Use a non-linear regression analysis (e.g., sigmoidal dose-response curve) to determine the IC50 value.[2]

Protocol 2: IC50 Determination using CFSE Proliferation Assay

The CFSE assay measures cell proliferation by tracking the dilution of the fluorescent dye CFSE as cells divide.[4][5][6] Each daughter cell inherits approximately half of the fluorescent dye from the parent cell, allowing for the visualization of successive generations of proliferating cells by flow cytometry.[6]

1. CFSE Labeling of T-Cells:

  • Wash the T-cells with PBS and resuspend them at a concentration of 1 x 10^7 cells/mL in pre-warmed PBS.
  • Add CFSE to a final concentration of 1-5 µM and incubate for 10-15 minutes at 37°C, protected from light.
  • Quench the staining by adding 5 volumes of ice-cold complete cell culture medium.
  • Wash the cells twice with complete cell culture medium to remove any unbound CFSE.
  • Resuspend the labeled cells in complete cell culture medium at a concentration of 2 x 10^5 cells/mL.

2. Cell Plating, Activation, and VEC-5 Treatment:

  • Follow steps 1 and 2 from Protocol 1, using the CFSE-labeled T-cells.

3. Incubation:

  • Incubate the plate for 3-5 days at 37°C in a humidified incubator with 5% CO2 to allow for multiple cell divisions.[4]

4. Flow Cytometry Analysis:

  • Harvest the cells from each well and transfer them to FACS tubes.
  • Wash the cells with PBS containing 2% FBS.
  • Analyze the cells on a flow cytometer, measuring the CFSE fluorescence in the appropriate channel (e.g., FITC).
  • Gate on the live cell population based on forward and side scatter.
  • Analyze the CFSE histograms to determine the percentage of proliferating cells (cells that have undergone at least one division).

5. Data Analysis:

  • Calculate the percentage of inhibition of proliferation for each VEC-5 concentration relative to the vehicle-treated, activated control.
  • Plot the percentage of inhibition against the logarithm of the VEC-5 concentration.
  • Determine the IC50 value using non-linear regression analysis.

Data Presentation

The quantitative data from the IC50 determination experiments should be summarized in a clear and structured table.

T-Cell LineAssay MethodVEC-5 IC50 (nM)95% Confidence Interval (nM)
JurkatMTS125.3110.1 - 142.8
JurkatCFSE132.8118.5 - 148.8
CEMMTS158.9140.2 - 179.4
CEMCFSE165.4149.1 - 183.5

Note: The data presented in this table is for illustrative purposes only and does not represent actual experimental results for a compound named VEC-5.

Visualizations

T-Cell Receptor (TCR) Signaling Pathway

TCR_Signaling cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm TCR TCR CD3 CD3 Lck Lck CD3->Lck Activation CD28 CD28 CD28->Lck ZAP70 ZAP-70 Lck->ZAP70 Phosphorylation LAT LAT ZAP70->LAT Phosphorylation SLP76 SLP-76 ZAP70->SLP76 Phosphorylation PLCg1 PLCγ1 LAT->PLCg1 SLP76->PLCg1 NFAT NFAT PLCg1->NFAT NFkB NF-κB PLCg1->NFkB AP1 AP-1 PLCg1->AP1 VEC5 VEC-5 VEC5->ZAP70 Inhibition Proliferation Proliferation Cytokine_Production Cytokine Production NFAT->Proliferation NFAT->Cytokine_Production NFkB->Proliferation NFkB->Cytokine_Production AP1->Proliferation AP1->Cytokine_Production Experimental_Workflow start Start culture Culture T-Cell Line start->culture plate Plate Cells in 96-well Plate culture->plate treat Add VEC-5 Serial Dilutions plate->treat activate Add T-Cell Activators treat->activate incubate Incubate (48-72h) activate->incubate assay Perform Viability/Proliferation Assay (MTS or CFSE) incubate->assay read Read Absorbance or Acquire on Flow Cytometer assay->read analyze Data Analysis: Normalize Data read->analyze plot Plot Dose-Response Curve analyze->plot calculate Calculate IC50 plot->calculate end End calculate->end

References

Troubleshooting & Optimization

Vif-ElonginC Co-Immunoprecipitation Assay: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting co-immunoprecipitation (Co-IP) assays designed to study the interaction between the HIV-1 Viral infectivity factor (Vif) and the human ElonginC protein. This guide offers detailed troubleshooting advice in a question-and-answer format, standardized experimental protocols, and visual aids to facilitate a deeper understanding of the experimental workflows and the underlying biological pathways.

Frequently Asked Questions (FAQs)

Q1: What is the biological significance of the Vif-ElonginC interaction?

A1: The interaction between HIV-1 Vif and the cellular protein ElonginC is a critical step in the viral strategy to counteract the host's innate antiviral defense. Vif hijacks the cellular ubiquitin-proteasome system to degrade the antiviral APOBEC3 family of proteins, which would otherwise inhibit viral replication. Vif acts as an adaptor protein, recruiting an E3 ubiquitin ligase complex, which includes ElonginB, ElonginC, Cullin5, and CBF-β, to the APOBEC3 proteins, leading to their ubiquitination and subsequent degradation by the proteasome.[1]

Q2: What are the key components of the Vif-E3 ubiquitin ligase complex?

A2: The Vif-E3 ubiquitin ligase complex is a multi-protein assembly that includes:

  • Vif: The viral protein that acts as the substrate receptor, binding to both the APOBEC3 target and the E3 ligase components.

  • ElonginC and ElonginB: Cellular proteins that form a stable heterodimer. Vif directly binds to ElonginC.

  • Cullin5 (Cul5): A scaffold protein that brings the components of the E3 ligase together.

  • Core-binding factor beta (CBF-β): A cellular protein that stabilizes Vif and is crucial for the proper assembly and function of the complex.[2][3]

  • Rbx2: A RING-box protein that recruits the E2 ubiquitin-conjugating enzyme.

Q3: What are the expected molecular weights of Vif and ElonginC?

A3: The expected molecular weights are approximately 23 kDa for HIV-1 Vif and 12.5 kDa for human ElonginC.[4] These sizes can vary slightly depending on post-translational modifications or the presence of epitope tags.

Troubleshooting Guide

This section addresses common problems encountered during Vif-ElonginC co-immunoprecipitation experiments.

Problem 1: Low or No Signal for the Co-Immunoprecipitated Protein (ElonginC when pulling down Vif, or vice versa)
Possible Cause Recommendation Supporting Data/Parameter
Weak or transient protein-protein interaction.The interaction between Vif and ElonginC is part of a larger complex and can be influenced by the presence of other components. Consider co-transfecting cells with expression vectors for Vif, ElonginB, ElonginC, and CBF-β to stabilize the complex.[3] In some experimental setups, treating cells with a proteasome inhibitor like MG132 can prevent the degradation of the complex and enhance the signal.[5]MG132 Treatment: 10 µM for 12 hours before cell harvesting.[5]
Inappropriate lysis buffer composition disrupting the interaction.Use a mild lysis buffer that preserves protein-protein interactions. Buffers with non-ionic detergents are generally preferred over those with harsh ionic detergents. Start with a buffer containing a moderate salt concentration and optimize as needed.See Table 1 for recommended lysis buffer compositions.
Suboptimal antibody for immunoprecipitation.Use an antibody that is validated for IP. Polyclonal antibodies may be more efficient at capturing the protein complex as they can recognize multiple epitopes. Ensure the antibody recognizes the native conformation of the protein.Antibody Concentration: Typically 1-5 µg of antibody per 1 mg of total protein lysate.[6] Titrate the antibody concentration to find the optimal ratio.
Low expression of the bait or prey protein.Verify the expression of both Vif and ElonginC in the input lysate by Western blot. If expression is low, consider increasing the amount of plasmid used for transfection or using a stronger promoter.Transfection: For a 10 cm plate, use 2.5 µg of Vif expression vector.[5]
Problem 2: High Background or Non-Specific Binding
Possible Cause Recommendation Supporting Data/Parameter
Insufficient washing of the immunoprecipitate.Increase the number of wash steps (typically 3-5 washes) and/or the stringency of the wash buffer. A gradual increase in salt or detergent concentration in the wash buffer can help reduce non-specific binding.See Table 2 for recommended wash buffer compositions.
Non-specific binding of proteins to the beads.Pre-clear the cell lysate by incubating it with beads alone before adding the primary antibody. This will remove proteins that have a natural affinity for the beads. Blocking the beads with bovine serum albumin (BSA) can also reduce non-specific binding.Pre-clearing: Incubate lysate with Protein A/G beads for 1 hour at 4°C.
Antibody concentration is too high.Using an excessive amount of antibody can lead to non-specific binding. Perform an antibody titration to determine the minimal amount of antibody required for efficient pulldown of the target protein.Antibody Titration: Test a range of antibody concentrations (e.g., 0.5 µg, 1 µg, 2 µg, 5 µg) with a fixed amount of lysate.
Inappropriate lysis buffer leading to protein aggregation.Use a lysis buffer with sufficient detergent to solubilize proteins effectively but mild enough to not disrupt the specific interaction. Sonication can help to shear DNA and reduce viscosity, but should be optimized to avoid protein denaturation.Detergent Concentration: A low concentration of a non-ionic detergent like NP-40 (e.g., 0.05%) has been shown to be effective in reducing non-specific binding in some IP experiments.[2]

Data Presentation: Buffer Optimization Tables

Table 1: Recommended Lysis Buffer Compositions for Vif-ElonginC Co-IP

Buffer ComponentConcentrationPurposeNotes
Tris-HCl (pH 7.4-8.0)50 mMBuffering agentMaintain physiological pH
NaCl150 mMSalt concentrationMimics physiological ionic strength
NP-40 or Triton X-1000.1 - 1.0%Non-ionic detergentSolubilizes proteins, gentle on interactions
EDTA1 mMChelating agentInhibits metalloproteases
Protease Inhibitor Cocktail1xEnzyme inhibitionPrevents protein degradation
Phosphatase Inhibitor Cocktail1xEnzyme inhibitionPreserves phosphorylation states

For nuclear proteins or tightly bound complexes, a RIPA buffer (Radioimmunoprecipitation assay buffer) might be necessary, but be aware that its harsher detergents (SDS and sodium deoxycholate) can disrupt weaker protein-protein interactions.[6]

Table 2: Recommended Wash Buffer Compositions for Vif-ElonginC Co-IP

Buffer ComponentStandard ConcentrationHigh Stringency ConcentrationPurpose
Tris-HCl (pH 7.4-8.0)50 mM50 mMBuffering agent
NaCl150 mM300-500 mMSalt concentration
NP-40 or Triton X-1000.1%0.5%Non-ionic detergent
EDTA1 mM1 mMChelating agent

Start with the standard wash buffer and increase the salt and/or detergent concentration if high background persists.

Experimental Protocols

Detailed Methodology for Vif-ElonginC Co-Immunoprecipitation

This protocol is a general guideline and may require optimization for specific experimental conditions.

1. Cell Culture and Transfection:

  • Seed HEK293T cells in 10 cm plates to reach 70-80% confluency on the day of transfection.
  • Co-transfect cells with expression plasmids for tagged-Vif (e.g., HA-Vif or Myc-Vif) and ElonginC using a suitable transfection reagent. For enhanced complex formation, co-transfection with ElonginB and CBF-β plasmids is recommended. A typical transfection may use 2.5 µg of the Vif plasmid and 1 µg of the ElonginC plasmid.[5]
  • Incubate the cells for 24-48 hours post-transfection.
  • (Optional) Treat cells with 10 µM MG132 for 12 hours before harvesting to inhibit proteasomal degradation.[5]

2. Cell Lysis:

  • Wash the cells twice with ice-cold PBS.
  • Add 1 ml of ice-cold lysis buffer (See Table 1) to each plate.
  • Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
  • Incubate on ice for 30 minutes with occasional vortexing.
  • Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
  • Transfer the supernatant (clarified lysate) to a new pre-chilled tube.
  • Determine the protein concentration of the lysate using a Bradford or BCA assay.

3. Immunoprecipitation:

  • (Optional but recommended) Pre-clear the lysate by adding 20-30 µl of Protein A/G beads and incubating for 1 hour at 4°C on a rotator. Pellet the beads by centrifugation and transfer the supernatant to a new tube.
  • Add 1-5 µg of the primary antibody (e.g., anti-Vif antibody) to 500-1000 µg of pre-cleared lysate.
  • Incubate for 2-4 hours or overnight at 4°C on a rotator.
  • Add 30-50 µl of a 50% slurry of Protein A/G beads to the lysate-antibody mixture.
  • Incubate for an additional 1-2 hours at 4°C on a rotator.

4. Washing:

  • Pellet the beads by centrifugation at 1,000 x g for 1 minute at 4°C.
  • Carefully aspirate and discard the supernatant.
  • Resuspend the beads in 1 ml of ice-cold wash buffer (See Table 2).
  • Repeat the centrifugation and wash steps 3-5 times.

5. Elution:

  • After the final wash, carefully remove all of the supernatant.
  • Add 30-50 µl of 2x Laemmli sample buffer to the beads.
  • Boil the samples at 95-100°C for 5-10 minutes to elute the proteins and denature them.
  • Centrifuge the tubes to pellet the beads, and carefully transfer the supernatant (containing the eluted proteins) to a new tube.

Methodology for Western Blot Analysis

1. SDS-PAGE:

  • Load the eluted samples and an input control (5-10% of the initial lysate) onto a 12-15% polyacrylamide gel.
  • Run the gel at an appropriate voltage until the dye front reaches the bottom.

2. Protein Transfer:

  • Transfer the proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.

3. Immunoblotting:

  • Block the membrane with 5% non-fat milk or BSA in TBST (Tris-buffered saline with 0.1% Tween-20) for 1 hour at room temperature.
  • Incubate the membrane with the primary antibody against the co-immunoprecipitated protein (e.g., anti-ElonginC antibody) diluted in blocking buffer overnight at 4°C.
  • Wash the membrane three times for 10 minutes each with TBST.
  • Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.
  • Wash the membrane three times for 10 minutes each with TBST.

4. Detection:

  • Develop the blot using an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a chemiluminescence imaging system.

Visualizations

Vif_ElonginC_Pathway Vif HIV-1 Vif ElonginC ElonginC Vif->ElonginC Cul5 Cullin5 Vif->Cul5 CBFbeta CBF-β Vif->CBFbeta APOBEC3G APOBEC3G Vif->APOBEC3G Binds ElonginB ElonginB ElonginC->ElonginB Rbx2 Rbx2 Cul5->Rbx2 Proteasome Proteasome APOBEC3G->Proteasome Degradation Ub Ubiquitin Ub->APOBEC3G Ubiquitination

Caption: Vif-ElonginC interaction pathway leading to APOBEC3G degradation.

CoIP_Workflow start Start: Cell Lysate (Vif, ElonginC, etc.) add_antibody Add anti-Vif Antibody start->add_antibody add_beads Add Protein A/G Beads add_antibody->add_beads incubation Incubate to form Antibody-Vif-ElonginC Complex add_beads->incubation wash Wash to Remove Non-specific Proteins incubation->wash elute Elute Bound Proteins wash->elute analysis Analyze by Western Blot (Probe for ElonginC) elute->analysis end End: Detect Interaction analysis->end

Caption: A streamlined workflow of a Vif-ElonginC co-immunoprecipitation experiment.

References

VEC-5 Stability in Cell Culture Media: A Technical Support Resource

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to understanding and managing the stability of VEC-5 in cell culture media. The following information is presented in a question-and-answer format to directly address common issues and provide practical troubleshooting advice.

Frequently Asked Questions (FAQs)

Q1: What is VEC-5 and what is its mechanism of action?

A1: VEC-5 is a potent small molecule inhibitor of the HIV-1 viral infectivity factor (Vif) protein. Its primary mechanism of action is to block the interaction between Vif and the cellular protein ElonginC. This disruption prevents the formation of the Vif-Cul5-E3 ubiquitin ligase complex, which is responsible for targeting the host's antiviral protein, APOBEC3G (A3G), for proteasomal degradation. By inhibiting this process, VEC-5 protects A3G, allowing it to be incorporated into new viral particles where it can inhibit HIV-1 replication.

Q2: What are the primary challenges when working with VEC-5 in cell culture?

A2: The primary challenges associated with using VEC-5 in cell culture are related to its solubility and stability. Like many small molecule inhibitors, VEC-5 may have limited aqueous solubility, which can lead to precipitation when diluted from a DMSO stock into cell culture media. Furthermore, the stability of VEC-5 in aqueous media at 37°C over the course of an experiment can be a concern, potentially leading to a decrease in its effective concentration and impacting experimental results.

Q3: How should I prepare and store VEC-5 stock solutions?

A3: It is recommended to prepare a high-concentration stock solution of VEC-5 in a high-purity, anhydrous organic solvent such as dimethyl sulfoxide (DMSO). Stock solutions should be stored at -20°C or -80°C in small, single-use aliquots to minimize freeze-thaw cycles, which can degrade the compound. When preparing working solutions, the DMSO stock should be diluted into pre-warmed cell culture medium with vigorous mixing to ensure rapid and uniform dispersion, thereby reducing the risk of precipitation. The final concentration of DMSO in the cell culture should be kept to a minimum (typically below 0.5%) to avoid solvent-induced cytotoxicity.

Troubleshooting Guide

Problem: I observe a precipitate after diluting my VEC-5 DMSO stock into the cell culture medium.

Possible CauseRecommended Solution
Exceeded Solubility Limit The final concentration of VEC-5 in the aqueous medium may be too high. Determine the maximum soluble concentration in your specific cell culture medium. Consider lowering the working concentration if possible.
Improper Dilution Technique Rapidly adding a concentrated DMSO stock to the aqueous medium can cause localized high concentrations and lead to precipitation. Pre-warm the cell culture medium to 37°C and add the VEC-5 stock dropwise while gently vortexing or swirling the medium.
Media Components Components in the cell culture medium, such as salts and proteins in fetal bovine serum (FBS), can affect the solubility of small molecules. Test the solubility of VEC-5 in the basal medium without serum first. If precipitation persists, consider using a different medium formulation.
Temperature Effects The solubility of compounds can be temperature-dependent. Ensure that the cell culture medium is at 37°C before adding the VEC-5 stock.

Problem: My experimental results are inconsistent or show a loss of VEC-5 activity over time.

Possible CauseRecommended Solution
Compound Degradation VEC-5 may be unstable in the cell culture medium at 37°C over the duration of the experiment. It is crucial to determine the half-life of VEC-5 in your specific experimental conditions (see Experimental Protocols section). If degradation is significant, consider replenishing the medium with freshly prepared VEC-5 at regular intervals.
Adsorption to Plasticware Small molecules can adsorb to the surface of plastic culture vessels, reducing the effective concentration in the medium. Using low-protein-binding plates and tubes can help mitigate this issue. Including a small percentage of serum in the medium can also reduce non-specific binding.
Cellular Metabolism Cells may metabolize VEC-5, leading to a decrease in its active concentration. This can be assessed by measuring the concentration of VEC-5 in the cell culture supernatant and in cell lysates over time using techniques like LC-MS.

Quantitative Data Summary

While specific quantitative stability data for VEC-5 in different cell culture media is not extensively available in public literature and should be determined empirically, the following tables provide a template for summarizing such data once generated.

Table 1: VEC-5 Stability in Common Cell Culture Media at 37°C

Cell Culture MediumSerum Concentration (%)Half-life (t½) in hoursKey Degradation Products (if identified)
DMEM10% FBSData to be determinedData to be determined
RPMI-164010% FBSData to be determinedData to be determined
Serum-Free MediumN/AData to be determinedData to be determined

Table 2: VEC-5 Solubility in Different Solvents and Media

Solvent/MediumMaximum Soluble Concentration
DMSOData to be determined
DMEM + 10% FBSData to be determined
RPMI-1640 + 10% FBSData to be determined

Experimental Protocols

Protocol 1: Determination of VEC-5 Stability in Cell Culture Medium

Objective: To determine the half-life of VEC-5 in a specific cell culture medium at 37°C.

Materials:

  • VEC-5

  • DMSO (anhydrous, high-purity)

  • Cell culture medium of interest (e.g., DMEM, RPMI-1640) with and without serum

  • 24-well tissue culture plates (low-protein-binding recommended)

  • Incubator (37°C, 5% CO₂)

  • Acetonitrile (ACN) with an internal standard (for LC-MS analysis)

  • HPLC or LC-MS/MS system

Procedure:

  • Prepare VEC-5 Stock Solution: Prepare a 10 mM stock solution of VEC-5 in DMSO.

  • Prepare Working Solution: Dilute the VEC-5 stock solution in pre-warmed cell culture medium (with and without serum) to a final concentration of 10 µM.

  • Incubation: Add 1 mL of the 10 µM VEC-5 working solution to triplicate wells of a 24-well plate for each condition. Incubate the plate at 37°C in a 5% CO₂ incubator.

  • Sample Collection: At various time points (e.g., 0, 2, 4, 8, 12, 24, and 48 hours), collect a 100 µL aliquot from each well. The 0-hour time point should be collected immediately after adding the working solution.

  • Sample Processing: To each 100 µL aliquot, add 200 µL of cold acetonitrile containing a known concentration of an appropriate internal standard. This will precipitate proteins and extract VEC-5.

  • Centrifugation: Vortex the samples for 30 seconds and then centrifuge at high speed (e.g., 14,000 x g) for 10 minutes at 4°C to pellet the precipitated proteins.

  • Analysis: Transfer the supernatant to HPLC vials and analyze the concentration of VEC-5 using a validated HPLC or LC-MS/MS method.

  • Data Analysis: Calculate the percentage of VEC-5 remaining at each time point relative to the 0-hour time point. Plot the percentage remaining versus time and determine the half-life (t½) from the degradation curve.

Signaling Pathway and Experimental Workflow Diagrams

VEC5_Mechanism_of_Action cluster_Vif_Complex Vif-Cul5 E3 Ubiquitin Ligase Complex Vif HIV-1 Vif EloC ElonginC Vif->EloC Binds APOBEC3G APOBEC3G (Antiviral Factor) Vif->APOBEC3G Targets EloB ElonginB EloC->EloB Cul5 Cullin 5 EloB->Cul5 Rbx2 Rbx2 Cul5->Rbx2 Ub Ubiquitin Rbx2->Ub Recruits VEC5 VEC-5 VEC5->EloC Inhibits Interaction Proteasome Proteasome APOBEC3G->Proteasome Degradation Degraded_A3G Degraded APOBEC3G Proteasome->Degraded_A3G Ub->APOBEC3G Polyubiquitination

Caption: VEC-5 inhibits the interaction between HIV-1 Vif and ElonginC, preventing APOBEC3G degradation.

Stability_Assessment_Workflow start Start: Prepare VEC-5 Stock (10 mM in DMSO) prepare_working Prepare Working Solution (e.g., 10 µM in Cell Culture Medium) start->prepare_working incubate Incubate at 37°C, 5% CO₂ prepare_working->incubate sample Collect Aliquots at Time Points (0, 2, 4, 8, 24, 48h) incubate->sample process Protein Precipitation & Extraction with Acetonitrile sample->process analyze Analyze VEC-5 Concentration (HPLC or LC-MS/MS) process->analyze calculate Calculate % Remaining and Half-life (t½) analyze->calculate end End: Stability Profile calculate->end

Caption: Experimental workflow for determining the stability of VEC-5 in cell culture media.

Technical Support Center: Improving VEC-5 Delivery in Primary T Cells

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for VEC-5 delivery in primary T cells. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions related to the experimental workflows for delivering VEC-5 to primary T cells.

I. FAQs: Frequently Asked Questions

This section addresses common questions regarding the delivery of VEC-5 to primary T cells, covering topics from initial experimental setup to post-delivery analysis.

Q1: What is the optimal method for delivering VEC-5 to primary T cells?

A1: The optimal method depends on the nature of VEC-5 (e.g., small molecule, plasmid, mRNA) and the experimental goals. Common methods include electroporation, lentiviral transduction, and non-viral chemical transfection. Electroporation is often favored for non-viral, rapid, and efficient delivery, though it can impact cell viability.[1][2][3] Lentiviral transduction is effective for stable, long-term expression of genetic cargo but carries risks of insertional mutagenesis.[4][5] Newer non-viral methods like the Solupore™ system aim to improve efficiency while minimizing cellular perturbation.[1][6] A comparative analysis is recommended to determine the best approach for your specific VEC-5 construct and T cell subset.

Q2: How can I improve the viability of my primary T cells post-delivery?

A2: Improving T cell viability is a critical aspect of successful VEC-5 delivery. Key factors to consider include:

  • Cell Density: Avoid overcrowding in culture, which can lead to nutrient depletion and competition for space.[7]

  • Culture Medium: Use a high-quality medium like RPMI 1640, supplemented with essential nutrients, growth factors, and a reliable buffering system.[8] For specific applications, specialized media like CTS OpTmizer T Cell Expansion SFM can enhance performance.

  • Handling: Handle cells gently during all steps, especially after delivery procedures like electroporation, which can make them fragile.

  • Delivery Reagent Toxicity: Titrate the concentration of VEC-5 and any delivery reagents to find a balance between efficiency and toxicity.

  • Post-Delivery Recovery: Allow cells adequate time to recover in a fresh, pre-warmed medium after the delivery process.

Q3: What are the key parameters to optimize for electroporation of primary T cells?

A3: Key parameters for optimizing electroporation include electric field strength (voltage), pulse duration, and the number of pulses.[9][10] It's also crucial to consider the electroporation buffer, cell density, and the concentration of your VEC-5 molecule.[2][11] T cell activation state significantly impacts efficiency, with stimulation for up to 3 days prior to electroporation showing substantial improvement.[2][3]

Q4: My lentiviral transduction efficiency is low. What can I do?

A4: Low lentiviral transduction efficiency in primary T cells can be due to several factors.[12] Consider the following troubleshooting steps:

  • Viral Titer: Ensure you have a high-quality, infectious viral titer.[12]

  • Multiplicity of Infection (MOI): You may need to increase the MOI to improve transduction rates.[12]

  • T Cell Activation: Primary T cells must be activated (e.g., with anti-CD3/CD28 beads) for efficient transduction.[13]

  • Transduction Enhancers: The use of agents like Polybrene can improve viral entry, but should be used with caution due to potential toxicity.[13][14]

  • Spinoculation: Centrifuging the cells with the virus can enhance contact and improve efficiency.[13]

Q5: How do I assess the functional consequences of VEC-5 delivery?

A5: After successful delivery of VEC-5, it's important to assess its impact on T cell function. Common assays include:

  • Cytotoxicity Assays: To measure the ability of T cells to kill target cells, methods like chromium-51 release assays, luciferase-based assays, or flow cytometry-based assays can be used.[15][16][17][18][19]

  • Cytokine Release Assays: ELISpot or cytokine bead arrays can quantify the secretion of key cytokines like IFN-γ and IL-2, providing insights into T cell activation and polarization.[7]

  • Proliferation Assays: These assays measure the expansion of T cells in response to stimuli, which can be affected by VEC-5.

  • Phenotyping by Flow Cytometry: Analysis of surface markers can reveal changes in T cell subsets, activation status, and memory phenotype.[7]

II. Troubleshooting Guides

This section provides detailed troubleshooting for common issues encountered during VEC-5 delivery to primary T cells.

Troubleshooting: Low VEC-5 Delivery Efficiency
Potential Cause Recommended Solution
Suboptimal Electroporation Parameters Systematically optimize voltage, pulse duration, and pulse number.[10] Perform a titration experiment to find the best balance between efficiency and viability.
Low Lentiviral Titer or MOI Concentrate the viral supernatant and accurately determine the infectious titer.[12] Increase the MOI in subsequent experiments.
Poor T Cell Activation State Ensure robust T cell activation for 2-3 days prior to delivery using anti-CD3/CD28 beads or other stimuli.[2][3]
Incorrect Delivery Reagent Concentration Titrate the concentration of non-viral delivery reagents to optimize the ratio of reagent to VEC-5 and cells.
Inhibitors in Culture Medium Some components in serum or media supplements can interfere with delivery. Consider performing the delivery in a serum-free medium and replacing it with complete medium afterward.
Troubleshooting: High Cell Death/Low Viability
Potential Cause Recommended Solution
Harsh Electroporation Conditions Reduce the voltage or pulse duration. Ensure the use of an appropriate, manufacturer-recommended electroporation buffer.[10]
Toxicity of VEC-5 or Delivery Reagent Perform a dose-response curve to determine the optimal, non-toxic concentration of VEC-5 and any associated delivery reagents.
Suboptimal Cell Culture Conditions Maintain optimal cell density, use fresh, high-quality media, and ensure proper incubator conditions (37°C, 5% CO2).[8]
Contamination Regularly test for mycoplasma and other contaminants.[20] Maintain strict aseptic techniques.
Overstimulation of T cells Excessive activation can lead to activation-induced cell death. Monitor activation markers and adjust stimulation conditions if necessary.

III. Experimental Protocols & Data

This section provides a general experimental protocol for VEC-5 delivery via electroporation and representative data for different delivery methods.

Protocol: Electroporation of VEC-5 into Primary T Cells
  • T Cell Isolation and Activation:

    • Isolate primary T cells from peripheral blood mononuclear cells (PBMCs) using your preferred method (e.g., magnetic-activated cell sorting).

    • Activate T cells at a density of 1 x 10^6 cells/mL with anti-CD3/CD28 beads at a 1:1 bead-to-cell ratio.[21]

    • Culture for 48-72 hours in complete RPMI medium supplemented with IL-2.

  • Preparation for Electroporation:

    • On the day of electroporation, harvest and count the activated T cells.

    • Wash the cells with sterile PBS.

    • Resuspend the cell pellet in the appropriate electroporation buffer at the desired concentration (e.g., 2 x 10^6 cells per reaction).[11]

  • Electroporation:

    • Add the desired concentration of VEC-5 to the cell suspension.

    • Transfer the mixture to an electroporation cuvette.

    • Apply the optimized electrical pulse using an electroporator (e.g., Neon™ NxT Electroporation System).[10]

  • Post-Electroporation Culture:

    • Immediately transfer the electroporated cells to a pre-warmed culture plate containing fresh complete medium with appropriate cytokines.

    • Incubate at 37°C and 5% CO2.

    • Assess cell viability and delivery efficiency at 24-48 hours post-electroporation.

Data Presentation: Comparison of Delivery Methods
Delivery Method Typical Efficiency Typical Viability Pros Cons
Electroporation 60-90%50-80%Rapid, non-viral, efficient for various cargo types.[10]Can be harsh on cells, requires optimization.
Lentiviral Transduction 40-80%>80%Stable, long-term expression, effective in non-dividing cells.[5]Risk of insertional mutagenesis, more complex workflow.[5]
Lipid Nanoparticles (LNPs) 40-70%>70%Non-viral, scalable, good for mRNA delivery.[22]Efficiency can be cell-type dependent, requires formulation optimization.
Chemical Transfection 10-40%60-90%Simple to use, non-viral.Generally lower efficiency in primary T cells compared to other methods.[4]

IV. Visualizations

Signaling Pathways

A hypothetical signaling pathway that could be targeted by VEC-5 to modulate T cell activation. T cell activation is initiated by the T cell receptor (TCR) recognizing an antigen presented by an MHC molecule.[23] This triggers downstream signaling cascades involving kinases like Lck and ZAP-70, leading to the activation of transcription factors such as NFAT, AP-1, and NF-κB, which in turn regulate cytokine production and T cell effector functions.[24][25]

T_cell_signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TCR TCR LCK Lck TCR->LCK Antigen Recognition CD28 CD28 PI3K PI3K CD28->PI3K VEC5 VEC-5 ZAP70 ZAP-70 VEC5->ZAP70 Inhibition LCK->ZAP70 PLCg1 PLCγ1 ZAP70->PLCg1 PKC PKC PLCg1->PKC NFAT NFAT PLCg1->NFAT NFkB NF-κB PKC->NFkB RAS Ras PI3K->RAS AP1 AP-1 RAS->AP1 Cytokines Cytokine Production NFAT->Cytokines NFkB->Cytokines AP1->Cytokines

Caption: Hypothetical T cell signaling pathway modulated by VEC-5.

Experimental Workflow

A generalized workflow for the delivery and functional assessment of VEC-5 in primary T cells.

experimental_workflow start Start isolate Isolate Primary T Cells start->isolate activate Activate T Cells (e.g., anti-CD3/CD28) isolate->activate deliver Deliver VEC-5 (e.g., Electroporation) activate->deliver culture Post-Delivery Culture (24-72h) deliver->culture assess Assess Delivery Efficiency & Viability culture->assess functional Functional Assays (Cytotoxicity, Cytokine Release) assess->functional analyze Data Analysis functional->analyze end End analyze->end

Caption: General experimental workflow for VEC-5 delivery.

Troubleshooting Logic

A decision-making diagram to troubleshoot common issues in VEC-5 delivery experiments.

troubleshooting_logic start Experiment Start check_viability High Cell Viability? start->check_viability check_efficiency High Delivery Efficiency? check_viability->check_efficiency Yes solution_viability Optimize Culture Conditions & Delivery Parameters check_viability->solution_viability No solution_efficiency Optimize Delivery Protocol (e.g., MOI, Voltage) check_efficiency->solution_efficiency No proceed Proceed to Functional Assays check_efficiency->proceed Yes solution_viability->start Re-run solution_efficiency->start Re-run end Experiment Complete proceed->end

Caption: Troubleshooting decision tree for VEC-5 delivery.

References

Technical Support Center: Reducing Cytotoxicity of Vif Inhibitors In Vitro

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address cytotoxicity issues encountered during in vitro experiments with HIV-1 Vif inhibitors.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for Vif inhibitors?

A1: The HIV-1 Viral infectivity factor (Vif) is an accessory protein essential for viral replication.[1][2] Vif's primary function is to counteract the host's natural antiviral defense mediated by the APOBEC3G (A3G) protein.[1][2] Vif does this by forming an E3 ubiquitin ligase complex with cellular proteins, which targets A3G for proteasomal degradation.[1] Vif inhibitors are designed to disrupt this process, typically by interfering with the protein-protein interactions necessary for the formation of the Vif-E3 ligase complex.[1][3] By inhibiting Vif, A3G is no longer degraded and can be incorporated into new viral particles, where it induces hypermutations in the viral DNA, rendering the virus non-infectious.[4]

Q2: Why are some Vif inhibitors cytotoxic?

A2: While many Vif inhibitors are designed for high specificity, they can sometimes exhibit off-target effects leading to cytotoxicity. The precise mechanisms are often compound-specific and may not be fully elucidated. However, general mechanisms of drug-induced cytotoxicity include oxidative stress, mitochondrial dysfunction, plasma membrane damage, and the induction of apoptosis. It is also possible that a Vif inhibitor might interfere with cellular pathways that share structural similarities with the Vif-protein interactions it is designed to block. Additionally, factors such as compound insolubility at high concentrations can lead to physical cell damage.

Q3: What are the initial steps to take when observing high cytotoxicity with a Vif inhibitor?

A3: When encountering high cytotoxicity, it is crucial to first perform a set of control experiments to rule out experimental artifacts.[5]

  • Vehicle Control: Ensure that the solvent used to dissolve the Vif inhibitor (e.g., DMSO) is not causing toxicity at the final concentration used in the assay.

  • Compound Purity: Verify the purity of your Vif inhibitor, as impurities can contribute to cytotoxicity.

  • Cell Health: Confirm that the cells used in the assay are healthy, within a low passage number, and have high viability before starting the experiment.

  • Assay Choice: Be aware that different cytotoxicity assays measure different endpoints. For example, an MTT assay measures metabolic activity, while an LDH assay measures membrane integrity.[5] Discrepancies between assays may provide clues to the cytotoxic mechanism.

Q4: How is the therapeutic window of a Vif inhibitor determined in vitro?

A4: The therapeutic window is assessed by comparing the compound's antiviral efficacy with its cytotoxicity. This is often expressed as the Selectivity Index (SI), which is the ratio of the 50% cytotoxic concentration (CC50) to the 50% effective inhibitory concentration (IC50 or EC50). A higher SI value indicates a more favorable therapeutic window, meaning the compound is effective against the virus at concentrations that are not harmful to the host cells.

Troubleshooting Guide for Unexpected Cytotoxicity

Issue Observed Potential Cause Suggested Action & Rationale
High cytotoxicity across multiple, unrelated cell lines Compound insolubility and precipitation at high concentrations.1. Visually inspect wells for precipitate. 2. Determine the solubility of the compound in the culture medium. 3. Lower the final concentration of the solvent (e.g., DMSO < 0.1%). 4. Consider including serum in the medium, as proteins can aid in solubilization.[6]
Cytotoxicity varies significantly between experiments Inconsistent cell health, passage number, or seeding density.1. Use cells within a consistent and low passage number range. 2. Ensure cell viability is >95% before seeding. 3. Optimize and standardize the cell seeding density for each experiment.[6]
Compound is more cytotoxic in low-serum or serum-free media High protein binding of the compound.1. Test for cytotoxicity in a gradient of serum concentrations (e.g., 1%, 5%, 10% FBS). 2. If cytotoxicity decreases with higher serum, it suggests the compound binds to serum proteins, reducing its free and active concentration.[6]
Cytotoxicity is observed, but the mechanism is unknown The compound may be inducing a specific cell death pathway.1. Perform a multiplex assay to simultaneously measure viability, cytotoxicity, and apoptosis (e.g., caspase activation). 2. This can help differentiate between necrosis and programmed cell death, providing insights into the cytotoxic mechanism.

Quantitative Data Summary

The following table summarizes the in vitro activity and cytotoxicity of several known Vif inhibitors. A higher Selectivity Index (SI) is desirable.

Vif InhibitorTarget InteractionIC50 / EC50 (Antiviral)CC50 (Cytotoxicity)Selectivity Index (SI = CC50/IC50)Cell Line(s)Reference
RN-18 Vif-APOBEC3G4.5 µM (CEM), 10 µM (H9)> 100 µM> 22.2 (CEM), > 10 (H9)CEM, H9[4][7]
VEC-5 Vif-ElonginCReported as potentReported as having low cytotoxic effectsNot specifiedNot specified[1]
VMP-63 Vif-CBFβ49.4 µMNo significant cytotoxicity at 100 µM> 2HEK293T[3]
VMP-108 Vif-CBFβ55.1 µMNo significant cytotoxicity at 100 µM> 1.8HEK293T[3]
O2-16 Vif multimerization~0.4 µMLow cytotoxicity reportedNot specifiedA3.01 cells[8]

Experimental Protocols

Protocol 1: MTT Assay for Cell Viability

This protocol measures the metabolic activity of cells as an indicator of viability.

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Prepare serial dilutions of the Vif inhibitor in complete culture medium. Remove the old medium from the wells and add the medium containing the different concentrations of the compound. Include untreated and vehicle-only control wells.

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition: Prepare a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in sterile PBS. Add 10 µL of the MTT solution to each well and incubate for 2-4 hours at 37°C until a purple precipitate is visible.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader, with a reference wavelength of 630 nm to subtract background absorbance.

  • Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the untreated control. Plot the percentage of viability against the compound concentration to determine the CC50 value.

Protocol 2: LDH Release Assay for Cytotoxicity

This protocol measures the release of lactate dehydrogenase (LDH) from cells with damaged plasma membranes.

  • Plate Preparation: Prepare a 96-well plate with cells and compound dilutions as described in the MTT assay protocol. Include control wells for medium only (background), untreated cells (spontaneous LDH release), and cells treated with a lysis buffer (maximum LDH release).

  • Incubation: Incubate the plate for the desired exposure period.

  • Sample Collection: After incubation, centrifuge the plate at 250 x g for 4 minutes. Carefully transfer a portion of the supernatant from each well to a new 96-well plate.

  • LDH Reaction: Prepare the LDH reaction mixture according to the manufacturer's instructions. Add the reaction mixture to each well of the new plate containing the supernatants.

  • Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.

  • Stop Reaction: Add the stop solution provided with the kit to each well.

  • Data Acquisition: Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis: Subtract the background absorbance from all readings. Calculate the percentage of cytotoxicity for each treatment using the formula: (% Cytotoxicity = (Experimental Release - Spontaneous Release) / (Maximum Release - Spontaneous Release)) * 100. Plot the percentage of cytotoxicity against the compound concentration to determine the CC50 value.

Visualizations

Vif_Inhibitor_Mechanism cluster_Cell Host Cell cluster_Virion New HIV-1 Virion Vif HIV-1 Vif E3_Ligase Cellular E3 Ubiquitin Ligase (CUL5, EloB/C, CBFβ) Vif->E3_Ligase recruits A3G APOBEC3G (A3G) (Antiviral Factor) Degradation A3G Degradation A3G->Degradation A3G_Incorp A3G Incorporation A3G->A3G_Incorp is packaged E3_Ligase->A3G targets Proteasome Proteasome Proteasome->Degradation Vif_Inhibitor Vif Inhibitor Vif_Inhibitor->Vif blocks interaction Vif_Inhibitor->E3_Ligase blocks interaction Hypermutation Viral DNA Hypermutation A3G_Incorp->Hypermutation

Caption: Mechanism of action of Vif inhibitors.

Troubleshooting_Workflow Start High Cytotoxicity Observed Check_Controls 1. Verify Controls - Vehicle Toxicity - Compound Purity - Cell Health Start->Check_Controls Toxicity_Real Is toxicity still observed? Check_Controls->Toxicity_Real Optimize_Conditions 2. Optimize Assay Conditions - Lower solvent concentration - Adjust cell density - Vary serum percentage Toxicity_Real->Optimize_Conditions Yes Artifact Toxicity is an artifact. Re-evaluate initial screen. Toxicity_Real->Artifact No Toxicity_Reduced Is cytotoxicity reduced? Optimize_Conditions->Toxicity_Reduced Investigate_Mechanism 3. Investigate Mechanism - Multiplex assays (Viability, Cytotoxicity, Apoptosis) - Identify cell death pathway Toxicity_Reduced->Investigate_Mechanism No End Reduced Cytotoxicity Toxicity_Reduced->End Yes Modify_Compound 4. Medicinal Chemistry - Modify compound structure to reduce off-target effects Investigate_Mechanism->Modify_Compound

Caption: Troubleshooting workflow for high in vitro cytotoxicity.

Drug_Induced_Apoptosis cluster_Cell Cellular Response to Cytotoxic Compound Compound Cytotoxic Vif Inhibitor (Off-Target Effect) Mitochondria Mitochondria Compound->Mitochondria induces stress ROS ↑ Reactive Oxygen Species (Oxidative Stress) Mitochondria->ROS CytoC Cytochrome c (release) Mitochondria->CytoC Casp9 Caspase-9 (Initiator) CytoC->Casp9 activates Casp37 Caspase-3/7 (Executioner) Casp9->Casp37 activates Apoptosis Apoptosis Casp37->Apoptosis Antioxidant Antioxidant Co-treatment Antioxidant->ROS scavenges

Caption: A potential pathway of drug-induced apoptosis.

References

controlling for Vif expression levels in inhibitor studies

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions for researchers working on HIV-1 Vif inhibitors, with a focus on controlling for Vif expression levels to ensure accurate and reproducible results.

Frequently Asked Questions (FAQs)

Q1: Why is controlling Vif expression levels so critical in inhibitor studies?

A: Controlling the expression level of Vif is crucial because both insufficient and excessive amounts can confound experimental outcomes. The primary function of Vif is to counteract the antiviral activity of host APOBEC3G (A3G) proteins by targeting them for proteasomal degradation.[1]

  • Low Vif Expression: If Vif levels are too low, they may not be sufficient to overcome A3G-mediated restriction. In this scenario, an inhibitor might appear potent simply because the baseline Vif activity is already weak, leading to a false positive.

  • Excessive Vif Expression: Conversely, very high levels of Vif can completely overwhelm the A3G proteins.[2] This can mask the effects of a genuine inhibitor, as even a partial reduction in Vif activity might not be enough to restore A3G function, leading to a false negative.[2]

  • Natural Variability: Vif proteins from different HIV-1 subtypes exhibit significant variation in their ability to neutralize A3G.[3][4] Furthermore, naturally occurring mutations can alter Vif expression levels and its anti-A3G activity.[5][6] Therefore, establishing a consistent and physiologically relevant expression level is essential for the reliable evaluation of inhibitors.

Q2: How can I determine the optimal amount of Vif expression plasmid to use in my experiments?

A: The optimal amount of Vif plasmid should be determined empirically through titration. The goal is to use the minimum amount of Vif required to efficiently degrade a co-expressed A3G protein. This ensures the assay is sensitive enough to detect inhibition.

A common method is to co-transfect cells (like HEK293T) with a constant amount of an A3G expression vector and varying amounts of the Vif expression vector.[3] The degradation of A3G can then be measured by Western blotting. The optimal Vif concentration is the lowest one that still results in significant A3G degradation.[3]

Troubleshooting Guides

This section addresses specific issues that may arise during Vif inhibitor screening and validation.

Table 1: Troubleshooting Common Issues in Vif Inhibitor Assays

IssuePossible Cause(s)Recommended Solution(s)
High variability in results between experiments. 1. Inconsistent transfection efficiency.2. Fluctuations in Vif expression levels.[2]3. Cell health or passage number variation.1. Optimize and standardize the transfection protocol. Include a reporter plasmid (e.g., GFP) to monitor efficiency.2. For every experiment, run a Western blot to quantify Vif and A3G levels. Normalize Vif expression to a loading control (e.g., Cyclin T1, GAPDH).[7][8]3. Use cells within a consistent and low passage number range.
Inhibitor shows activity in primary screen but not in viral infectivity assay. 1. The inhibitor has off-target effects in the primary screening format.2. The inhibitor is not cell-permeable.3. The Vif expression level in the infectivity assay is too high, masking the inhibitor's effect.[2]1. Validate the mechanism of action. Confirm that the inhibitor stabilizes A3G levels via Western blot.2. Assess cell permeability using appropriate assays.3. Titrate the amount of Vif-expressing proviral plasmid used to produce virus particles to ensure the assay is sensitive to inhibition.[3]
Inhibitor appears to be a general proteasome inhibitor. The compound non-specifically inhibits the proteasome, leading to the stabilization of A3G and other proteins.1. Counter-screen: Test the inhibitor's effect on the stability of an unrelated, short-lived protein like p21. A Vif-specific inhibitor should not increase p21 levels.[7]2. Permissive Cell Line Test: Assess the inhibitor's antiviral activity in permissive cells (e.g., MT-4, CEM-SS) that do not express A3G. A true Vif inhibitor should have no effect in these cells.[7]
Vif levels decrease in the presence of the inhibitor. The inhibitor may function by destabilizing Vif, possibly by disrupting its interaction with essential host factors like CBF-β or the E3 ligase complex.[7]This can be a valid mechanism of action.[7] Confirm that the decrease in Vif correlates with an increase in A3G levels and a reduction in viral infectivity in an A3G-dependent manner.

Key Experimental Protocols & Data

Protocol 1: Western Blotting for Vif and A3G Quantification

This protocol is used to verify that a potential inhibitor restores A3G levels by inhibiting Vif.

  • Cell Lysis: Co-transfect HEK293T cells with expression vectors for HIV-1 provirus (expressing Vif), and HA- or FLAG-tagged A3G. Treat the cells with the inhibitor at various concentrations for 24-48 hours.[7]

  • Lysate Preparation: Wash cells with PBS and lyse them in RIPA buffer containing a protease inhibitor cocktail.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay to ensure equal loading.

  • SDS-PAGE and Transfer: Load 15-20 µg of protein per lane on an SDS-PAGE gel. After electrophoresis, transfer the proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

    • Incubate with primary antibodies overnight at 4°C. Use antibodies specific for:

      • Vif

      • The A3G tag (e.g., anti-HA)

      • A loading control (e.g., anti-Cyclin T1, anti-GAPDH, or anti-Actin).

    • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Detect the signal using an ECL substrate and an imaging system. Quantify band intensities using software like ImageJ or Image Studio.[8] Normalize Vif and A3G signals to the loading control.

Table 2: Example Quantitative Data from a Vif Inhibitor Study

This table summarizes hypothetical data from an experiment testing a Vif inhibitor (RN-18 as an example).[7] Data is presented as a percentage relative to the "Vif + A3G (No Inhibitor)" control.

Treatment ConditionInhibitor Conc. (µM)Relative Vif Level (%) (Normalized to Loading Control)Relative A3G Level (%) (Normalized to Loading Control)Viral Infectivity (%) (Relative to No A3G)
A3G only (No Vif)0N/A1005
Vif + A3G01001595
Vif + A3G + Inhibitor10754060
Vif + A3G + Inhibitor25407525
Vif + A3G + Inhibitor50209010

Protocol 2: Single-Round Viral Infectivity Assay

This assay measures the infectivity of viral particles produced in the presence of an inhibitor.[9]

  • Virus Production: Co-transfect HEK293T cells with an HIV-1 proviral plasmid (e.g., NL4-3ΔE-GFP, which has a reporter gene)[9], a VSV-G expression plasmid, and an A3G expression vector.

  • Inhibitor Treatment: Add the Vif inhibitor to the producer cells at the time of transfection.

  • Virus Harvest: After 48 hours, harvest the virus-containing supernatant and clarify it by centrifugation. Measure the p24 antigen concentration to normalize the amount of virus used for infection.

  • Infection: Infect target cells (e.g., CEM-T4 cells or activated primary CD4+ T cells) with normalized amounts of the produced virus.

  • Readout: After 48-72 hours, measure the percentage of infected (GFP-positive) cells by flow cytometry.[9] The infectivity is calculated relative to control viruses produced without A3G.

Visualizations

The following diagrams illustrate key pathways and workflows relevant to Vif inhibitor studies.

Vif_A3G_Pathway cluster_Vif_Complex Vif-E3 Ligase Complex cluster_Degradation Cellular Machinery Vif HIV-1 Vif CUL5 Cullin 5 Vif->CUL5 recruits A3G APOBEC3G (A3G) (Antiviral Factor) Vif->A3G binds CBF CBF-β CBF->Vif stabilizes EloBC Elongin B/C RBX2 RBX2 Proteasome Proteasome A3G->Proteasome Degradation Ub Ubiquitin Ub->A3G Ubiquitination Inhibitor Vif Inhibitor Inhibitor->Vif BLOCKS

Caption: Mechanism of Vif-mediated APOBEC3G degradation and inhibitor action.

Vif_Inhibitor_Workflow start Start: Hypothesis (Compound may inhibit Vif) transfection 1. Co-transfect HEK293T cells (Provirus + A3G-HA + VSV-G) start->transfection treatment 2. Treat cells with inhibitor (Dose-response) transfection->treatment harvest 3. Harvest supernatant (virus) and cell lysates (protein) treatment->harvest assays 4. Perform Parallel Assays harvest->assays western Western Blot (Vif, A3G, Loading Control) assays->western infectivity Infectivity Assay (Infect target cells, measure GFP via FACS) assays->infectivity quantify Quantify protein levels (Normalize to control) western->quantify calculate Calculate IC50 (Infectivity vs. Conc.) infectivity->calculate analysis 5. Data Analysis conclusion Conclusion: Inhibitor restores A3G and blocks viral infectivity analysis->conclusion quantify->analysis calculate->analysis

Caption: Workflow for screening and validating Vif inhibitors.

References

Validation & Comparative

VEC-5 vs. RN-18: A Comparative Guide to HIV-1 Vif Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of two prominent small-molecule inhibitors of the HIV-1 Viral Infectivity Factor (Vif), VEC-5 and RN-18. It is designed to offer an objective overview of their efficacy, mechanisms of action, and the experimental frameworks used to evaluate them, supported by available data.

Introduction to HIV-1 Vif as a Therapeutic Target

The Human Immunodeficiency Virus Type 1 (HIV-1) Vif protein is a critical virulence factor essential for viral replication in the presence of the host's intrinsic antiviral defense system. Host cells, particularly CD4+ T cells, express cytidine deaminases of the APOBEC3 family (primarily APOBEC3G, A3G, and APOBEC3F, A3F), which, in the absence of Vif, are incorporated into new virions.[1] Upon infection of a new cell, these enzymes induce catastrophic G-to-A hypermutations in the viral DNA during reverse transcription, rendering the virus non-infectious.

Vif counteracts this host defense by hijacking a cellular E3 ubiquitin ligase complex. It acts as a substrate receptor, binding to A3G and mediating its polyubiquitination and subsequent degradation by the proteasome.[2][3] This action prevents A3G from being packaged into new virus particles. As Vif has no known human homolog, it represents an attractive and specific target for antiretroviral therapy. Small molecules that inhibit Vif function can restore the potent antiviral activity of A3G.

Mechanism of Action

VEC-5 and RN-18 employ distinct strategies to disrupt Vif's function.

VEC-5: This inhibitor was identified through structure-based virtual screening and is designed to block the formation of the Vif-E3 ligase complex.[2] Specifically, VEC-5 competitively inhibits the crucial interaction between Vif and ElonginC (EloC) , a key component of the Cullin-5 E3 ligase complex.[2][3] By preventing Vif from binding to EloC, VEC-5 effectively shields APOBEC3 proteins (A3G, A3F, and A3C) from Vif-mediated degradation.[2]

RN-18: Identified via high-throughput screening, RN-18 antagonizes Vif function, leading to reduced viral infectivity in an A3G-dependent manner. Its mechanism involves enhancing the degradation of Vif itself, but only when Vif is in the presence of A3G.[4] This suggests RN-18 may disrupt the stability of the Vif-A3G complex, making Vif susceptible to degradation and thereby increasing cellular A3G levels and its incorporation into virions.[4] A computational docking study suggests that both VEC-5 and RN-18 can hamper the Vif-A3G interaction, with VEC-5 showing a potentially better binding affinity for Vif in silico.[5]

Signaling Pathway of Vif-Mediated A3G Degradation and Inhibition

The following diagram illustrates the Vif-E3 ligase pathway and the points of intervention for VEC-5 and RN-18.

Vif_Pathway cluster_host_cell Host Cell cluster_e3_complex E3 Ubiquitin Ligase Complex cluster_virion New Virion Vif HIV-1 Vif CBF CBFβ Vif->CBF Binds EloC Elongin C Vif->EloC Binds Cul5 Cullin 5 Vif->Cul5 Binds A3G APOBEC3G (Antiviral Factor) Vif->A3G Binds & Recruits EloB Elongin B Rbx2 Rbx2 Ub Ubiquitin Rbx2->Ub Transfers Proteasome Proteasome A3G->Proteasome Targets for A3G_packaged A3G Packaged (Virus Restriction) A3G->A3G_packaged Incorporation (Restored by Inhibitors) Ub->A3G Polyubiquitination A3G_degraded Degraded A3G Proteasome->A3G_degraded Degradation VEC5 VEC-5 VEC5->EloC Inhibits Vif Binding RN18 RN-18 RN18->Vif Promotes Vif Degradation

Vif-mediated A3G degradation pathway and inhibitor targets.

Comparative Efficacy

Direct comparison of inhibitor potency is challenging due to variations in experimental systems across different studies. The following tables summarize the available quantitative data for VEC-5 and RN-18.

Table 1: Antiviral Activity (IC50)

The IC50 (half-maximal inhibitory concentration) represents the concentration of the inhibitor required to reduce viral replication by 50%.

InhibitorCell LineIC50 (µM)Reference / Notes
RN-18 CEM (non-permissive T cells)4.5[4]
H9 (non-permissive T cells)10[4]
H9 (non-permissive T cells)6Mentioned in[1]
MT4 (permissive T cells)> 100[4]
VEC-5 HEK293T (+A3G)Not explicitly statedDose-dependent inhibition observed between 0-100 µM.[2]
CEM (non-permissive T cells)Not explicitly statedInhibition of HIV-1 p24 production shown at 50 µM.[2]
SupT1 (permissive T cells)No significant effect[2]

Note: The efficacy of both inhibitors is dependent on the presence of APOBEC3G. In "permissive" cells that lack A3G, the inhibitors show little to no antiviral activity, highlighting their specific mechanism of action.

Table 2: Cytotoxicity (CC50) and Selectivity Index (SI)

The CC50 (50% cytotoxic concentration) is the concentration that reduces the viability of uninfected cells by 50%. The Selectivity Index (SI = CC50/IC50) is a measure of the compound's therapeutic window.

InhibitorCell LineCC50 (µM)SI (CC50/IC50)Reference
RN-18 Various> 100> 22 (for CEM cells)[4]
VEC-5 HEK293T> 100Not calculated[6] (96.3% viability at 50 µM)
SupT1> 100Not calculated[2] (No effect on cell growth at 50 µM)

Experimental Protocols

Detailed methodologies are crucial for interpreting and reproducing experimental findings. Below are summarized protocols for key assays used to evaluate Vif inhibitor efficacy.

Single-Round Viral Infectivity Assay

This assay measures the ability of a virus to complete one round of infection in the presence of an inhibitor. It is a precise method to determine the instantaneous effect of a drug on viral replication.[7][8]

Infectivity_Workflow cluster_virus_production Virus Production cluster_infection Infection cluster_readout Readout cluster_analysis Data Analysis start p1 1. Co-transfect HEK293T cells - Env-deficient HIV-1 backbone (luciferase reporter) - Env expression plasmid - Vif and A3G expression plasmids start->p1 end p2 2. Culture cells with varying concentrations of Vif inhibitor (e.g., VEC-5 or RN-18) or DMSO control p1->p2 p3 3. Harvest virus-containing supernatant after 48h p2->p3 i1 4. Add harvested virus to target cells (e.g., TZM-bl) p3->i1 i2 5. Incubate for 48h i1->i2 r1 6. Lyse cells and add luciferase substrate i2->r1 r2 7. Measure luminescence (Relative Light Units - RLU) r1->r2 a1 8. Normalize RLU to control r2->a1 a2 9. Plot dose-response curve and calculate IC50 a1->a2 a2->end

Workflow for a single-round HIV-1 infectivity assay.

Methodology:

  • Virus Production: HEK293T cells are co-transfected with plasmids encoding an envelope-deficient HIV-1 genome (containing a luciferase reporter gene), an envelope protein (e.g., VSV-G), a Vif expression vector, and an APOBEC3G expression vector.

  • Inhibitor Treatment: Transfected cells are cultured in the presence of serial dilutions of the Vif inhibitor (VEC-5 or RN-18) or a vehicle control (DMSO).

  • Virus Harvest: After 48 hours, the cell culture supernatant containing pseudotyped virions is collected and clarified.

  • Infection: The virus is used to infect target cells (e.g., TZM-bl cells, which express CD4/CCR5 and contain an LTR-driven luciferase cassette).

  • Quantification: After another 48 hours, cells are lysed, and luciferase activity is measured. The reduction in luminescence in inhibitor-treated cells compared to the control reflects the antiviral activity.

  • Data Analysis: Results are plotted as a percentage of inhibition versus inhibitor concentration to calculate the IC50 value.

APOBEC3G Degradation Assay (Western Blot)

This assay directly measures the ability of a Vif inhibitor to protect A3G from Vif-mediated degradation within cells.

Methodology:

  • Cell Transfection: HEK293T cells are co-transfected with plasmids expressing HA-tagged or myc-tagged A3G and a Vif expression vector. A control group is transfected with A3G and an empty vector (no Vif).

  • Inhibitor Treatment: Cells are treated with the Vif inhibitor at various concentrations or with a control (DMSO) for 24-48 hours.

  • Cell Lysis: Cells are harvested and lysed in RIPA buffer containing protease inhibitors.

  • Protein Quantification: The total protein concentration of each lysate is determined (e.g., via BCA assay) to ensure equal loading.

  • SDS-PAGE and Western Blot: Equal amounts of protein from each sample are separated by SDS-polyacrylamide gel electrophoresis and transferred to a PVDF membrane.

  • Immunodetection: The membrane is probed with primary antibodies specific for the A3G tag (e.g., anti-HA), Vif, and a loading control (e.g., β-actin or GAPDH).

  • Visualization: Horseradish peroxidase (HRP)-conjugated secondary antibodies and an enhanced chemiluminescence (ECL) substrate are used for detection.

  • Analysis: The band intensity for A3G is quantified and normalized to the loading control. An increase in the A3G band intensity in the presence of the inhibitor indicates protection from degradation.

Conclusion

Both VEC-5 and RN-18 demonstrate promising, A3G-dependent anti-HIV-1 activity by targeting the viral Vif protein. They operate via distinct mechanisms: VEC-5 disrupts the assembly of the Vif-E3 ligase by blocking the Vif-ElonginC interaction, while RN-18 appears to induce A3G-dependent Vif degradation.

Based on available data, RN-18 has a well-characterized IC50 in the low micromolar range (4.5-10 µM) in T-cell lines. While a specific IC50 for VEC-5 is not explicitly stated in the primary literature, it shows clear dose-dependent activity and effectively protects A3G from degradation. Both compounds exhibit a favorable safety profile in vitro with high CC50 values.

The in silico evidence suggesting a higher binding affinity of VEC-5 to Vif is intriguing but requires validation through direct biochemical binding and efficacy assays under identical conditions.[5] Ultimately, the choice of inhibitor for further research and development may depend on factors such as pharmacokinetic properties, potential for resistance development, and off-target effects. This guide highlights the importance of standardized assays for the direct and objective comparison of novel Vif inhibitor candidates.

References

VEC-5 in the Spotlight: A Comparative Guide to A3G Virion Incorporation Modulators

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of VEC-5's effect on the incorporation of the host antiviral protein APOBEC3G (A3G) into HIV-1 virions. We present a side-by-side look at VEC-5 and other notable small molecule inhibitors targeting the HIV-1 Vif-A3G axis, supported by experimental data and detailed protocols.

Introduction to A3G and Vif: A Cellular Arms Race

APOBEC3G (A3G) is a potent cellular cytidine deaminase that provides intrinsic immunity against HIV-1 by inducing hypermutation in the viral genome during reverse transcription. For A3G to exert its antiviral function, it must be incorporated into newly forming virus particles. However, HIV-1 has evolved the viral infectivity factor (Vif) protein, which counteracts A3G by targeting it for proteasomal degradation. Vif acts as an adaptor molecule, recruiting a cellular E3 ubiquitin ligase complex to A3G, leading to its ubiquitination and subsequent destruction. This prevents A3G from being packaged into progeny virions, thus allowing the virus to establish a productive infection. The Vif-A3G interaction is therefore a critical battleground in the host-virus conflict and a prime target for antiretroviral drug development.

VEC-5: Disrupting the Vif-A3G Axis

VEC-5 is a novel small molecule inhibitor designed to disrupt the interaction between HIV-1 Vif and the cellular E3 ubiquitin ligase complex. Specifically, VEC-5 targets the binding of Vif to ElonginC, a key component of the Cullin-5 E3 ligase. By blocking this interaction, VEC-5 effectively shields A3G from Vif-mediated degradation. This leads to an increase in the intracellular concentration of A3G, which in turn promotes its incorporation into budding HIV-1 virions. Once inside the virion, A3G can exert its potent antiviral activity in the next round of infection.

Comparative Analysis of Vif-A3G Axis Inhibitors

Several small molecules have been identified that, like VEC-5, aim to restore the antiviral function of A3G by targeting the Vif protein. Here, we compare VEC-5 with two other well-characterized Vif inhibitors, RN-18 and N.41.

Table 1: Quantitative Comparison of Vif-A3G Axis Inhibitors

CompoundTarget of InteractionIC50 Value (µM)
VEC-5 Vif-ElonginC24.48
RN-18 Vif (induces degradation)4.5 - 6
N.41 Vif-A3G2.18

Note: The IC50 values presented may not be directly comparable due to variations in experimental assays and conditions.

Table 2: Effects of Vif-A3G Axis Inhibitors on A3G Incorporation and Viral Infectivity

CompoundEffect on Intracellular A3G LevelsEnhancement of A3G Virion IncorporationReduction in Viral Infectivity
VEC-5 IncreasedSignificantly restoredDose-dependent reduction
RN-18 IncreasedIncreasedReduced
N.41 IncreasedIncreasedReduced

Signaling Pathway and Mechanism of Action

The following diagram illustrates the molecular pathway of Vif-mediated A3G degradation and the mechanism by which VEC-5 and other inhibitors counteract this process.

Vif_A3G_Pathway cluster_Cell Host Cell cluster_E3 E3 Ubiquitin Ligase Complex cluster_Virion HIV-1 Virion A3G APOBEC3G (A3G) Proteasome Proteasome A3G->Proteasome Degradation A3G_virion A3G A3G->A3G_virion Incorporation Vif HIV-1 Vif Vif->A3G Binds to EloC ElonginC Vif->EloC Binds to EloB ElonginB EloB->EloC Cul5 Cullin 5 EloC->Cul5 Rbx1 Rbx1 Cul5->Rbx1 VEC5 VEC-5 VEC5->Vif Inhibits binding to EloC RN18 RN-18 RN18->Vif Induces degradation N41 N.41 N41->A3G Inhibits binding to Vif

Caption: Vif-mediated degradation of A3G and points of inhibition.

Experimental Workflows

The following diagrams illustrate the general workflows for key experiments used to validate the effect of compounds like VEC-5 on A3G incorporation and viral infectivity.

CoIP_Workflow start Start: Co-transfect cells with Vif and A3G expression vectors treat Treat cells with VEC-5 or control start->treat lyse Lyse cells treat->lyse ip Immunoprecipitate with anti-A3G antibody lyse->ip wash Wash beads to remove non-specific binding ip->wash elute Elute bound proteins wash->elute wb Analyze by Western blot for Vif and A3G elute->wb end End: Assess reduction in Vif-A3G interaction wb->end Virion_Incorporation_Workflow start Start: Produce HIV-1 virions from cells expressing A3G treat Treat producer cells with VEC-5 or control start->treat harvest Harvest viral supernatant treat->harvest purify Purify virions (e.g., ultracentrifugation) harvest->purify lyse Lyse purified virions purify->lyse wb Analyze by Western blot for A3G and p24 (loading control) lyse->wb end End: Quantify A3G incorporation wb->end

Cross-Validation of Vif Inhibitor Activity: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An objective analysis of the performance of Human Immunodeficiency Virus Type 1 (HIV-1) Viral infectivity factor (Vif) inhibitors across different cell lines, supported by experimental data and detailed protocols. This guide is intended for researchers, scientists, and drug development professionals working on novel anti-HIV therapies.

The HIV-1 Vif protein is a critical virulence factor that counteracts the host's intrinsic antiviral defense mediated by the APOBEC3G (A3G) protein.[1][2] Vif targets A3G for proteasomal degradation, thereby preventing its incorporation into new virions where it would otherwise induce lethal hypermutations in the viral genome.[2][3] This makes the Vif-A3G axis a prime target for therapeutic intervention. The development of small-molecule inhibitors that disrupt Vif function can restore the potent antiviral activity of A3G.[1][3]

This guide provides a comparative overview of the activity of Vif inhibitors, focusing on their cross-validation in different T-cell lines, which are categorized as either "permissive" or "non-permissive" based on their endogenous expression of A3G.

The Vif-APOBEC3G Signaling Pathway

The primary mechanism of Vif is to recruit a cellular E3 ubiquitin ligase complex to A3G, leading to its ubiquitination and subsequent degradation by the proteasome.[3][4] This prevents A3G from being packaged into budding HIV-1 virions. Vif inhibitors aim to disrupt this pathway, thereby rescuing A3G expression and its antiviral function.

Vif_APOBEC3G_Pathway cluster_Cell Host Cell cluster_Virion Progeny Virion cluster_Inhibitor Therapeutic Intervention Vif HIV-1 Vif Vif_E3_A3G Vif-E3-A3G Complex Vif->Vif_E3_A3G recruits A3G APOBEC3G (A3G) Proteasome Proteasome A3G->Proteasome Degradation A3G->Vif_E3_A3G targeted by Virion_A3G A3G Incorporation A3G->Virion_A3G Packaging (No Vif) E3_Ligase E3 Ubiquitin Ligase (Cullin5, ElonginB/C) E3_Ligase->Vif_E3_A3G binds Proteasome->Virion_A3G Prevents Packaging (with Vif) Vif_E3_A3G->A3G Ubiquitination Vif_Inhibitor Vif Inhibitor Vif_Inhibitor->Vif_E3_A3G Blocks Complex Formation HIV_Replication_Assay A 1. Seed T-cells (Permissive & Non-permissive) B 2. Pre-treat with Vif Inhibitor (various concentrations) A->B C 3. Infect with HIV-1 B->C D 4. Culture for 7-14 days C->D E 5. Collect Supernatant (every 2-3 days) D->E F 6. Measure Reverse Transcriptase (RT) Activity or p24 Antigen E->F G 7. Determine IC50 F->G

References

Unveiling the Arsenal: A Comparative Guide to Small Molecule Inhibitors of HIV-1 Vif

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the HIV-1 accessory protein Vif presents a tantalizing target for novel antiretroviral therapies. Vif is critical for viral pathogenesis as it counteracts the host's innate immunity by targeting the antiviral protein APOBEC3G (A3G) for proteasomal degradation. Inhibiting Vif would allow A3G to be packaged into new virions, leading to hypermutation of the viral genome and rendering them non-infectious. This guide provides a comparative analysis of reported small molecule inhibitors of HIV-1 Vif, presenting key efficacy data, detailed experimental methodologies, and visual representations of the underlying biological processes.

Comparative Efficacy of Vif Inhibitors

A number of small molecules have been identified that inhibit the function of HIV-1 Vif through various mechanisms. Their efficacy is typically reported as the half-maximal inhibitory concentration (IC50) or the half-maximal effective concentration (EC50), which represent the concentration of the inhibitor required to reduce a specific biological activity by 50%. The following table summarizes the reported efficacy of several key Vif inhibitors.

InhibitorClassIC50/EC50 (µM)Cell LineAssay TypeMechanism of Action
RN-18 Synthetic Small Molecule4.5[1][2], 6[3][4], 10[3]CEM[1][2], H9[3][4]HIV-1 ReplicationAntagonizes Vif function, leading to increased cellular A3G levels.[4]
IMC15 RN-18 Analog2.61[5]H9HIV-1 ReplicationImproved potency over RN-18.[5]
IMB63-II RN-18 Analog2.15[5]H9HIV-1 ReplicationImproved potency over RN-18.[5]
IMC89 RN-18 Analog0.62[5]H9HIV-1 ReplicationImproved potency over RN-18.[5]
VEC-5 Synthetic Small Molecule24.48[1]HEK293TViral InfectivityInhibits the interaction between Vif and ElonginC.[1]
VMP-63 Peptide49.4[3]HEK293TViral InfectivityCompetitively inhibits the Vif-CBFβ interaction.[3]
VMP-108 Peptide55.1[3]HEK293TViral InfectivityCompetitively inhibits the Vif-CBFβ interaction.[3]
Asymmetrical Disulfides Synthetic Small Molecule~1[6]HEK293TVif-A3G InteractionInhibit Vif-induced A3G ubiquitination and degradation.[6]
NP-008297 Natural Product10.1[7]TZM-blViral EntryBroadly neutralizing HIV-1 entry inhibitor.[7]
NP-005114 Natural Product15.2[7]TZM-blViral EntryBroadly neutralizing HIV-1 entry inhibitor.[7]
NP-007422 Natural Product16.2[7]TZM-blViral EntryBroadly neutralizing HIV-1 entry inhibitor.[7]
NP-007382 Natural Product21.6[7]TZM-blViral EntryBroadly neutralizing HIV-1 entry inhibitor.[7]

Key Experimental Methodologies

The evaluation of Vif inhibitors relies on a variety of specialized cellular and biochemical assays. Below are detailed protocols for two of the most critical experimental procedures cited in the study of these inhibitors.

Vif-APOBEC3G Co-Immunoprecipitation Assay

This assay is designed to determine whether a test compound can disrupt the physical interaction between Vif and APOBEC3G.

Materials:

  • HEK293T cells

  • Expression vectors for tagged Vif (e.g., HA-Vif) and tagged APOBEC3G (e.g., GFP-A3G)

  • Transfection reagent (e.g., Lipofectamine 2000)

  • Lysis buffer (50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% Triton X-100, and protease inhibitors)

  • Antibody against the Vif tag (e.g., anti-HA antibody)

  • Protein A/G agarose beads

  • Wash buffer (e.g., lysis buffer with lower detergent concentration)

  • SDS-PAGE and Western blotting reagents

  • Antibodies for Western blotting (against Vif and A3G tags)

Protocol:

  • Cell Culture and Transfection: Seed HEK293T cells in 6-well plates. Co-transfect the cells with expression vectors for tagged Vif and tagged APOBEC3G using a suitable transfection reagent.

  • Compound Treatment: After transfection, treat the cells with the desired concentrations of the Vif inhibitor or a vehicle control (e.g., DMSO). Incubate for 24-48 hours.

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them in ice-cold lysis buffer.

  • Immunoprecipitation:

    • Pre-clear the cell lysates by centrifugation.

    • Incubate a portion of the lysate with an antibody specific to the Vif tag overnight at 4°C with gentle rotation.

    • Add Protein A/G agarose beads and incubate for another 2-4 hours to capture the antibody-protein complexes.

  • Washing: Pellet the beads by centrifugation and wash them multiple times with wash buffer to remove non-specific binding proteins.

  • Elution and Western Blotting:

    • Elute the bound proteins from the beads by boiling in SDS-PAGE sample buffer.

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Probe the membrane with primary antibodies against both the Vif and A3G tags, followed by appropriate HRP-conjugated secondary antibodies.

  • Analysis: Visualize the protein bands using a chemiluminescence detection system. A decrease in the amount of co-immunoprecipitated A3G in the presence of the inhibitor indicates a disruption of the Vif-A3G interaction.

HIV-1 Infectivity Assay using TZM-bl Reporter Cells

This assay quantifies the infectivity of HIV-1 particles produced in the presence of a Vif inhibitor. TZM-bl cells are engineered to express HIV-1 receptors (CD4, CXCR4, and CCR5) and contain a Tat-inducible luciferase reporter gene.

Materials:

  • HEK293T cells (for virus production)

  • HIV-1 proviral DNA (wild-type and ΔVif)

  • Vif inhibitor compound

  • TZM-bl reporter cells

  • Culture medium (DMEM with 10% FBS)

  • DEAE-Dextran

  • Luciferase assay reagent

  • Luminometer

Protocol:

  • Virus Production:

    • Co-transfect HEK293T cells with an HIV-1 proviral plasmid (e.g., pNL4-3) and a plasmid expressing APOBEC3G.

    • Culture the transfected cells in the presence of various concentrations of the Vif inhibitor or a vehicle control.

    • Harvest the virus-containing supernatant 48 hours post-transfection and clarify by centrifugation.

    • Quantify the amount of virus in the supernatant using a p24 ELISA.

  • Infection of TZM-bl Cells:

    • Seed TZM-bl cells in a 96-well plate.

    • The following day, pre-treat the cells with medium containing DEAE-Dextran to enhance viral entry.

    • Infect the TZM-bl cells with normalized amounts of the produced virus (based on p24 levels).

  • Luciferase Assay:

    • After 48 hours of infection, lyse the cells and add a luciferase assay substrate.

    • Measure the luciferase activity using a luminometer.

  • Data Analysis:

    • Calculate the percent inhibition of viral infectivity for each inhibitor concentration relative to the vehicle control.

    • Determine the EC50 value by plotting the percent inhibition against the log of the inhibitor concentration and fitting the data to a dose-response curve.

Visualizing the Molecular Battleground

To better understand the mechanisms of Vif and its inhibitors, we provide the following diagrams created using the Graphviz DOT language.

Vif_Pathway cluster_host_cell Host Cell cluster_virion Progeny Virion A3G APOBEC3G Proteasome Proteasome A3G->Proteasome Degradation A3G_virion APOBEC3G Vif HIV-1 Vif Vif->A3G Binds CBF CBF-β Vif->CBF Binds EloBC ElonginB/C Vif->EloBC Recruits CBF->Vif Stabilizes CUL5 Cullin5 Ub Ubiquitin CUL5->Ub Recruits E2 EloBC->CUL5 Assembles Ub->A3G Ubiquitination Inhibitor Small Molecule Inhibitor Inhibitor->Vif Blocks Interaction ViralCore Viral Core A3G_virion->ViralCore Incorporation

Figure 1. Vif-mediated degradation of APOBEC3G and the site of action for small molecule inhibitors.

CoIP_Workflow start Start transfection Co-transfect HEK293T cells with tagged Vif and A3G start->transfection treatment Treat with Vif inhibitor or vehicle control transfection->treatment lysis Lyse cells treatment->lysis immunoprecipitation Immunoprecipitate Vif using anti-tag antibody lysis->immunoprecipitation wash Wash beads to remove non-specific binding immunoprecipitation->wash elution Elute bound proteins wash->elution western_blot Analyze by Western Blot for Vif and A3G elution->western_blot analysis Analyze results western_blot->analysis end End analysis->end

Figure 2. Experimental workflow for a Vif-APOBEC3G co-immunoprecipitation assay.

Infectivity_Assay_Workflow start Start virus_production Produce HIV-1 in the presence of Vif inhibitor start->virus_production quantification Quantify virus (p24 ELISA) virus_production->quantification infection Infect TZM-bl cells with normalized virus quantification->infection incubation Incubate for 48 hours infection->incubation luciferase_assay Perform luciferase assay incubation->luciferase_assay data_analysis Calculate % inhibition and EC50 luciferase_assay->data_analysis end End data_analysis->end

Figure 3. Experimental workflow for an HIV-1 infectivity assay using TZM-bl cells.

References

Decoding the Specificity of Vif-ElonginC Inhibitor 1: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the specificity of a novel inhibitor is paramount. This guide provides a detailed comparison of Vif-ElonginC Inhibitor 1 (VEC-5) with other compounds targeting the HIV-1 Vif protein, supported by experimental data and protocols to aid in the evaluation of its therapeutic potential.

The human immunodeficiency virus type 1 (HIV-1) accessory protein Vif is crucial for viral replication and pathogenesis. It functions by forming an E3 ubiquitin ligase complex with cellular proteins, including Cullin5, ElonginB, ElonginC (EloC), and CBF-β, to target the host antiviral protein APOBEC3G (A3G) for proteasomal degradation.[1][2] This degradation allows the virus to evade the host's innate immunity. Disrupting the formation of this Vif-E3 ligase complex is a promising strategy for the development of novel anti-HIV-1 therapeutics. Vif-ElonginC Inhibitor 1, also known as VEC-5, is a small molecule designed to specifically block the interaction between Vif and ElonginC, thereby protecting A3G from degradation and inhibiting viral replication.[1][2]

Comparative Analysis of Vif Inhibitors

To assess the specificity and efficacy of Vif-ElonginC Inhibitor 1 (VEC-5), it is essential to compare its performance against other inhibitors that target the Vif-E3 ligase complex, albeit through different mechanisms. This guide includes a comparison with RN-18, a small molecule that targets the Vif-APOBEC3G interaction, and VMP-63 and VMP-108, two peptide-based inhibitors that disrupt the Vif-CBFβ interaction.

InhibitorTarget InteractionMechanism of ActionPotency (IC50/EC50)Cytotoxicity (CC50)Selectivity Index (SI)
Vif-ElonginC Inhibitor 1 (VEC-5) Vif-ElonginCPrevents the recruitment of the ElonginB/C complex to Vif, thereby disrupting the formation of the Vif-E3 ligase complex and preventing A3G degradation.[1][2]EC50 = 6.8 µM[3]> 100 µM[3]> 14.7[3]
RN-18 Vif-APOBEC3GAntagonizes Vif function, leading to increased cellular levels of A3G and its incorporation into virions.[4]IC50 = 4.5 µM[5]Not reported in the same studyNot reported in the same study
VMP-63 Vif-CBFβA peptide inhibitor that competitively binds to CBFβ, preventing its interaction with Vif and subsequent E3 ligase assembly.IC50 = 49.4 µMNot specifiedNot specified
VMP-108 Vif-CBFβA peptide inhibitor that, similar to VMP-63, blocks the Vif-CBFβ interaction.IC50 = 55.1 µMNot specifiedNot specified

Signaling Pathway and Inhibitor Action

The following diagram illustrates the HIV-1 Vif-mediated degradation of APOBEC3G and the points of intervention for the compared inhibitors.

Vif_Pathway cluster_Vif_E3_Ligase Vif-E3 Ubiquitin Ligase Complex Vif Vif EloC ElonginC Vif->EloC Cul5 Cullin5 Vif->Cul5 CBFbeta CBF-β Vif->CBFbeta Ub Ubiquitin Vif->Ub E3 Ligase Activity EloB ElonginB EloC->EloB Rbx2 Rbx2 Cul5->Rbx2 A3G APOBEC3G A3G->Vif Proteasome Proteasome A3G->Proteasome Ub->A3G A3G_degradation A3G Degradation Proteasome->A3G_degradation VEC5 VEC-5 VEC5->EloC Inhibits RN18 RN-18 RN18->A3G Inhibits Interaction with Vif VMP VMP-63 / VMP-108 VMP->CBFbeta Inhibits Interaction with Vif

Caption: HIV-1 Vif E3 ligase pathway and inhibitor targets.

Experimental Protocols

To ensure the reproducibility and rigorous evaluation of Vif-ElonginC inhibitor 1, detailed experimental protocols are provided below.

Co-Immunoprecipitation (Co-IP) to Confirm Inhibition of Vif-ElonginC Interaction

This protocol is adapted from the methodology used to demonstrate that VEC-5 disrupts the Vif-ElonginC interaction.[1]

  • Cell Culture and Transfection:

    • HEK293T cells are cultured in Dulbecco's modified Eagle's medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.

    • Cells are co-transfected with expression vectors for Vif-myc and ElonginC-HA using a suitable transfection reagent.

  • Compound Treatment:

    • 24 hours post-transfection, cells are treated with the desired concentration of VEC-5 or a vehicle control (e.g., DMSO).

    • Incubate the cells for an additional 24 hours.

  • Cell Lysis:

    • Wash cells with ice-cold phosphate-buffered saline (PBS).

    • Lyse the cells in a lysis buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% Triton X-100, and protease inhibitors) on ice for 30 minutes.

    • Clarify the lysates by centrifugation at 14,000 x g for 15 minutes at 4°C.

  • Immunoprecipitation:

    • Incubate the cleared lysates with an anti-HA antibody (for ElonginC-HA) overnight at 4°C with gentle rotation.

    • Add protein A/G agarose beads and incubate for another 2 hours at 4°C.

  • Washing and Elution:

    • Wash the beads three times with the lysis buffer.

    • Elute the protein complexes by boiling the beads in SDS-PAGE sample buffer.

  • Western Blot Analysis:

    • Separate the eluted proteins by SDS-PAGE and transfer to a PVDF membrane.

    • Probe the membrane with anti-myc (for Vif-myc) and anti-HA (for ElonginC-HA) antibodies.

    • Analyze the results to determine if VEC-5 treatment reduces the amount of Vif-myc co-immunoprecipitated with ElonginC-HA.

AlphaScreen Assay for High-Throughput Screening of Vif-ElonginC Interaction Inhibitors

This protocol outlines a high-throughput method to screen for inhibitors of the Vif-ElonginC interaction.

  • Reagents and Plate Setup:

    • Recombinant purified GST-Vif and His-ElonginC proteins.

    • Glutathione donor beads and Ni-NTA acceptor beads.

    • Assay buffer (e.g., 25 mM HEPES pH 7.4, 100 mM NaCl, 0.1% BSA).

    • 384-well white opaque microplates.

  • Assay Procedure:

    • Add GST-Vif and His-ElonginC to the wells of the microplate.

    • Add the test compounds (like VEC-5) at various concentrations.

    • Incubate for 30 minutes at room temperature.

    • Add Glutathione donor beads and incubate for 1 hour at room temperature in the dark.

    • Add Ni-NTA acceptor beads and incubate for another 1 hour at room temperature in the dark.

  • Signal Detection:

    • Read the plate on an AlphaScreen-compatible plate reader.

    • A decrease in the AlphaScreen signal indicates inhibition of the Vif-ElonginC interaction.

Experimental Workflow

The following diagram illustrates the general workflow for confirming the specificity of a Vif-ElonginC inhibitor.

Workflow start Start biochemical_assay Biochemical Assay (e.g., AlphaScreen) start->biochemical_assay cell_based_assay Cell-based Assay (Co-Immunoprecipitation) biochemical_assay->cell_based_assay antiviral_assay Antiviral Activity Assay (HIV-1 Replication) cell_based_assay->antiviral_assay cytotoxicity_assay Cytotoxicity Assay (e.g., MTT) antiviral_assay->cytotoxicity_assay specificity_assessment Specificity Assessment (vs. other SOCS-box proteins) cytotoxicity_assay->specificity_assessment data_analysis Data Analysis and Comparison specificity_assessment->data_analysis conclusion Conclusion on Specificity data_analysis->conclusion

Caption: Workflow for inhibitor specificity confirmation.

Conclusion

Vif-ElonginC Inhibitor 1 (VEC-5) demonstrates a specific mechanism of action by directly targeting the interaction between HIV-1 Vif and the cellular protein ElonginC. This targeted approach, combined with its favorable selectivity index, distinguishes it from other Vif inhibitors that act on different protein-protein interfaces within the Vif-E3 ligase complex. The provided data and experimental protocols offer a framework for researchers to independently verify these findings and further explore the potential of Vif-ElonginC inhibitors as a novel class of anti-HIV-1 drugs. The high specificity of VEC-5 for the Vif-ElonginC interaction suggests a lower likelihood of off-target effects compared to inhibitors that target more promiscuous protein interaction domains. Further studies should focus on in vivo efficacy and the potential for viral resistance to this class of inhibitors.

References

A Head-to-Head Comparison of Novel Vif-ElonginC Inhibitors for HIV-1 Research

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of novel small-molecule inhibitors targeting the interaction between HIV-1 Viral infectivity factor (Vif) and the cellular protein ElonginC. By disrupting this critical interaction, these inhibitors aim to restore the function of the host's natural antiviral defense mechanism, APOBEC3G (A3G), which is otherwise targeted for degradation by Vif.

The HIV-1 Vif protein is essential for the virus's ability to evade the host's innate immunity. Vif orchestrates the degradation of the A3G protein by hijacking the cell's own protein disposal machinery. It does this by forming a complex with cellular proteins, including Cullin5, ElonginB, ElonginC, and CBFβ, to create an E3 ubiquitin ligase complex that marks A3G for destruction by the proteasome. Interrupting the formation of this complex, specifically the interaction between Vif and ElonginC, is a promising therapeutic strategy for combating HIV-1. This guide presents a head-to-head comparison of recently developed small-molecule inhibitors of this interaction, focusing on their performance based on available experimental data.

Performance of Novel Vif-ElonginC Inhibitors

The following table summarizes the quantitative data for two classes of novel Vif-ElonginC inhibitors: Indolizine derivatives and Benzimidazole derivatives. This data is crucial for evaluating their potential as effective antiviral agents.

Inhibitor ClassCompoundVif-A3G Degradation Inhibition (IC50)Antiviral Activity (EC50)Cytotoxicity (CC50)Selectivity Index (SI = CC50/EC50)
Indolizine Derivatives VEC-5~20 µM11.0 µM>100 µM>9.1
Compound 2g Not Reported11.0 µMNot ReportedNot Reported
Benzimidazole Derivatives MM-1Not ReportedNot ReportedNot ReportedNot Reported
RN-18+++ (10-30 µM)Not ReportedNot ReportedNot Reported

Note: "Not Reported" indicates that the data was not available in the reviewed literature. The IC50 for RN-18 is presented as a range as specific values were not provided in the source material.

Signaling Pathway and Experimental Workflow

To visualize the mechanism of action of these inhibitors and the general process of their evaluation, the following diagrams are provided.

Vif_ElonginC_Pathway cluster_vif_complex Vif E3 Ligase Complex cluster_ubiquitination Ubiquitination Vif HIV-1 Vif EloC ElonginC Vif->EloC Interaction Cul5 Cullin5 Vif->Cul5 CBF CBFβ Vif->CBF A3G APOBEC3G (Antiviral Factor) Vif->A3G Binding EloB ElonginB EloC->EloB Ub Ubiquitin A3G->Ub Polyubiquitination HIV-1 Replication HIV-1 Replication A3G->HIV-1 Replication Inhibits Proteasome Proteasome Ub->Proteasome Degradation Inhibitor Vif-ElonginC Inhibitor Inhibitor->Vif Blocks Interaction Inhibitor->EloC

Caption: Vif-ElonginC signaling pathway leading to APOBEC3G degradation.

Experimental_Workflow cluster_screening Inhibitor Screening & Validation cluster_cellular_assays Cellular & Antiviral Activity cluster_data_analysis Data Analysis HTS High-Throughput Screening (e.g., AlphaScreen, FRET) CoIP Co-Immunoprecipitation HTS->CoIP Validate Hits WB_A3G Western Blot for APOBEC3G Degradation CoIP->WB_A3G Confirm Mechanism Antiviral HIV-1 Infectivity Assay WB_A3G->Antiviral IC50 Calculate IC50 (A3G Protection) WB_A3G->IC50 Cytotoxicity Cytotoxicity Assay (e.g., MTT, MTS) Antiviral->Cytotoxicity EC50 Calculate EC50 (Antiviral Efficacy) Antiviral->EC50 CC50 Calculate CC50 (Cytotoxicity) Cytotoxicity->CC50 SI Determine Selectivity Index (CC50/EC50) EC50->SI CC50->SI

Caption: General experimental workflow for evaluating Vif-ElonginC inhibitors.

Experimental Protocols

Detailed methodologies are essential for the replication and validation of experimental findings. Below are protocols for key experiments used to characterize Vif-ElonginC inhibitors.

Co-Immunoprecipitation (Co-IP) to Assess Vif-ElonginC Interaction

This protocol is designed to determine if a test compound can disrupt the interaction between Vif and ElonginC in a cellular context.

Materials:

  • HEK293T cells

  • Expression plasmids for HA-tagged Vif and Myc-tagged ElonginC

  • Lipofectamine 2000 or similar transfection reagent

  • Cell lysis buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% Triton X-100, and protease inhibitor cocktail)

  • Anti-HA antibody (for immunoprecipitation)

  • Anti-Myc antibody (for Western blotting)

  • Protein A/G magnetic beads

  • Wash buffer (e.g., lysis buffer with 0.1% Triton X-100)

  • Elution buffer (e.g., 2x Laemmli sample buffer)

  • SDS-PAGE and Western blotting reagents

Procedure:

  • Cell Culture and Transfection: Seed HEK293T cells in 10 cm dishes. Co-transfect the cells with HA-Vif and Myc-ElonginC expression plasmids using Lipofectamine 2000 according to the manufacturer's instructions.

  • Compound Treatment: 24 hours post-transfection, treat the cells with the Vif-ElonginC inhibitor at various concentrations or with a vehicle control (e.g., DMSO) for 12-24 hours.

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them in 1 mL of ice-cold lysis buffer. Incubate on ice for 30 minutes with occasional vortexing.

  • Clarification of Lysate: Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C to pellet cellular debris. Transfer the supernatant to a new pre-chilled microfuge tube.

  • Immunoprecipitation:

    • Add 1-2 µg of anti-HA antibody to each lysate and incubate for 2-4 hours at 4°C with gentle rotation.

    • Add 30 µL of pre-washed Protein A/G magnetic beads to each sample and incubate for an additional 1 hour at 4°C.

  • Washing: Pellet the beads using a magnetic stand and discard the supernatant. Wash the beads three times with 1 mL of wash buffer.

  • Elution: After the final wash, remove all residual wash buffer and resuspend the beads in 50 µL of 2x Laemmli sample buffer. Boil the samples at 95°C for 5 minutes to elute the protein complexes.

  • Western Blot Analysis: Separate the eluted proteins by SDS-PAGE and transfer them to a PVDF membrane. Probe the membrane with an anti-Myc antibody to detect co-immunoprecipitated ElonginC. The amount of co-precipitated ElonginC will be inversely proportional to the efficacy of the inhibitor.

Vif-Mediated APOBEC3G Degradation Assay

This assay quantifies the ability of an inhibitor to protect APOBEC3G from Vif-induced degradation.

Materials:

  • HEK293T cells

  • Expression plasmids for Vif and HA-tagged APOBEC3G

  • Transfection reagent

  • Test inhibitor and vehicle control

  • Cell lysis buffer

  • Anti-HA antibody

  • Anti-β-actin antibody (loading control)

  • SDS-PAGE and Western blotting reagents

Procedure:

  • Cell Culture and Transfection: Seed HEK293T cells in 6-well plates. Co-transfect the cells with plasmids expressing Vif and HA-APOBEC3G. Include a control group transfected with HA-APOBEC3G and an empty vector.

  • Compound Treatment: 24 hours post-transfection, treat the cells with a serial dilution of the inhibitor or vehicle control for 24 hours.

  • Cell Lysis and Protein Quantification: Lyse the cells and determine the total protein concentration of each lysate using a BCA assay.

  • Western Blot Analysis:

    • Load equal amounts of total protein from each sample onto an SDS-PAGE gel.

    • After electrophoresis and transfer, probe the membrane with anti-HA antibody to detect APOBEC3G and with an anti-β-actin antibody as a loading control.

  • Data Analysis: Quantify the band intensities for APOBEC3G and β-actin using densitometry software. Normalize the APOBEC3G signal to the β-actin signal. The IC50 value is the concentration of the inhibitor that results in a 50% restoration of the APO-BEC3G protein level compared to the Vif-negative control.

HIV-1 Infectivity Assay

This assay measures the antiviral activity of the inhibitors in a cell-based model of HIV-1 infection.

Materials:

  • TZM-bl reporter cell line (expresses luciferase and β-galactosidase under the control of the HIV-1 LTR)

  • Vif-proficient (wild-type) and Vif-deficient (ΔVif) HIV-1 virus stocks

  • Test inhibitor and vehicle control

  • Cell culture medium

  • Luciferase assay reagent

Procedure:

  • Cell Plating: Seed TZM-bl cells in a 96-well plate at a density of 1 x 10^4 cells per well and incubate overnight.

  • Compound and Virus Addition:

    • Pre-treat the cells with serial dilutions of the inhibitor or vehicle control for 2 hours.

    • Infect the cells with either wild-type or ΔVif HIV-1.

  • Incubation: Incubate the infected cells for 48 hours at 37°C.

  • Luciferase Assay:

    • Remove the culture medium and lyse the cells with the luciferase assay lysis buffer.

    • Add the luciferase substrate and measure the luminescence using a plate reader.

  • Data Analysis:

    • Calculate the percentage of inhibition of viral infectivity for each inhibitor concentration relative to the vehicle control.

    • Determine the EC50 value, which is the concentration of the inhibitor that reduces viral infectivity by 50%.

    • A parallel cytotoxicity assay (e.g., MTT or MTS) should be performed on the same cell line to determine the CC50 value. The selectivity index (SI = CC50/EC50) is then calculated to assess the therapeutic window of the compound.

Evaluating VEC-5 Against Vif Mutants: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the Vif inhibitor VEC-5 against various Vif mutants, supported by experimental data and detailed protocols. This information is intended to facilitate further research and development of novel anti-HIV-1 therapeutics targeting the Vif protein.

The HIV-1 Viral infectivity factor (Vif) is a critical accessory protein essential for viral replication in the presence of the host's intrinsic antiviral defense mechanisms, primarily the APOBEC3 family of cytidine deaminases. Vif orchestrates the proteasomal degradation of APOBEC3 proteins by hijacking a cellular E3 ubiquitin ligase complex, which includes Elongin B/C, Cullin 5, and Rbx2. By neutralizing these restriction factors, Vif ensures the production of infectious viral particles. Consequently, Vif has emerged as a promising target for antiretroviral therapy.

VEC-5 is a small-molecule inhibitor designed to disrupt the crucial interaction between Vif and the cellular protein Elongin C, a key component of the E3 ligase complex.[1][2] By preventing this interaction, VEC-5 aims to rescue APOBEC3 proteins from degradation, thereby restoring their antiviral activity. Understanding the efficacy of VEC-5 against different Vif variants, including those with mutations that may confer resistance, is paramount for its development as a therapeutic agent.

Mechanism of Action of VEC-5

VEC-5 functions by competitively inhibiting the binding of Vif to Elongin C.[1] This prevents the assembly of a functional Vif-E3 ubiquitin ligase complex, which is necessary to target APOBEC3G for proteasomal degradation. As a result, APOBEC3G is no longer degraded and can be incorporated into newly forming virions, where it can exert its antiviral function by inducing hypermutation of the viral DNA during reverse transcription.

Below is a diagram illustrating the Vif-APOBEC3G degradation pathway and the inhibitory action of VEC-5.

Vif_Pathway cluster_host_cell Host Cell cluster_inhibition cluster_virion HIV-1 Virion Vif HIV-1 Vif EloBC Elongin B/C E3_Complex Vif-E3 Ubiquitin Ligase Complex Vif->E3_Complex recruits EloBC->E3_Complex Cul5 Cullin 5 Cul5->E3_Complex Rbx2 Rbx2 Rbx2->E3_Complex Proteasome Proteasome E3_Complex->Proteasome directs to A3G APOBEC3G A3G->E3_Complex targeted by NonInfectious_Virion Non-Infectious Virion (with A3G) A3G->NonInfectious_Virion incorporated into Degraded_A3G Degraded APOBEC3G Proteasome->Degraded_A3G degrades Infectious_Virion Infectious Virion (No A3G) VEC5 VEC-5 VEC5->EloBC inhibits interaction

Figure 1: Vif-mediated APOBEC3G degradation pathway and VEC-5 inhibition.

Evaluating VEC-5 Performance Against Vif Mutants

The emergence of drug-resistant viral strains is a major challenge in HIV-1 therapy. Mutations in the Vif protein can potentially alter its conformation or its interaction with cellular partners, thereby reducing the efficacy of inhibitors like VEC-5. A comprehensive evaluation of VEC-5 against a panel of Vif mutants is therefore essential.

While direct, quantitative data on the IC50 values of VEC-5 against a wide range of specific Vif mutants is not extensively available in the public domain, we can infer potential susceptibility based on the known functions of different Vif domains and the impact of mutations within them.

Vif Mutant CategoryKey Residues/DomainsExpected Impact on VEC-5 SusceptibilityRationale
Elongin C Binding Site Mutants SLQ(Y/F)LA motif (residues 144-149)Potentially Reduced Susceptibility VEC-5 directly targets the Vif-Elongin C interaction. Mutations in this binding site could decrease the binding affinity of VEC-5, leading to resistance.
Cullin 5 Binding Site Mutants HCCH motif (residues 108-139)Likely Unchanged Susceptibility These mutations affect the recruitment of Cullin 5 but should not directly interfere with the Vif-Elongin C interaction, which is the target of VEC-5.
APOBEC3G Binding Site Mutants N-terminal residues (e.g., K22, K26)Likely Unchanged Susceptibility These mutations impair the ability of Vif to bind to APOBEC3G but are not expected to affect the interaction with Elongin C and thus VEC-5's mechanism of action.
CBF-β Binding Site Mutants E88, W89Likely Unchanged Susceptibility Core-binding factor beta (CBF-β) is a cellular cofactor that stabilizes Vif. Mutations affecting this interaction may impact overall Vif function but are unlikely to directly alter the VEC-5 binding site on the Vif-Elongin C interface.[3]
Dominant-Negative Mutants VariousVariable Dominant-negative mutants can interfere with wild-type Vif function. Their impact on VEC-5 susceptibility would depend on the specific mutation and its effect on the Vif-Elongin C interaction.

Note: The information in this table is based on the known mechanism of VEC-5 and the functions of Vif domains. Direct experimental validation is required to confirm these predictions.

Experimental Protocols

To facilitate further research, this section provides detailed methodologies for key experiments used to evaluate the efficacy of VEC-5 against Vif mutants.

Co-immunoprecipitation (Co-IP) to Assess Vif-Elongin C Interaction

This assay is used to determine if VEC-5 can disrupt the interaction between Vif and Elongin C in a cellular context.

a. Cell Culture and Transfection:

  • HEK293T cells are cultured in DMEM supplemented with 10% FBS and antibiotics.

  • Cells are co-transfected with plasmids expressing Myc-tagged Vif (wild-type or mutant) and HA-tagged Elongin C using a suitable transfection reagent.

b. VEC-5 Treatment:

  • At 24 hours post-transfection, the culture medium is replaced with fresh medium containing various concentrations of VEC-5 or DMSO as a vehicle control.

c. Cell Lysis:

  • After 24 hours of treatment, cells are washed with ice-cold PBS and lysed in IP lysis buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% NP-40, 1 mM EDTA, and protease inhibitors).

  • Lysates are clarified by centrifugation.

d. Immunoprecipitation:

  • A portion of the cell lysate is saved as the "input" control.

  • The remaining lysate is incubated with anti-Myc antibody-conjugated agarose beads overnight at 4°C with gentle rotation to pull down Myc-Vif and any interacting proteins.

e. Washing and Elution:

  • The beads are washed multiple times with wash buffer (e.g., IP lysis buffer with lower detergent concentration) to remove non-specific binding proteins.

  • The immunoprecipitated protein complexes are eluted from the beads by boiling in SDS-PAGE sample buffer.

f. Western Blot Analysis:

  • The input and eluted samples are resolved by SDS-PAGE and transferred to a PVDF membrane.

  • The membrane is probed with anti-Myc and anti-HA antibodies to detect Vif and Elongin C, respectively.

  • A decrease in the amount of co-immunoprecipitated HA-Elongin C in the presence of VEC-5 indicates inhibition of the Vif-Elongin C interaction.

CoIP_Workflow start Start transfection Co-transfect HEK293T cells (Myc-Vif, HA-EloC) start->transfection treatment Treat with VEC-5 or DMSO transfection->treatment lysis Cell Lysis treatment->lysis input Save Input Sample lysis->input ip Immunoprecipitate with anti-Myc beads lysis->ip sds_page SDS-PAGE input->sds_page wash Wash Beads ip->wash elution Elute Proteins wash->elution elution->sds_page western_blot Western Blot (anti-Myc, anti-HA) sds_page->western_blot analysis Analyze Co-IP of HA-EloC western_blot->analysis end End analysis->end

Figure 2: Co-immunoprecipitation workflow to test VEC-5 activity.
APOBEC3G Degradation Assay

This cell-based assay measures the ability of VEC-5 to rescue APOBEC3G from Vif-mediated degradation.

a. Cell Culture and Transfection:

  • HEK293T cells are co-transfected with plasmids expressing HA-tagged APOBEC3G and Vif (wild-type or mutant).

b. VEC-5 Treatment:

  • 24 hours post-transfection, cells are treated with varying concentrations of VEC-5 or DMSO.

c. Cell Lysis and Western Blot:

  • After 24 hours of treatment, cells are lysed, and total protein concentration is determined.

  • Equal amounts of protein from each sample are analyzed by Western blotting using anti-HA antibody to detect APOBEC3G levels. An antibody against a housekeeping protein (e.g., GAPDH or β-actin) is used as a loading control.

  • An increase in the steady-state level of APOBEC3G in the presence of VEC-5 indicates that the compound is inhibiting Vif-mediated degradation.

Viral Infectivity Assay

This assay determines the functional consequence of VEC-5 treatment on the infectivity of HIV-1 produced from cells expressing APOBEC3G.

a. Virus Production:

  • HEK293T cells are co-transfected with an HIV-1 proviral plasmid (with a functional or mutant vif gene) and a plasmid expressing APOBEC3G.

  • The cells are cultured in the presence of different concentrations of VEC-5 or DMSO.

b. Virus Harvest and Quantification:

  • At 48 hours post-transfection, the culture supernatant containing viral particles is harvested and filtered.

  • The amount of virus is quantified, for example, by measuring the p24 capsid protein concentration using an ELISA.

c. Infection of Target Cells:

  • Target cells that are susceptible to HIV-1 infection (e.g., TZM-bl cells, which express a luciferase reporter gene under the control of the HIV-1 LTR) are infected with equal amounts of the produced virus.

d. Measurement of Infectivity:

  • 48 hours post-infection, the infectivity is determined by measuring the reporter gene expression (e.g., luciferase activity) in the target cells.

  • A decrease in the infectivity of virus produced in the presence of VEC-5 (in an APOBEC3G-dependent manner) indicates that the compound is successfully rescuing the antiviral activity of APOBEC3G.

Conclusion

VEC-5 represents a promising strategy for the development of novel anti-HIV-1 drugs by targeting a critical host-pathogen interaction. Its ability to disrupt the Vif-Elongin C complex and restore the antiviral function of APOBEC3G has been demonstrated. However, a thorough evaluation of its efficacy against a diverse panel of clinically relevant Vif mutants is crucial to anticipate and overcome potential drug resistance. The experimental protocols provided in this guide offer a framework for researchers to conduct such evaluations and contribute to the advancement of Vif inhibitors as a new class of antiretroviral therapeutics. Further studies are warranted to obtain quantitative data on the activity of VEC-5 against a comprehensive set of Vif mutants to fully assess its clinical potential.

References

Safety Operating Guide

Essential Guide to the Proper Disposal of Vif-ElonginC Interaction Inhibitor 1

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The following guidelines are based on general best practices for the disposal of laboratory chemicals. A specific Safety Data Sheet (SDS) for Vif-ElonginC interaction inhibitor 1 was not publicly available at the time of this writing. Researchers, scientists, and drug development professionals must consult the specific SDS provided by the manufacturer and adhere to their institution's and local authorities' waste disposal regulations.

This compound, also known as VEC-5, is a potent Vif inhibitor investigated for its potential in HIV research.[1] Proper handling and disposal of this and similar research compounds are critical for laboratory safety and environmental protection. This guide provides a procedural framework for its safe disposal.

Immediate Safety and Handling Protocols

Before beginning any disposal procedure, it is crucial to be familiar with the general safety protocols for handling potent small molecule inhibitors. Personal Protective Equipment (PPE) is mandatory to minimize exposure.

Personal Protective Equipment (PPE)Specification
Eye Protection Safety goggles with side-shields.
Hand Protection Chemical-resistant protective gloves (e.g., nitrile). Gloves must be inspected before use and disposed of as contaminated waste after handling.
Body Protection An impervious lab coat or clothing should be worn to prevent skin contact.
Respiratory Protection For powdered forms, a dust mask or respirator may be necessary to prevent inhalation. All handling should occur within a certified chemical fume hood.

Step-by-Step Disposal Protocol

The disposal of this compound must be managed as hazardous chemical waste. Under no circumstances should it be disposed of down the drain or in regular trash.[2][3]

  • Segregation and Waste Collection :

    • Collect all waste containing this compound, including the pure compound, contaminated solutions, and disposable labware (e.g., pipette tips, vials), in a designated hazardous waste container.[4][5]

    • The waste container must be made of a compatible material, be in good condition, and have a secure, leak-proof lid.[6][7] The original product container can be a suitable option for waste storage.[7]

    • Do not mix this waste with other incompatible chemical waste streams. As a general guideline, acids, bases, oxidizers, and solvents should be segregated.[6][7]

  • Labeling :

    • Clearly label the hazardous waste container with "Hazardous Waste," the full chemical name "this compound," and any other identifiers required by your institution's Environmental Health and Safety (EHS) office.[2][8][9]

    • The label should also include the accumulation start date.[9]

  • Storage :

    • Store the hazardous waste container in a designated and well-ventilated satellite accumulation area within the laboratory, at or near the point of generation.[8]

    • Use secondary containment for all liquid hazardous waste to prevent spills.[2][6]

    • Do not accumulate more than 55 gallons of hazardous waste or one quart of acutely hazardous waste in a satellite accumulation area.[8][9]

  • Disposal of Empty Containers :

    • Thoroughly empty the original this compound container.[2]

    • The first rinse of the container with a suitable solvent must be collected and disposed of as hazardous waste.[2][3] For highly toxic or "P-list" chemicals, the first three rinses should be collected.[3][7]

    • After rinsing and air-drying, the original label on the container must be obliterated or removed before disposing of the container as solid waste.[2][7]

  • Request for Pickup :

    • Once the waste container is full, or as per your institution's policy, submit a waste collection request to your EHS office.[2]

    • Do not allow hazardous waste to accumulate in the lab for extended periods.[6]

Disposal Workflow

cluster_prep Preparation & Collection cluster_storage Interim Storage cluster_final Final Disposal cluster_empty Empty Container Disposal start Start: Identify Waste Containing This compound ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe empty_cont Handle Empty Original Container container Select a Designated and Compatible Hazardous Waste Container ppe->container label_container Label Container with 'Hazardous Waste' and Chemical Name container->label_container collect_waste Collect Solid and Liquid Waste in the Labeled Container label_container->collect_waste store Store in a Designated Satellite Accumulation Area with Secondary Containment collect_waste->store check_full Is the Container Full? store->check_full check_full->store No request_pickup Request Waste Pickup from Institutional EHS Office check_full->request_pickup Yes disposal EHS Manages Final Disposal at an Approved Facility request_pickup->disposal end End disposal->end rinse Triple Rinse with Appropriate Solvent empty_cont->rinse collect_rinse Collect Rinse Aid as Hazardous Waste rinse->collect_rinse collect_rinse->collect_waste deface Deface or Remove Original Label collect_rinse->deface dispose_cont Dispose of Rinsed Container as Non-Hazardous Waste deface->dispose_cont

Caption: Logical workflow for the safe disposal of this compound.

Experimental Protocols

Detailed experimental protocols for the handling and disposal of hazardous chemicals are typically established by an institution's EHS department and are based on federal and state regulations. For specific experimental procedures involving this compound, researchers should develop a Standard Operating Procedure (SOP) that includes a section on waste disposal, tailored to the specific compound and experimental workflow. This SOP should be reviewed and approved by the Principal Investigator and the institutional EHS office.

References

Essential Safety and Handling Protocols for Vif-ElonginC Interaction Inhibitor 1

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only. Not for medical or clinical use.

This document provides crucial safety and logistical guidance for researchers, scientists, and drug development professionals handling Vif-ElonginC interaction inhibitor 1. Given that this compound is intended for research purposes only and its toxicological properties have not been fully characterized, it must be handled with the utmost care, assuming it is hazardous. Adherence to these protocols is essential to ensure personal safety and maintain a secure laboratory environment.

I. Personal Protective Equipment (PPE)

When handling this compound, a comprehensive suite of personal protective equipment is mandatory to minimize exposure risk. The following table outlines the required PPE and its specifications.

PPE CategoryItemStandard/SpecificationPurpose
Hand Protection Chemical-resistant glovesNitrile or neoprene gloves are recommended.To prevent skin contact with the compound.
Eye Protection Safety glasses with side shields or gogglesMust meet ANSI Z87.1 standards.To protect eyes from splashes or aerosols.
Body Protection Laboratory coatA fully buttoned, long-sleeved lab coat is required.To protect skin and clothing from contamination.
Respiratory Protection Not generally requiredUse in a certified chemical fume hood is mandatory. A respirator may be necessary for spill cleanup or if there is a risk of aerosolization outside of a fume hood.To prevent inhalation of the compound, especially if in powder form.

II. Operational Plan: Handling and Storage

Proper handling and storage procedures are critical to prevent accidental exposure and maintain the integrity of the compound.

A. Engineering Controls:

  • Ventilation: All work with this compound, including weighing, dissolving, and aliquoting, must be conducted in a certified chemical fume hood to minimize the risk of inhalation.

B. Handling Procedures:

  • Preparation: Before handling the compound, ensure all necessary PPE is donned correctly. Prepare the workspace within the chemical fume hood by lining it with absorbent pads to contain any potential spills.

  • Weighing: If handling the compound in solid form, carefully weigh the desired amount in the fume hood. Use anti-static weigh paper or a weighing boat to prevent dispersal of the powder.

  • Dissolving: When preparing solutions, add the solvent to the solid compound slowly to avoid splashing.

  • Transporting: When moving the compound or its solutions within the laboratory, use secondary containment, such as a sealed, shatter-resistant container.

C. Storage:

  • Store this compound in a cool, dry, and well-ventilated area, away from incompatible materials.

  • The storage container must be clearly labeled with the compound's name, concentration (if in solution), date of preparation, and any known hazard warnings.

III. Disposal Plan

As the hazards of this compound are not fully known, all waste generated from its use must be treated as hazardous waste.

A. Waste Segregation:

  • Solid Waste: All disposable materials that have come into contact with the compound, such as gloves, pipette tips, and absorbent pads, must be collected in a designated, sealed, and clearly labeled hazardous waste container.

  • Liquid Waste: Unused solutions or experimental waste containing the inhibitor should be collected in a separate, leak-proof, and clearly labeled hazardous waste container. Do not mix with other chemical waste streams.

B. Disposal Procedure:

  • Labeling: All hazardous waste containers must be labeled with "Hazardous Waste," the full chemical name ("this compound"), and a list of all components and their approximate concentrations.

  • Storage: Store sealed waste containers in a designated satellite accumulation area within the laboratory.

  • Pickup: Arrange for the disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) office. Provide them with all available information about the compound.

IV. Experimental Workflow and Safety Diagram

The following diagram illustrates the standard workflow for handling this compound, emphasizing the integration of safety measures at each step.

G cluster_prep Preparation cluster_handling Handling cluster_disposal Disposal prep_ppe Don Personal Protective Equipment prep_hood Prepare Chemical Fume Hood prep_ppe->prep_hood handle_weigh Weigh Compound prep_hood->handle_weigh Proceed to Handling handle_dissolve Prepare Solution handle_weigh->handle_dissolve handle_experiment Perform Experiment handle_dissolve->handle_experiment disp_segregate Segregate Hazardous Waste (Solid & Liquid) handle_experiment->disp_segregate Proceed to Disposal disp_label Label Waste Containers disp_segregate->disp_label disp_store Store in Satellite Accumulation Area disp_label->disp_store disp_pickup Arrange EHS Waste Pickup disp_store->disp_pickup

Caption: Workflow for Safe Handling of this compound.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.